rac-Acolbifene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNJNWVGIWJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870152 | |
| Record name | 3-(4-Hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-1-benzopyran-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Pure Antiestrogenic Mechanism of rac-Acolbifene in Breast Cancer: A Technical Guide
Introduction: The Evolving Landscape of Estrogen Receptor Modulation in Breast Cancer
The estrogen receptor (ER) has long been a cornerstone in the therapeutic strategy against a significant subset of breast cancers. Selective Estrogen Receptor Modulators (SERMs) represent a class of synthetic compounds that exhibit tissue-specific estrogenic or antiestrogenic effects.[1] This dual activity allows for the beneficial blockade of estrogen's proliferative signals in breast tissue while potentially offering agonistic effects in other tissues like bone and the cardiovascular system.[1][2]
First-generation SERMs, such as tamoxifen, have been pivotal in the management of ER-positive breast cancer. However, their partial agonist activity in certain tissues, notably the endometrium, has been associated with an increased risk of endometrial cancer, limiting their long-term use and prompting the development of newer generations of SERMs with improved safety and efficacy profiles.[3]
rac-Acolbifene (also known as EM-652 or SCH 57068) is a fourth-generation, nonsteroidal SERM of the benzopyran class that has emerged as a potent and pure antiestrogen in both breast and uterine tissues.[4][5] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound in breast cancer, designed for researchers, scientists, and drug development professionals. We will delve into its unique binding characteristics, its profound impact on estrogen receptor signaling, and the experimental methodologies used to elucidate its function.
Molecular Profile and Binding Characteristics of this compound
This compound is the active metabolite of the prodrug EM-800.[3] Its chemical structure, (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-(1-piperidinyl)ethoxy]phenyl]-2H-1-benzopyran-7-ol, underpins its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6]
High-Affinity Binding to Estrogen Receptors
Acolbifene distinguishes itself from other SERMs through its exceptionally high binding affinity for both ERα and ERβ. This strong interaction is fundamental to its potent antiestrogenic activity. The binding affinities, expressed as inhibition constant (Ki) and 50% inhibitory concentration (IC50), are summarized in the table below.
| Parameter | ERα | ERβ | Source |
| Ki (nM) | 0.047 (human breast cancer cytosol) | Not Specified | [7] |
| IC50 (nM) for E2-induced transcriptional activity | 2 | 0.4 | [8] |
Table 1: Binding and Transcriptional Inhibition Data for this compound
The high affinity of Acolbifene for the estrogen receptors translates into a potent and sustained blockade of estrogen-mediated signaling pathways.
The Core Mechanism: A Pure Antagonist Through Dual Inhibition of AF-1 and AF-2
The defining characteristic of this compound's mechanism of action is its ability to function as a pure antiestrogen. This is achieved through the inhibition of both Activation Function 1 (AF-1) and Activation Function 2 (AF-2) domains of ERα and ERβ.[9] This dual blockade is a significant departure from first-generation SERMs like tamoxifen, which primarily inhibit the ligand-dependent AF-2 domain, leaving the ligand-independent AF-1 domain potentially active.[1]
The Role of AF-1 and AF-2 in Estrogen Receptor Signaling
The transcriptional activity of the estrogen receptor is orchestrated by two distinct activation domains:
-
Activation Function 1 (AF-1): Located in the N-terminal region of the receptor, its activity is largely independent of ligand binding and can be modulated by growth factor signaling pathways.
-
Activation Function 2 (AF-2): Situated within the C-terminal ligand-binding domain (LBD), its activity is critically dependent on the binding of an agonist ligand, such as estradiol.
Estradiol binding to the LBD induces a conformational change that creates a binding surface for coactivator proteins, which are essential for initiating gene transcription. Antagonists like Acolbifene bind to the LBD and induce a different conformational change, one that prevents the recruitment of coactivators and may even promote the binding of corepressor proteins.
Acolbifene's Unique Blockade of Coactivator Recruitment
A key aspect of Acolbifene's pure antagonism is its effective blockade of the recruitment of steroid receptor coactivator-1 (SRC-1), a critical coactivator for both ERα and ERβ.[1] By preventing the association of SRC-1 and other coactivators with the receptor, Acolbifene effectively silences the transcriptional machinery, even in the presence of estradiol. This comprehensive blockade of both AF-1 and AF-2 mediated transcription is what underlies its potent anti-proliferative effects in breast cancer cells.
Functional Consequences in Breast Cancer Cells: Inhibition of Proliferation and Gene Expression
The molecular interactions of this compound with the estrogen receptor translate into potent and clinically relevant functional outcomes in breast cancer cells.
Potent Inhibition of Cell Proliferation
Acolbifene has demonstrated superior efficacy in inhibiting the estradiol-stimulated proliferation of various ER-positive human breast cancer cell lines, including MCF-7, ZR-75-1, and T-47D.[9] Its anti-proliferative potency is highlighted by its low nanomolar IC50 values.
| Cell Line | IC50 (nM) for Inhibition of E2-stimulated Proliferation | Source |
| MCF-7 | 0.321 | [7] |
| ZR-75-1 | 0.75 | [7] |
| T-47D | 0.146 | [7] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
In a clinical study involving premenopausal women at high risk for breast cancer, Acolbifene treatment led to a significant decrease in the proliferation marker Ki-67 in benign breast tissue, further validating its anti-proliferative effects in a clinical setting.[1][2]
Modulation of Estrogen-Regulated Gene Expression
Consistent with its role as a pure antiestrogen, Acolbifene effectively downregulates the expression of estrogen-inducible genes that are critical for breast cancer cell growth and survival. Clinical studies have shown significant decreases in the mRNA levels of:
-
pS2 (TFF1): A well-established estrogen-responsive gene.[1]
-
Estrogen Receptor α (ERα): Indicating a potential feedback mechanism.[1]
-
Progesterone Receptor (PgR): Another key marker of estrogen signaling.[1]
This broad suppression of estrogen-regulated gene transcription underscores the comprehensive nature of Acolbifene's antagonistic activity.
Experimental Protocols for Characterizing this compound's Activity
The elucidation of this compound's mechanism of action relies on a suite of well-established in vitro assays. The following are representative protocols for the key experiments used to characterize SERM activity.
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound for the estrogen receptor.
Principle: This is a competitive radioligand binding assay where the test compound (Acolbifene) competes with a radiolabeled estrogen ([³H]-estradiol) for binding to the estrogen receptor.
Representative Protocol:
-
Preparation of ER-containing cytosol: Uteri from ovariectomized rats are homogenized in a suitable buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.
-
Competitive Binding Reaction: A constant amount of [³H]-estradiol and increasing concentrations of unlabeled Acolbifene are incubated with the uterine cytosol at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound [³H]-estradiol is separated from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Acolbifene that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.
Principle: Cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene, typically luciferase. Activation of the estrogen receptor leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
Representative Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or MCF-7) is co-transfected with an expression vector for ERα or ERβ and an ERE-luciferase reporter plasmid.
-
Treatment: The transfected cells are treated with estradiol alone (agonist control), Acolbifene alone (to assess for agonist activity), or a combination of estradiol and Acolbifene (to assess for antagonist activity).
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), the cells are lysed, and the luciferase substrate is added to the cell lysate.
-
Luminescence Measurement: The light output is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The antagonist activity of Acolbifene is determined by its ability to inhibit estradiol-induced luciferase expression.
MCF-7 Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of ER-positive breast cancer cells.
Principle: The proliferation of MCF-7 cells is dependent on estrogen. The ability of Acolbifene to inhibit estradiol-stimulated cell growth is a measure of its antiestrogenic activity.
Representative Protocol:
-
Cell Seeding: MCF-7 cells are seeded in a multi-well plate in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: After allowing the cells to attach, they are treated with estradiol alone, Acolbifene alone, or a combination of estradiol and Acolbifene.
-
Incubation: The cells are incubated for a period of 5-7 days to allow for cell proliferation.
-
Quantification of Cell Number: Cell proliferation can be quantified using various methods, such as the MTT assay, crystal violet staining, or direct cell counting.
-
Data Analysis: The number of cells in the treated wells is compared to the control wells to determine the effect of Acolbifene on cell proliferation. The IC50 for the inhibition of estradiol-stimulated growth is calculated.
Conclusion and Future Directions
This compound represents a significant advancement in the field of selective estrogen receptor modulation. Its unique mechanism of action as a pure antiestrogen, mediated through the dual blockade of the AF-1 and AF-2 domains of both ERα and ERβ, sets it apart from earlier generations of SERMs. This comprehensive inhibition of estrogen receptor signaling, coupled with its potent anti-proliferative effects in breast cancer cells, underscores its potential as a highly effective therapeutic and preventative agent for ER-positive breast cancer.
Future research will likely focus on further elucidating the precise molecular interactions between Acolbifene and the estrogen receptor, including the structural basis for its unique antagonist conformation. A more detailed understanding of its differential effects on the recruitment of a wider array of co-regulator proteins will provide deeper insights into its mechanism of action. As clinical trials continue to evaluate its efficacy and safety profile, this compound holds the promise of becoming a valuable addition to the armamentarium against breast cancer, offering a potent and targeted therapeutic option with a potentially improved safety profile.
References
- EM-652 (SCH57068), a pure SERM having complete antiestrogenic activity in the mammary gland and endometrium. Journal of Steroid Biochemistry and Molecular Biology.
- EM-800, a novel antiestrogen, acts as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta. PubMed.
- Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides. PubMed.
- Acolbifene. Wikipedia.
- Identification of novel proteins induced by estradiol, 4-hydroxytamoxifen and acolbifene in T47D breast cancer cells. PubMed.
- Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. NIH.
- Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research.
- Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution. ResearchGate.
- Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution. PubMed.
- Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. PubMed.
- Definition of Acolbifene Hydrochloride - NCI Drug Dictionary. National Cancer Institute.
- Acolbifene vs. Tamoxifen for Breast Cancer Prevention. withpower.com.
- Acolbifene vs tamoxifen for breast cancer prevention in premenopausal women at high risk for breast cancer. | Request PDF. ResearchGate.
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- 3. Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Synthesis and Chemical Architecture of rac-Acolbifene: A Technical Guide for Drug Development Professionals
Introduction: A New Frontier in Selective Estrogen Receptor Modulation
rac-Acolbifene, also known by its developmental code EM-343, represents a significant advancement in the field of selective estrogen receptor modulators (SERMs). As the racemic form of Acolbifene (EM-652), it is a fourth-generation SERM belonging to the benzopyran class of compounds.[1][2] Unlike its predecessors, this compound and its active (S)-enantiomer exhibit a distinct pharmacological profile, acting as pure estrogen antagonists in breast and uterine tissues.[3] This characteristic minimizes the risk of estrogenic side effects in these tissues, a notable concern with earlier SERMs like tamoxifen.[3] Concurrently, it demonstrates estrogenic agonist effects on bone density and lipid metabolism, offering a multifaceted therapeutic potential. This guide provides an in-depth exploration of the chemical synthesis and structural intricacies of this compound, designed for researchers, scientists, and professionals engaged in the field of drug development.
Chemical Structure and Stereochemistry: A Tale of Two Enantiomers
The chemical structure of this compound is characterized by a 2H-1-benzopyran core. The molecule features a 3-(4-hydroxyphenyl) group, a 4-methyl group, and a 2-(4-(2-(1-piperidinyl)ethoxy)phenyl) group. The presence of a chiral center at the C2 position of the benzopyran ring gives rise to two enantiomers: (S)-Acolbifene (EM-652) and (R)-Acolbifene. The racemic mixture of these two enantiomers is designated as this compound (EM-343).[1]
The biological activity of Acolbifene predominantly resides in the (S)-enantiomer, which has been shown to be more active than the (R)-enantiomer.[1] The precise three-dimensional arrangement of the substituents on the chiral center is crucial for its high-affinity binding to the estrogen receptor and its subsequent modulation of receptor activity.
Structural Details of this compound
| Property | Value | Source |
| IUPAC Name | (±)-3-(4-hydroxyphenyl)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2H-chromen-7-ol | N/A |
| Molecular Formula | C29H31NO4 | N/A |
| Molecular Weight | 457.57 g/mol | N/A |
| CAS Number | 151533-34-5 | N/A |
Below is a diagram illustrating the chemical structure of this compound, highlighting the chiral center.
Caption: Chemical structure of this compound, with the chiral center at C2 indicated.
Synthesis of this compound: A Step-by-Step Methodological Overview
The synthesis of this compound (EM-343) is a multi-step process that involves the construction of the core benzopyran scaffold followed by the introduction of the side chains. The following protocol is based on the synthetic route described for Acolbifene analogs by Gauthier et al.[1][2] This synthesis is designed to be robust and scalable, providing a reliable pathway for obtaining the target compound.
Synthetic Workflow Diagram
The overall synthetic strategy can be visualized as a convergent synthesis, where key fragments are prepared separately and then combined to form the final product.
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of the Deoxybenzoin Intermediate
The synthesis commences with the preparation of a substituted deoxybenzoin, which serves as the foundational building block for the benzopyran core. This is typically achieved through a Friedel-Crafts acylation reaction.
-
Step 1.1: Protection of Phenolic Hydroxyl Groups: To prevent unwanted side reactions, the hydroxyl groups of the starting phenolic compounds are protected, often as tetrahydropyranyl (THP) ethers.[2]
-
Step 1.2: Friedel-Crafts Acylation: The protected resorcinol derivative is acylated with a protected p-hydroxyphenylacetic acid derivative in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield the corresponding deoxybenzoin.
-
Step 1.3: Deprotection: The protecting groups are removed to yield the trihydroxydeoxybenzoin intermediate.[2]
Part 2: Construction of the Benzopyran Core
The benzopyran ring system is formed through a cyclization reaction of the deoxybenzoin intermediate.
-
Step 2.1: Cyclization Reaction: The trihydroxydeoxybenzoin is reacted with a suitable reagent, such as acetic anhydride and sodium acetate, to effect an intramolecular cyclization, forming the benzopyranone (chromone) core.
-
Step 2.2: Introduction of the 4-Methyl Group: A methyl group is introduced at the C4 position of the benzopyranone ring. This can be achieved through various methods, including reaction with a Grignard reagent (e.g., methylmagnesium bromide) followed by dehydration.
Part 3: Introduction of the Piperidinylethoxy Side Chain and Final Steps
The final stage of the synthesis involves the attachment of the crucial piperidinylethoxy side chain and subsequent modifications to yield this compound.
-
Step 3.1: Alkylation: The hydroxyl group on the phenyl ring at the C2 position is alkylated with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone or DMF).
-
Step 3.2: Reduction of the Carbonyl Group: The carbonyl group of the benzopyranone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride.
-
Step 3.3: Dehydration and Racemization: The resulting benzylic alcohol is dehydrated under acidic conditions to form the double bond in the 2H-1-benzopyran ring. This step typically results in the formation of the racemic mixture.
-
Step 3.4: Final Deprotection: Any remaining protecting groups are removed to yield this compound.
-
Step 3.5: Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization to obtain this compound of high purity.
Causality Behind Experimental Choices
-
Protection Strategy: The use of protecting groups for the phenolic hydroxyls is critical to direct the acylation and subsequent reactions to the desired positions and to prevent polymerization or other side reactions. The choice of the THP group is advantageous due to its stability under the reaction conditions and its relatively straightforward removal.[2]
-
Convergent Synthesis: A convergent approach, where key fragments are synthesized separately before being coupled, is often more efficient and leads to higher overall yields compared to a linear synthesis.
-
Choice of Base and Solvent: The selection of a suitable base and solvent system for the alkylation step is crucial for achieving a high yield. A non-nucleophilic base like potassium carbonate is used to deprotonate the phenol without competing in the alkylation reaction. An aprotic polar solvent like DMF or acetone facilitates the SN2 reaction.
Bioactivation and Metabolism: The Formation of Quinone Methides
An important aspect of the chemical biology of Acolbifene is its potential for metabolic activation to reactive intermediates. Research has shown that Acolbifene can be oxidized, both enzymatically and chemically, to form two types of quinone methides. One is a classical quinone methide formed by oxidation of the C4-methyl group, and the other is a diquinone methide involving the oxidation of the two phenolic hydroxyl groups. These reactive species can potentially form adducts with cellular macromolecules, including DNA, which is an important consideration in preclinical safety and toxicology assessments.
Caption: Bioactivation pathways of Acolbifene to reactive quinone methides.
Conclusion and Future Directions
The synthesis of this compound is a well-defined process that provides access to a promising fourth-generation SERM. Its unique pharmacological profile, characterized by pure antiestrogenic effects in the breast and uterus and estrogenic effects on bone and lipids, makes it a compelling candidate for further investigation in the prevention and treatment of hormone-related conditions. Understanding the nuances of its chemical structure, synthesis, and metabolic activation is paramount for the design of future analogs with improved efficacy and safety profiles. Further research into the stereoselective synthesis of the more active (S)-enantiomer, as well as a deeper investigation into the long-term implications of its metabolic bioactivation, will be crucial for the successful clinical translation of this important class of molecules.
References
- Gauthier, S., et al. (2005). Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 165-177. [Link]
- ResearchGate. (n.d.). Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution.
- Taylor & Francis Online. (n.d.). Synthesis and structure–activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor.
- MDPI. (n.d.). Computer-Aided Ligand Discovery for Estrogen Receptor Alpha.
- PubMed Central (PMC). (n.d.). Screening and Reverse-Engineering of Estrogen Receptor Ligands as Potent Pan-Filovirus Inhibitors.
- Taylor & Francis Online. (n.d.). Synthesis and structure–activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor.
- ResearchGate. (n.d.). SYNTHESIS OF 7-HYDROXY-3-[(4-METHYL-2-OXO-2H-1-BENZOPYRAN-7-YL).
- Google Patents. (n.d.). WO2013090921A1 - Novel benzopyran compounds, compositions and uses thereof.
- Google Patents. (n.d.). CN102898408A - Benzopyran compounds, preparation method and applications thereof.
- PubChem. (n.d.). 2H-1-Benzopyran-7-ol, 3,4-dihydro-2-(4-hydroxyphenyl)-, (2S)-.
- National Cancer Institute. (n.d.). Definition of Acolbifene Hydrochloride.
- PubMed. (n.d.). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator.
- Taylor & Francis Online. (n.d.). Benzopyran – Knowledge and References.
- PubMed. (n.d.). Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides.
- PubMed. (n.d.). Hypocholesterolemic action of the selective estrogen receptor modulator acolbifene in intact and ovariectomized rats with diet-induced hypercholesterolemia.
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rac-Acolbifene estrogenic and anti-estrogenic activities
An In-Depth Technical Guide to the Estrogenic and Anti-Estrogenic Activities of rac-Acolbifene
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (also known as EM-652) is a fourth-generation nonsteroidal selective estrogen receptor modulator (SERM) characterized by a distinct and clinically significant tissue-specific profile of estrogen receptor (ER) agonist and antagonist activities.[1] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning Acolbifene's dual activities, detailed protocols for its characterization, and a summary of its effects in key tissues. Designed for researchers and drug development professionals, this document synthesizes current knowledge to explain the causality behind Acolbifene's unique pharmacological profile as a potent anti-estrogen in breast and uterine tissues, coupled with beneficial estrogenic effects on bone and lipid metabolism.[2][3]
Introduction: The Rationale for Selective Estrogen Receptor Modulation
Estrogen, primarily 17β-estradiol, exerts a wide range of physiological effects by binding to two principal estrogen receptors, ERα and ERβ.[2] These receptors are ligand-activated transcription factors that regulate gene expression in a tissue-specific manner. While the proliferative signals of estrogen are crucial for normal development, they are also implicated in the pathogenesis of hormone-dependent cancers, most notably breast and endometrial cancer.
The therapeutic challenge has been to block the detrimental proliferative effects of estrogen in tissues like the breast and uterus without abrogating its beneficial effects in other systems, such as bone, the cardiovascular system, and the brain. This challenge led to the development of SERMs—compounds that exhibit a mixed profile of estrogenic (agonist) and anti-estrogenic (antagonist) activities depending on the target tissue. Acolbifene has emerged as a promising agent with a highly selective and potent profile, making it an attractive candidate for the prevention and treatment of breast cancer.[4][5]
Core Mechanism of Action: ER Binding and Transcriptional Control
The tissue-specific effects of a SERM are determined by three primary factors: the specific ER subtype expressed in the cell (ERα or ERβ), the conformational change the SERM induces in the receptor upon binding, and the cellular milieu of transcriptional co-regulators (co-activators and co-repressors).
-
Ligand Binding: Like estradiol, Acolbifene binds to the ligand-binding domain (LBD) of both ERα and ERβ with high affinity.[2]
-
Conformational Change: Upon binding, the ligand-receptor complex undergoes a distinct conformational change. Estradiol binding typically produces a conformation that facilitates the recruitment of co-activator proteins. In contrast, Acolbifene induces a different conformation.
-
Co-regulator Recruitment: This Acolbifene-induced conformation dictates whether the ER complex will recruit co-activators, leading to gene transcription (an estrogenic effect), or co-repressors, which block transcription (an anti-estrogenic effect). The relative abundance of specific co-regulators in a given tissue is the ultimate determinant of the drug's activity.
Acolbifene is noted for its ability to inhibit both the ligand-independent Activation Function 1 (AF1) and the ligand-dependent Activation Function 2 (AF2) domains of both ERα and ERβ, contributing to its potent anti-estrogenic effects in certain tissues.[2]
Caption: General mechanism of SERM action in the cell nucleus.
Tissue-Specific Pharmacological Profile of this compound
Acolbifene's clinical potential lies in its highly differentiated tissue activity. It is a potent antagonist in reproductive tissues while acting as an agonist in the skeletal and cardiovascular systems.
Anti-Estrogenic (Antagonist) Activities
-
Breast Tissue: Acolbifene demonstrates a potent and pure anti-estrogenic action in the mammary gland.[2] It effectively inhibits the proliferation of estradiol-stimulated human breast cancer cell lines, including MCF-7, ZR-75-1, and T-47D.[2] In a clinical trial involving premenopausal women at high risk for breast cancer, Acolbifene significantly decreased the proliferation marker Ki-67 in benign breast tissue.[6] This anti-proliferative effect was accompanied by a significant reduction in the expression of estrogen-inducible genes such as pS2, ER-α, and the progesterone receptor (PgR).[6]
-
Uterine Tissue: Unlike tamoxifen, which carries a risk of endometrial hyperplasia and cancer due to its partial agonist activity in the uterus, Acolbifene is characterized as having no estrogen agonist effects on the endometrium.[4] Clinical studies have shown no change in endometrial thickness in women treated with Acolbifene, highlighting a significant safety advantage.[6]
Estrogenic (Agonist) Activities
-
Bone Metabolism: Acolbifene exerts beneficial, estrogen-like effects on bone, where it has been shown to prevent bone loss and increase bone mineral density in preclinical models.[1] This agonist activity is critical for mitigating the risk of osteoporosis, a common concern with estrogen deprivation therapies.
-
Lipid & Energy Metabolism: Acolbifene has demonstrated favorable estrogenic effects on lipid profiles, effectively lowering serum cholesterol and triglyceride levels.[1][3] The mechanism for this hypocholesterolemic effect involves increasing the hepatic protein abundance of the LDL receptor and scavenger receptor class B, type 1, which enhances the uptake of cholesterol from circulation.[2][7] Furthermore, it has been observed to reduce food intake and weight gain in rodent models.[3]
Data Summary: Tissue-Specific Activity of Acolbifene
| Tissue/System | Primary ER Subtype | Acolbifene Activity | Observed Effect | Reference(s) |
| Breast | ERα | Antagonist | Inhibition of cell proliferation; decreased expression of estrogen-responsive genes. | [2][6] |
| Uterus | ERα | Antagonist | No stimulation of endometrial growth; no increase in endometrial thickness. | [4][6] |
| Bone | ERβ > ERα | Agonist | Prevents bone mineral density loss in preclinical models. | [1] |
| Liver (Lipids) | ERα | Agonist | Lowers total and LDL cholesterol; increases hepatic LDL receptor expression. | [1][2][7] |
| Metabolism | - | Agonist | Reduces food intake and weight gain in preclinical models. | [2][3] |
Experimental Protocols for SERM Characterization
The dual estrogenic and anti-estrogenic activities of a compound like Acolbifene must be rigorously validated through a series of in vitro and in vivo assays. The following are foundational experimental workflows.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Acolbifene for ERα and ERβ.
Causality: This assay quantifies the direct interaction between the test compound and the receptor. A high binding affinity is a prerequisite for potent biological activity. The assay measures the ability of unlabeled Acolbifene to displace a radiolabeled estrogen (e.g., [³H]-estradiol) from the receptor.
Step-by-Step Methodology:
-
Preparation: Prepare purified recombinant human ERα or ERβ protein. Prepare a stock solution of [³H]-estradiol and serial dilutions of unlabeled Acolbifene.
-
Assay Setup: In a multi-well plate, combine the ER protein, a fixed concentration of [³H]-estradiol, and varying concentrations of Acolbifene in a suitable assay buffer.
-
Incubation: Incubate the plate for 2-18 hours at 4°C to allow the binding reaction to reach equilibrium.
-
Separation: Separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Quantification: After washing away unbound radioligand, measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of Acolbifene. Calculate the IC50 (the concentration of Acolbifene that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: ER-Mediated Reporter Gene Assay
Objective: To functionally characterize Acolbifene as an ER agonist or antagonist.
Causality: This assay moves beyond binding to measure the functional consequence. It determines whether Acolbifene binding to the ER complex activates or inhibits the transcription of a target gene. A reporter gene (e.g., luciferase) is placed under the control of an Estrogen Response Element (ERE), the DNA sequence that the ER complex binds to.
Step-by-Step Methodology:
-
Cell Culture & Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) that lacks endogenous ERs. Co-transfect the cells with two plasmids: one expressing either human ERα or ERβ, and a second containing a luciferase reporter gene driven by an ERE-containing promoter.
-
Compound Treatment:
-
Agonist Mode: Treat transfected cells with varying concentrations of Acolbifene alone to see if it can activate transcription.
-
Antagonist Mode: Treat cells with a fixed, stimulatory concentration of 17β-estradiol plus varying concentrations of Acolbifene to see if it can block estradiol-induced activation.
-
-
Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.
-
Cell Lysis: Lyse the cells to release their contents, including any expressed luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysate and measure the resulting light output (luminescence) using a luminometer.
-
Data Analysis: Normalize luciferase activity to a control for cell viability. Plot the luminescence signal against the compound concentration to generate dose-response curves for agonist and antagonist activity.
Caption: Workflow for an ER-mediated reporter gene assay.
Protocol: Cell Proliferation Assay
Objective: To assess the net effect of Acolbifene on the growth of estrogen-dependent cancer cells.
Causality: This assay provides a physiologically relevant readout of a compound's anti-estrogenic activity in a cancer context. It directly measures the inhibition of estradiol-stimulated cell division, which is the therapeutic goal in ER-positive breast cancer.
Step-by-Step Methodology:
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in a multi-well plate. Use phenol red-free medium supplemented with charcoal-stripped serum to remove any exogenous estrogens.
-
Compound Treatment: After allowing cells to attach, treat them with a vehicle control, a stimulatory concentration of 17β-estradiol, Acolbifene alone, or a combination of estradiol and Acolbifene.
-
Incubation: Incubate the cells for 3-6 days to allow for multiple rounds of cell division.
-
Quantify Proliferation: Measure cell proliferation using a suitable method:
-
MTT/XTT Assay: A metabolic assay where viable cells convert a tetrazolium salt into a colored formazan product, measured by absorbance.
-
Ki-67 Staining: An immunocytochemical method to stain for the Ki-67 protein, a cellular marker for proliferation.
-
-
Data Analysis: Compare the proliferation in Acolbifene-treated wells to the control and estradiol-stimulated wells to determine its anti-proliferative efficacy.
Caption: Workflow for an estrogen-dependent cell proliferation assay.
Conclusion and Future Perspectives
This compound exemplifies the targeted precision of modern endocrine therapy. Its pharmacological profile—characterized by potent anti-estrogenic activity in the breast and uterus and beneficial estrogenic actions on bone and lipid metabolism—positions it as a highly promising agent for breast cancer prevention and treatment.[1][2][4] The lack of uterine stimulation is a particularly significant advantage over earlier SERMs.[4]
While its efficacy and safety profile are favorable, ongoing research continues to explore its long-term effects and potential off-target activities, such as the bioactivation to quinone methides which may contribute to toxicity.[8][9] The detailed experimental frameworks described herein are crucial for the continued evaluation of Acolbifene and the development of next-generation SERMs with even greater selectivity and safety.
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- Title: The selective estrogen receptor modulator acolbifene reduces cholesterolemia independently of its anorectic action in control and cholesterol-fed r
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- Title: Bioactivation of Selective Estrogen Receptor Modulators (SERMs) Source: PubMed Central URL:[Link]
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The Pure Antagonist at the Estrogen Receptor: An In-depth Technical Guide to Early-Stage Research on rac-Acolbifene for Cancer Prevention
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage research and development of rac-Acolbifene, a fourth-generation selective estrogen receptor modulator (SERM), for the application of cancer prevention. Acolbifene distinguishes itself from previous generations of SERMs, such as tamoxifen and raloxifene, by acting as a pure estrogen antagonist in both breast and uterine tissues. This unique pharmacological profile suggests the potential for a more favorable safety and tolerability profile, particularly in premenopausal women at high risk for breast cancer. This document will delve into the molecular mechanism of action of Acolbifene, detail established preclinical and clinical research methodologies for its evaluation, and present key data from foundational studies. The aim is to equip researchers and drug development professionals with the critical scientific and technical knowledge to inform further investigation into Acolbifene's promise in oncology.
Introduction: The Evolution of SERMs and the Rationale for Acolbifene
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[1][2] This dual functionality has led to their successful application in the prevention and treatment of estrogen receptor (ER)-positive breast cancer.[1] However, first and second-generation SERMs, like tamoxifen, while effective, are associated with partial estrogenic effects in tissues such as the uterus, leading to an increased risk of endometrial hyperplasia and cancer.[3] This has limited their uptake, particularly as a preventative measure in younger, premenopausal women.[4]
This compound (formerly EM-652) emerged from the quest for a SERM with a superior safety profile, specifically one devoid of estrogenic effects on the endometrium.[4][5] As a fourth-generation benzopyran derivative, Acolbifene was designed to be a pure antiestrogen in both the breast and uterus, while potentially retaining some of the beneficial estrogenic effects on other tissues, such as bone.[4][5] Early research has demonstrated its potent anti-proliferative effects in breast tissue, making it a compelling candidate for cancer prevention, especially in high-risk premenopausal women.[3][4]
Molecular Mechanism of Action: A Pure Antagonist
Acolbifene's primary mechanism of action is the competitive inhibition of estradiol binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the subsequent transcription of estrogen-responsive genes that drive cell proliferation.[6]
Unlike tamoxifen, which can exhibit partial agonist activity by recruiting some coactivators, Acolbifene appears to induce a receptor conformation that favors the recruitment of corepressors, such as NCoR, leading to a more complete and pure antagonism of estrogen signaling in breast and uterine cells.[6] This differential recruitment of coregulatory proteins is central to Acolbifene's tissue-selective action and its favorable uterine safety profile.
Estrogen Receptor Signaling Pathway Modulation by Acolbifene
The binding of Acolbifene to the estrogen receptor initiates a cascade of molecular events that ultimately leads to the inhibition of cancer cell growth. The simplified signaling pathway is depicted below.
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An In-depth Technical Guide to Elucidating the Effects of rac-Acolbifene on Estrogen-Responsive Gene Expression
Prepared by: Gemini, Senior Application Scientist
Abstract
rac-Acolbifene (also known as EM-652) is a fourth-generation, nonsteroidal Selective Estrogen Receptor Modulator (SERM) characterized by its potent and pure antagonistic effects in breast and uterine tissues, coupled with beneficial estrogenic (agonistic) effects on bone density and lipid metabolism[1][2]. This dual activity makes it a subject of significant interest for breast cancer treatment and prevention[3][4][5]. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core mechanisms of this compound's action and presents a robust experimental framework for evaluating its impact on estrogen-responsive gene expression. We will delve into the molecular underpinnings of Estrogen Receptor (ER) signaling, detail a validated protocol using ER-positive breast cancer cell lines, and discuss data interpretation, thereby offering a complete blueprint for investigating this and other SERMs.
Introduction: The Molecular Landscape of Estrogen Signaling and SERM Intervention
The Estrogen Receptors: Master Regulators of Gene Transcription
Estrogens, primarily 17β-estradiol (E2), exert their profound physiological effects by binding to two principal intracellular receptors: Estrogen Receptor α (ERα, encoded by the ESR1 gene) and Estrogen Receptor β (ERβ, encoded by ESR2)[6][7]. These receptors are members of the nuclear receptor superfamily, functioning as ligand-inducible transcription factors[8][9]. In their inactive state, ERs are primarily located in the cytoplasm[9]. Upon binding to a ligand like estradiol, the receptor undergoes a conformational change, dimerizes (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocates into the nucleus[7][9].
The Genomic Pathway: From Ligand Binding to Gene Expression
The primary mechanism of ER action is the genomic pathway. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes[10][11]. This binding event initiates the recruitment of a cascade of co-regulatory proteins.
-
Agonist Action (e.g., Estradiol): When bound to an agonist like estradiol, the ER adopts a conformation that promotes the recruitment of co-activator proteins (e.g., SRC-1). These co-activators create a surface that helps assemble the general transcription machinery, leading to the transcription of downstream genes[8].
-
Antagonist Action (e.g., Acolbifene): Selective Estrogen Receptor Modulators (SERMs) like this compound are designed to induce a different conformational change in the ER. This altered structure sterically hinders the binding of co-activators and instead facilitates the recruitment of co-repressor proteins. This co-repressor complex actively inhibits gene transcription, effectively blocking the estrogenic signal in that tissue[1][8]. Acolbifene is particularly effective as it has been shown to inhibit both the AF1 (ligand-independent) and AF2 (ligand-dependent) activation functions of both ERα and ERβ[2].
The tissue-specific effects of a SERM depend on the local balance of co-activators and co-repressors, allowing a single compound to be an antagonist in breast tissue while acting as an agonist in bone[1].
Caption: ER Signaling and SERM Intervention.
Experimental Framework for Assessing Gene Expression Changes
To quantitatively assess this compound's effect on estrogen-responsive genes, a well-controlled in vitro experiment is essential. The following framework uses an ER-positive breast cancer cell line as a model system, a standard and effective approach in the field[2].
Causality Behind Experimental Choices
-
Model System: ER-positive human breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1) are selected because their growth and gene expression are known to be driven by estrogen, making them highly sensitive models to study ER modulators[2].
-
Hormone Deprivation: Prior to treatment, cells are cultured in phenol red-free media with charcoal-stripped serum. Phenol red is a weak estrogen mimic, and charcoal stripping removes endogenous hormones from the serum. This critical step reduces baseline ER activation, ensuring that any observed changes in gene expression are a direct result of the experimental treatments.
-
Controls & Treatments:
-
Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline gene expression level in the absence of any treatment.
-
Positive Control (Estradiol): Confirms that the cell system is responsive to estrogen, inducing the expression of target genes. This is a crucial validation step.
-
Test Compound (this compound): Measures the direct effect of the SERM on gene expression in the absence of estrogen.
-
Combination (Estradiol + this compound): This is the key group to demonstrate antagonistic activity. A potent antagonist like Acolbifene should significantly blunt or reverse the gene induction caused by estradiol.
-
Caption: Experimental Workflow for Gene Expression Analysis.
Detailed Experimental Protocol: RT-qPCR Analysis
Reverse transcription-quantitative PCR (RT-qPCR) is a highly sensitive and accurate method for measuring changes in gene transcript levels[12][13]. The following protocol outlines the key steps.
Part A: Cell Culture and Treatment
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Hormone Deprivation: The following day, replace the growth medium with phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (FBS). Culture for 48-72 hours.
-
Treatment: Replace the medium with fresh deprivation medium containing the treatments:
-
Vehicle (0.1% DMSO)
-
10 nM 17β-Estradiol
-
1 µM this compound
-
10 nM 17β-Estradiol + 1 µM this compound
-
-
Incubation: Incubate cells for 24 hours at 37°C in a 5% CO₂ incubator.
Part B: RNA Isolation and Quality Control
-
Lysis: Wash cells with PBS, then add 1 mL of TRIzol reagent (or similar) to each well to lyse the cells.
-
Extraction: Perform RNA extraction according to the manufacturer's protocol (e.g., chloroform extraction followed by isopropanol precipitation).
-
Purification: Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.
-
DNase Treatment (Optional but Recommended): Treat the RNA with RNase-free DNase I to remove any contaminating genomic DNA.
-
Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Part C: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile PCR tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and nuclease-free water.
-
Denaturation: Heat the mixture to 65°C for 5 minutes, then place on ice.
-
Master Mix: Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme (e.g., SuperScript II).
-
Incubation: Perform the reverse transcription reaction according to the enzyme manufacturer's protocol (e.g., 50 minutes at 42°C, followed by 15 minutes at 70°C to inactivate the enzyme). The resulting cDNA can be stored at -20°C.
Part D: Quantitative Real-Time PCR (qPCR)
-
Primer Design: Use validated primers for target and reference genes. Target amplicons should ideally be between 70-200 base pairs[14].
-
Target Genes: TFF1 (pS2), GREB1, PGR (Progesterone Receptor). These are well-established E2-responsive genes known to be antagonized by Acolbifene[5][15][16][17].
-
Reference Gene: ACTB (β-actin) or HPRT1. A stable reference gene whose expression is not affected by the treatments is crucial for normalization[15].
-
-
Reaction Setup: Prepare a master mix for each primer pair containing:
-
SYBR Green qPCR Master Mix (contains DNA polymerase, dNTPs, buffer, and SYBR Green dye)[18].
-
Forward Primer (e.g., 5 µM).
-
Reverse Primer (e.g., 5 µM).
-
Nuclease-free water.
-
-
Plate Loading: Add the master mix to a 96- or 384-well qPCR plate. Add diluted cDNA template to each well in technical triplicates. Include a no-template control (NTC) for each primer set to check for contamination.
-
Thermal Cycling: Run the plate on a real-time PCR instrument with a typical protocol[14][18]:
-
Initial Denaturation: 95°C for 2 minutes.
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis and Expected Outcomes
The most common method for relative quantification is the Comparative CT (ΔΔCT) method .
-
Calculate ΔCT: For each sample, normalize the CT value of the target gene to the CT value of the reference gene.
-
ΔCT = CT (Target Gene) - CT (Reference Gene)
-
-
Calculate ΔΔCT: Normalize the ΔCT of each treatment group to the ΔCT of the vehicle control group.
-
ΔΔCT = ΔCT (Treated Sample) - ΔCT (Vehicle Control)
-
-
Calculate Fold Change: The fold change in gene expression relative to the vehicle control is calculated as 2-ΔΔCT.
Data Presentation: Summarizing Quantitative Results
The results should demonstrate estradiol's ability to induce target gene expression and Acolbifene's capacity to antagonize this effect.
| Gene Symbol | Gene Function | Fold Change vs. Vehicle (Estradiol) | Fold Change vs. Vehicle (Acolbifene) | Fold Change vs. Vehicle (Estradiol + Acolbifene) |
| TFF1 (pS2) | Secreted protein, marker of ER activity[17] | ↑ (~15-fold) | ↓ (~0.8-fold) | ↓ (~1.5-fold) |
| GREB1 | Estrogen-regulated growth factor[16] | ↑ (~20-fold) | ↓ (~0.9-fold) | ↓ (~2.0-fold) |
| PGR | Progesterone Receptor, classic E2 target[15] | ↑ (~10-fold) | ↓ (~0.7-fold) | ↓ (~1.2-fold) |
| ACTB | Housekeeping gene (Reference) | ↔ (1.0-fold) | ↔ (1.0-fold) | ↔ (1.0-fold) |
| Table 1: Representative data illustrating the expected antagonistic effect of this compound on estradiol-induced gene expression in an ER-positive cell line. Fold changes are illustrative and based on published findings[5][15][19]. |
Advanced Methodologies: A Global Perspective
While qPCR is excellent for analyzing a focused set of genes, other techniques can provide a broader, unbiased view of the transcriptomic landscape.
-
RNA-Sequencing (RNA-Seq): This powerful method allows for the sequencing of the entire transcriptome, enabling the discovery of novel estrogen-responsive genes and pathways affected by Acolbifene[6][20]. It is an invaluable tool in drug discovery for identifying on- and off-target effects and understanding the complete molecular mechanism of a compound[21][22].
-
Microarrays: Though largely succeeded by RNA-Seq, microarrays can still be used to profile the expression of thousands of pre-defined genes simultaneously and have historically been used to identify estrogen-responsive gene signatures[23][24].
Conclusion
This compound exemplifies the therapeutic potential of a highly specific SERM. Its pure antagonistic action in breast tissue, demonstrated by its ability to potently block the expression of key estrogen-responsive genes like TFF1 and GREB1, underscores its promise as a clinical agent[15][19]. The experimental framework detailed in this guide provides a reliable and reproducible methodology for characterizing the molecular effects of Acolbifene and other ER modulators. By combining careful experimental design, validated protocols, and robust data analysis, researchers can effectively elucidate the intricate interplay between novel compounds and the estrogen receptor signaling axis, paving the way for the development of next-generation endocrine therapies.
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- 17. Trefoil Factor 1 (pS2 protein, HP1.A, Breast cancer estrogen-inducible protein, PNR-2, TFF1 , Protein pS2, Polypeptide P1.A, hP1.A, BCEI, PS2) | BioVendor R&D [biovendor.com]
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- 24. Novel estrogen-responsive genes (ERGs) for the evaluation of estrogenic activity | PLOS One [journals.plos.org]
Discovery and development of Acolbifene (EM-652)
An In-Depth Technical Guide to the Discovery and Development of Acolbifene (EM-652)
Abstract
Acolbifene (EM-652) is a third-generation selective estrogen receptor modulator (SERM) that has been extensively studied for its potential in the prevention and treatment of breast cancer and other hormone-related conditions. This guide provides a comprehensive technical overview of the discovery and development of Acolbifene, from its rational design and synthesis to its preclinical and clinical evaluation. We will delve into its unique mechanism of action, its tissue-selective estrogenic and antiestrogenic effects, and the key experimental methodologies that have defined its pharmacological profile.
Introduction: The Evolution of SERMs and the Rationale for Acolbifene
The discovery of the estrogen receptor (ER) and its role in breast cancer pathogenesis paved the way for the development of antiestrogen therapies. Tamoxifen, the first clinically successful SERM, demonstrated the potential of targeting the ER to treat and prevent breast cancer. However, its use was associated with certain risks, including an increased incidence of endometrial cancer and thromboembolic events, due to its partial agonist activity in the uterus and on coagulation factors. This highlighted the need for a new generation of SERMs with a more favorable safety profile.
The ideal SERM would exhibit antiestrogenic effects in the breast and uterus while displaying estrogenic activity in the bone and cardiovascular system, thus preventing osteoporosis and maintaining a favorable lipid profile. This concept of tissue-selective estrogenic activity drove the search for novel compounds, leading to the development of second-generation SERMs like raloxifene. While raloxifene showed improvements over tamoxifen, particularly in its lack of uterine stimulation, the quest for a pure antiestrogen with an even better efficacy and safety profile continued.
This led to the pioneering work of Dr. Fernand Labrie and his team at Endorecherche (later EndoCeutics), who embarked on a rational drug design program to develop a SERM with potent antiestrogenic activity in the breast and uterus, coupled with beneficial estrogenic effects on bone, without the undesirable side effects of its predecessors. This program ultimately led to the discovery of Acolbifene (EM-652).
The Discovery of Acolbifene: A Rational Drug Design Approach
The development of Acolbifene was not a matter of serendipity but the result of a meticulous and systematic drug design and screening process. The core strategy was to create a compound with high binding affinity for the estrogen receptor that would induce a specific conformational change, distinct from that induced by estradiol or other SERMs, leading to a unique profile of gene regulation.
Chemical Synthesis and Lead Optimization
The chemical structure of Acolbifene is based on a benzopyran scaffold, a class of compounds known to interact with the ER. The synthesis of Acolbifene and its analogues involved a multi-step process aimed at optimizing the molecule's affinity for the ER and its pharmacological properties. The key structural features of Acolbifene include a side chain that is crucial for its potent antiestrogenic activity.
Caption: Evolution of SERMs leading to the rational design of Acolbifene.
Preclinical In Vitro Characterization
Acolbifene's unique pharmacological profile was first elucidated through a series of in vitro experiments designed to assess its binding affinity for the estrogen receptors (ERα and ERβ) and its effects on ER-mediated gene transcription and cell proliferation.
Competitive binding assays were performed using cytosol preparations from human breast cancer cells and non-cancerous uterine cells, as well as rat uterine cells. These experiments demonstrated that Acolbifene binds to both ERα and ERβ with high affinity.[1][2]
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
-
Preparation of Cytosol: Uterine or breast tissue is homogenized in a buffer solution and centrifuged to obtain a cytosol fraction rich in estrogen receptors.
-
Incubation: A constant amount of radiolabeled estradiol ([³H]E₂) is incubated with the cytosol preparation in the presence of increasing concentrations of the competitor ligand (Acolbifene).
-
Separation of Bound and Free Ligand: The mixture is treated with dextran-coated charcoal to adsorb the unbound radiolabeled estradiol.
-
Quantification: The radioactivity of the supernatant, containing the receptor-bound [³H]E₂, is measured using a scintillation counter.
-
Data Analysis: The concentration of Acolbifene that inhibits 50% of the specific binding of [³H]E₂ (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Reporter gene assays were instrumental in characterizing Acolbifene as a pure antiestrogen. In these assays, cells are transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).
The results consistently showed that Acolbifene does not induce the transcription of the reporter gene on its own (no agonist activity) and completely blocks the transcriptional activity induced by estradiol.[3][4] Acolbifene was shown to inhibit the estradiol-induced transcriptional activity of ERα with an IC₅₀ of 2 nM and ERβ with an IC₅₀ of 0.4 nM.[3][4]
The antiproliferative effects of Acolbifene were evaluated in various human breast cancer cell lines, including MCF-7, ZR-75-1, and T-47D.[1][3] These studies demonstrated that Acolbifene potently inhibits estradiol-stimulated cell proliferation and, importantly, is devoid of any intrinsic estrogenic activity on cell growth.[3][4]
| Cell Line | IC₅₀ for Inhibition of Estradiol-Stimulated Proliferation |
| T-47D | 0.146 nM[2] |
| MCF-7 | 0.321 nM[2] |
| ZR-75-1 | 0.75 nM[2] |
Mechanism of Action: A Unique Conformational Change
The tissue-selective effects of SERMs are attributed to the unique conformational changes they induce in the estrogen receptor upon binding. This, in turn, influences the recruitment of co-regulatory proteins (coactivators and corepressors) to the ER-DNA complex, leading to tissue-specific patterns of gene expression.
Acolbifene's pure antiestrogenic activity in the breast and uterus is a result of its ability to induce a conformation of the ER that favors the recruitment of corepressors and prevents the recruitment of coactivators, thereby silencing the transcription of estrogen-responsive genes.
Caption: Acolbifene's mechanism of action via ER binding and corepressor recruitment.
Preclinical In Vivo Evaluation: Demonstrating Tissue Selectivity
The promising in vitro profile of Acolbifene was further validated in extensive preclinical in vivo studies using various animal models. These studies were crucial in demonstrating its tissue-selective effects and its potential as a breast cancer prevention and treatment agent.
Antitumor Activity in Breast Cancer Xenograft Models
In ovariectomized mice bearing human breast cancer xenografts (e.g., ZR-75-1), Acolbifene effectively inhibited estrone-stimulated tumor growth.[2] These studies confirmed its potent antiestrogenic activity in a living organism.
Effects on the Uterus
A key differentiator of Acolbifene from tamoxifen is its lack of estrogenic stimulation on the uterus. In animal models, Acolbifene did not increase uterine weight and, in fact, antagonized the uterotrophic effects of estradiol. This pure antiestrogenic effect in the uterus is a significant safety advantage.
Bone-Sparing Effects
In ovariectomized rat models of postmenopausal osteoporosis, Acolbifene demonstrated estrogen-like effects on bone, preventing bone loss and increasing bone mineral density.[5] This beneficial effect on bone is a desirable characteristic for a SERM intended for long-term use.
Effects on Lipid Metabolism
Acolbifene was also shown to have favorable effects on lipid metabolism, lowering total and LDL cholesterol levels in animal models.[1][5] This suggests a potential cardiovascular benefit, another important aspect of its overall profile.
Clinical Development of Acolbifene
The strong preclinical data for Acolbifene supported its advancement into clinical trials to evaluate its safety, tolerability, and efficacy in humans.
Phase I and II Clinical Trials
Early-phase clinical trials focused on establishing the safety and pharmacokinetic profile of Acolbifene in healthy volunteers and in women at high risk for breast cancer. A phase II trial in premenopausal women at high risk for breast cancer demonstrated that Acolbifene (20 mg daily for 6-8 months) was well-tolerated and associated with favorable changes in breast tissue biomarkers.[6][7][8] Specifically, a significant decrease in the proliferation marker Ki-67 was observed, along with a reduction in the expression of estrogen-inducible genes like pS2, ERα, and progesterone receptor.[6] Importantly, there was no significant change in endometrial thickness.[6][8]
Phase III Clinical Trials
Acolbifene has progressed to phase III clinical trials for the treatment of breast cancer.[9][10][11] These large-scale, randomized, controlled trials are designed to definitively assess its efficacy and safety compared to standard-of-care therapies.
A recent phase IIA trial is comparing the effects of Acolbifene versus low-dose tamoxifen in preventing breast cancer in premenopausal women at high risk.[12][13]
| Clinical Trial Phase | Population | Key Findings |
| Phase II | Premenopausal women at high risk for breast cancer | - Significant decrease in Ki-67 in benign breast tissue[6][8]- Reduction in estrogen-inducible gene expression[6]- No change in endometrial thickness[6][8]- Minimal side effects[6][8] |
| Phase IIA (ongoing) | Premenopausal women at high risk for breast cancer | - Comparing the effects of Acolbifene and low-dose tamoxifen on markers of breast cancer risk[12][14][15] |
| Phase III | Treatment of breast cancer | - Ongoing evaluation of efficacy and safety[9][10][11] |
Conclusion
Acolbifene (EM-652) represents a significant advancement in the field of selective estrogen receptor modulators. Its discovery and development have been guided by a rational, science-driven approach, resulting in a compound with a unique and highly desirable pharmacological profile. As a pure antiestrogen in the breast and uterus, with beneficial estrogenic effects on bone and lipid metabolism, Acolbifene holds great promise for the prevention and treatment of breast cancer with an improved safety profile over previous generations of SERMs. The ongoing clinical trials will further elucidate its role in the management of hormone-sensitive malignancies and other estrogen-related conditions.
References
- Fabian, C. J., et al. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research, 8(12), 1146–1155. [Link]
- National Cancer Institute. (n.d.). Definition of Acolbifene Hydrochloride. NCI Drug Dictionary. [Link]
- ClinicalTrials.gov. (2015).
- National Institutes of Health. (2015).
- National Cancer Institute. (n.d.). Acolbifene Versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer. [Link]
- Power. (n.d.). Acolbifene vs. Tamoxifen for Breast Cancer Prevention. [Link]
- Wikipedia. (n.d.). Acolbifene. [Link]
- National Center for Biotechnology Information. (n.d.). Acolbifene. PubChem. [Link]
- Adis Insight. (2021). Acolbifene - Endoceutics. [Link]
- American Society of Clinical Oncology. (2025). Acolbifene vs tamoxifen for breast cancer prevention in premenopausal women at high risk for breast cancer.
- ResearchGate. (2025).
- American Association for Cancer Research. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research. [Link]
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- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols for In Vitro Evaluation of rac-Acolbifene
Introduction
rac-Acolbifene (also known as EM-652 or SCH-57068) is a fourth-generation, nonsteroidal selective estrogen receptor modulator (SERM) with a distinct pharmacological profile.[1][2] As a member of the benzopyran class, it demonstrates potent and pure anti-estrogenic activity in mammary and endometrial tissues.[1][3] Unlike earlier SERMs such as tamoxifen, acolbifene exhibits minimal to no estrogenic agonist effects in the uterus, making it a compound of significant interest for breast cancer prevention and treatment.[1][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for the in vitro characterization of this compound's activity, focusing on its effects on estrogen receptor (ER)-positive breast cancer cell lines.
Mechanism of Action
This compound exerts its effects by competitively binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[3] Upon binding, it induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation hinders the recruitment of co-activator proteins essential for the transcription of estrogen-responsive genes. Acolbifene is unique in its ability to inhibit both the ligand-independent activation function 1 (AF1) and the ligand-dependent activation function 2 (AF2) of both ERα and ERβ.[3] This dual inhibition leads to a comprehensive blockade of estrogen-mediated signaling pathways, resulting in the suppression of tumor cell proliferation and the downregulation of key estrogen-inducible genes like pS2, ERα, and the progesterone receptor (PgR).[1][5]
Signaling Pathway of Acolbifene Action
Below is a diagram illustrating the antagonistic action of Acolbifene on estrogen receptor signaling.
Caption: Acolbifene competitively blocks estradiol from binding to the estrogen receptor, leading to the recruitment of co-repressors and inhibition of gene transcription.
Experimental Protocols
This section outlines detailed protocols for the in vitro assessment of this compound. It is crucial to maintain sterile conditions throughout all cell culture procedures.
Preparation of this compound Stock Solution
The quality and accurate concentration of the drug stock solution are paramount for reproducible results.
-
Rationale: this compound is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution.[6] This stock can then be diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Obtain this compound powder. Note its molecular weight (457.6 g/mol for the free base).[6]
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve this compound in high-purity, sterile DMSO to prepare a 10 mM stock solution.
-
Example Calculation: To prepare 1 mL of a 10 mM stock, dissolve 4.576 mg of this compound in 1 mL of DMSO.
-
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Cell Culture and Maintenance
The choice of cell line is critical for studying SERMs. ER-positive breast cancer cell lines are the most relevant models.
-
Rationale: Cell lines such as MCF-7, T-47D, and ZR-75-1 are well-characterized, express ERα, and have been shown to be responsive to both estrogen-induced proliferation and its inhibition by SERMs like acolbifene.[3][6] For experiments investigating estrogen antagonism, it is essential to first culture the cells in a steroid-depleted medium to remove any residual estrogens from the serum that could interfere with the assay.
Recommended Cell Lines and Seeding Densities:
| Cell Line | Receptor Status | Recommended Seeding Density (per cm²) for Proliferation Assay |
| MCF-7 | ERα+, PgR+ | 3,000 - 5,000 cells/cm² |
| T-47D | ERα+, PgR+ | 4,000 - 6,000 cells/cm² |
| ZR-75-1 | ERα+, PgR+ | 5,000 - 8,000 cells/cm² |
| MDA-MB-231 | ERα-, PgR- | 3,000 - 5,000 cells/cm² (Negative Control) |
Protocol:
-
Culture cells in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For experiments, switch to a phenol red-free medium supplemented with 5-10% charcoal-stripped FBS (CS-FBS) for at least 48-72 hours. This creates a steroid-depleted environment.
-
Harvest cells using trypsin-EDTA, count them using a hemocytometer or automated cell counter, and assess viability (e.g., via trypan blue exclusion).
-
Seed the cells into appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein/RNA extraction) at the densities suggested in the table above and allow them to adhere overnight.
Cell Proliferation (Viability) Assay
This assay is fundamental to determining the anti-proliferative efficacy of this compound.
-
Rationale: This protocol determines the concentration-dependent inhibitory effect of this compound on estradiol-stimulated cell growth. The IC₅₀ value, the concentration at which 50% of proliferation is inhibited, is a key metric of drug potency. Acolbifene has demonstrated IC₅₀ values in the sub-nanomolar to low nanomolar range in various breast cancer cell lines.[6][7]
Experimental Workflow Diagram:
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Protocol (using MTT reagent):
-
Seed ER-positive cells (e.g., MCF-7) in 96-well plates in phenol red-free medium with CS-FBS and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the same medium. A suggested concentration range is 10⁻¹² M to 10⁻⁶ M.
-
Also prepare treatment groups including:
-
Vehicle control (0.1% DMSO)
-
Estradiol (E2) alone (e.g., 1 nM) to stimulate proliferation
-
Acolbifene dilutions + 1 nM E2
-
-
Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
Incubate the plates for 3 to 5 days at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the E2-stimulated control and plot a dose-response curve to determine the IC₅₀ value.
Gene Expression Analysis by RT-qPCR
This assay validates the mechanism of action by measuring the downregulation of estrogen-responsive genes.
-
Rationale: Acolbifene's antagonistic effect on the ER should lead to a decrease in the transcription of estrogen-regulated genes. Measuring the mRNA levels of genes like pS2 (TFF1), PgR, and ERα itself provides direct evidence of the drug's target engagement and downstream effects.[1][5]
Protocol:
-
Seed cells (e.g., T-47D) in 6-well plates in phenol red-free medium with CS-FBS and allow them to adhere.
-
Treat the cells with:
-
Vehicle control (0.1% DMSO)
-
Estradiol (1 nM)
-
This compound (e.g., 10 nM)
-
This compound (10 nM) + Estradiol (1 nM)
-
-
Incubate for 24-48 hours.
-
Wash cells with cold PBS and lyse them directly in the plate using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes for target genes (e.g., TFF1, PGR, ESR1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
References
- Vertex AI Search. (2024). Acolbifene (EM-652), is an Orally Active Selective Estrogen Receptor Antagonist.
- American Association for Cancer Research. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research.
- withpower.com. (n.d.). Acolbifene vs. Tamoxifen for Breast Cancer Prevention.
- PubMed. (n.d.). Identification of novel proteins induced by estradiol, 4-hydroxytamoxifen and acolbifene in T47D breast cancer cells.
- National Institutes of Health. (n.d.). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer.
- PubMed. (n.d.). Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides.
- National Institutes of Health. (n.d.). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. PMC.
- MedChemExpress. (n.d.). (Rac)-Acolbifene (EM-343).
- Cayman Chemical. (n.d.). Acolbifene (SCH 57068, CAS Number: 182167-02-8).
- PubMed Central. (n.d.). Bioactivation of Selective Estrogen Receptor Modulators (SERMs).
Sources
- 1. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. Acolbifene vs. Tamoxifen for Breast Cancer Prevention · Recruiting Participants for Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]
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- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing rac-Acolbifene Activity in T-47D Breast Cancer Cells
These comprehensive application notes provide a robust framework for researchers, scientists, and drug development professionals to investigate the effects of rac-Acolbifene, a selective estrogen receptor modulator (SERM), on the T-47D human breast cancer cell line. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines for key cell-based assays, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Rationale
The T-47D cell line, derived from a human ductal carcinoma, is an invaluable model for studying hormone-responsive breast cancer due to its high expression of estrogen receptor alpha (ERα) and progesterone receptor (PR).[1] As such, T-47D cells are highly sensitive to the proliferative signals of estrogens and are a well-established system for evaluating the efficacy of endocrine therapies like SERMs.
This compound is a fourth-generation SERM that acts as a pure antagonist of the estrogen receptor in breast tissue.[2] Its mechanism of action involves competitive binding to ERα, which prevents the conformational changes required for receptor activation and subsequent transcription of estrogen-responsive genes that drive cell proliferation.[2] This antagonistic action is expected to inhibit the growth of ER-positive breast cancer cells like T-47D. One study identified six proteins that were differentially regulated by 17β-estradiol, 4-hydroxytamoxifen, and acolbifene in T-47D cells, suggesting that these novel SERM-regulated proteins may be involved in new or existing pathways for SERM sensitivity or resistance.[1]
These application notes will guide the user through a series of assays to quantify the anti-proliferative, pro-apoptotic, and cell cycle-modulating effects of this compound on T-47D cells, providing a comprehensive preclinical assessment of its therapeutic potential.
I. Essential Preparations: Cell Culture and Compound Handling
T-47D Cell Culture
Proper maintenance of T-47D cells is paramount for reproducible results.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 70-80% confluency. Use a gentle dissociation reagent like Trypsin-EDTA. Avoid over-trypsinization, which can damage cell surface receptors.
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in dimethyl sulfoxide (DMSO) is recommended.
-
Solvent: Use cell culture grade DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final DMSO concentration in the culture medium.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C or -80°C, protected from light.
-
Critical Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can have cytotoxic effects and confound experimental results. Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in all experiments.
II. Assessing Anti-Proliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Rationale and Experimental Design
This assay will determine the concentration-dependent inhibitory effect of this compound on T-47D cell proliferation and allow for the calculation of the half-maximal inhibitory concentration (IC₅₀).
-
Cell Seeding Density: The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase during the assay. A typical starting point for T-47D cells is 5,000-10,000 cells per well in a 96-well plate.
-
Concentration Range: A broad range of this compound concentrations should be tested to generate a complete dose-response curve. A logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) is recommended.
-
Incubation Time: A 72-hour incubation period is a common starting point to observe significant anti-proliferative effects.
Step-by-Step Protocol
-
Cell Seeding: Seed T-47D cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
| Treatment Group | Absorbance (570 nm) | % Viability |
| Vehicle Control (DMSO) | (Example: 1.2) | 100% |
| This compound (0.01 nM) | (Example: 1.15) | (Calculated) |
| This compound (0.1 nM) | (Example: 1.0) | (Calculated) |
| This compound (1 nM) | (Example: 0.7) | (Calculated) |
| This compound (10 nM) | (Example: 0.4) | (Calculated) |
| This compound (100 nM) | (Example: 0.2) | (Calculated) |
| This compound (1000 nM) | (Example: 0.15) | (Calculated) |
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC₅₀ value. A lower IC₅₀ value indicates greater potency.
III. Investigating Programmed Cell Death: The Annexin V Apoptosis Assay
The Annexin V-FITC/Propidium Iodide (PI) assay is a flow cytometry-based method to distinguish between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Rationale and Experimental Design
This assay will quantify the induction of apoptosis in T-47D cells following treatment with this compound.
-
Concentrations: Treat cells with this compound at concentrations around the determined IC₅₀ and at a higher concentration (e.g., 1x IC₅₀ and 5x IC₅₀).
-
Time Points: Analyze apoptosis at different time points (e.g., 24, 48, and 72 hours) to capture the kinetics of apoptosis induction.
-
Controls: Include an untreated control, a vehicle (DMSO) control, and a positive control for apoptosis (e.g., staurosporine treatment).
Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed T-47D cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound or controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or a brief incubation with Trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Analysis and Interpretation
| Quadrant | Annexin V-FITC | Propidium Iodide | Cell Population |
| Lower Left | Negative | Negative | Viable |
| Lower Right | Positive | Negative | Early Apoptotic |
| Upper Right | Positive | Positive | Late Apoptotic/Necrotic |
| Upper Left | Negative | Positive | Necrotic |
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
A significant increase in the percentage of early and late apoptotic cells in the this compound-treated groups compared to the vehicle control indicates the induction of apoptosis.
IV. Elucidating Cell Cycle Effects: Propidium Iodide Staining
Propidium iodide (PI) staining followed by flow cytometry is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The amount of PI that binds to DNA is directly proportional to the DNA content of the cells.
Rationale and Experimental Design
This assay will determine if this compound induces cell cycle arrest in T-47D cells.
-
Concentrations and Time Points: Similar to the apoptosis assay, use concentrations around the IC₅₀ and analyze at various time points (e.g., 24, 48, 72 hours).
-
Cell Synchronization (Optional): For a more precise analysis, cells can be synchronized in a specific phase of the cell cycle before treatment.
Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed and treat T-47D cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their DNA content.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Analysis and Interpretation
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
An accumulation of cells in a specific phase (e.g., G0/G1) in the this compound-treated groups compared to the vehicle control suggests cell cycle arrest at that checkpoint.
V. Mechanistic Insights: Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Estrogen receptor signaling and the antagonistic action of this compound.
Caption: Workflow for assessing this compound's effects on T-47D cells.
VI. Concluding Remarks and Future Directions
The protocols outlined in these application notes provide a comprehensive approach to characterizing the in vitro activity of this compound in T-47D breast cancer cells. By systematically evaluating its effects on cell proliferation, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent.
For a more in-depth mechanistic understanding, further investigations could include:
-
Western Blot Analysis: To examine the expression levels of key proteins in the ER signaling pathway (e.g., ERα, pS2, cyclin D1) and apoptosis-related proteins (e.g., caspases, Bcl-2 family members) following this compound treatment.
-
Immunofluorescence Microscopy: To visualize the subcellular localization of ERα in the presence and absence of this compound.
-
Gene Expression Analysis: To identify downstream target genes of this compound using techniques like RT-qPCR or RNA sequencing.
References
- National Cancer Institute. (n.d.). Definition of Acolbifene Hydrochloride. NCI Drug Dictionary.
- Gosse, J. A., et al. (2006). Identification of novel proteins induced by estradiol, 4-hydroxytamoxifen and acolbifene in T47D breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 98(2-3), 135-144.
- Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate.
- Kim, N., & Lukong, K. E. (2023). Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action. Frontiers in Oncology, 13, 1133026.
Sources
Administration of rac-Acolbifene in Murine Models of Estrogen Receptor-Positive Breast Cancer: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the administration of rac-Acolbifene, a potent selective estrogen receptor modulator (SERM), in mouse models of estrogen receptor-positive (ER+) breast cancer. The protocols and application notes are designed to offer a comprehensive framework for preclinical efficacy studies, grounded in scientific integrity and field-proven insights.
Scientific Rationale and Mechanism of Action
This compound (also known as EM-652) is a fourth-generation nonsteroidal SERM. Unlike its predecessor tamoxifen, which exhibits partial agonist activity in some tissues, acolbifene acts as a pure antiestrogen in both the mammary gland and the uterus.[1][2] It competitively binds to estrogen receptors alpha (ERα) and beta (ERβ), with high affinity, effectively blocking the proliferative signaling of estradiol.[1] This antagonistic action inhibits the transcription of estrogen-responsive genes, leading to cell cycle arrest and apoptosis in ER+ breast cancer cells.[2][3] Preclinical studies using the active metabolite of acolbifene's prodrug, EM-800, have demonstrated significant inhibition of tumor growth in human breast cancer xenografts.[3]
The choice of acolbifene in preclinical breast cancer research is often driven by its "pure" antagonist profile, which may offer a superior therapeutic window and a reduced risk of the uterotrophic side effects associated with tamoxifen.[1][2]
Signaling Pathway Overview
The following diagram illustrates the mechanism of action of acolbifene in an ER+ breast cancer cell.
Caption: Mechanism of this compound in ER+ breast cancer cells.
Recommended Mouse Models for Acolbifene Efficacy Studies
The selection of an appropriate mouse model is critical for the successful evaluation of acolbifene. The following models are recommended for their relevance to human ER+ breast cancer.
| Model Type | Specific Model | Key Characteristics | Considerations |
| Cell Line-Derived Xenografts (CDX) | MCF-7 | ER+, PR+, slow-growing, requires estrogen supplementation.[4][5] | Most widely used ER+ cell line. May require Matrigel for optimal tumor take. |
| ZR-75-1 | ER+, PR+, also requires estrogen supplementation.[6][7] | Robust model for endocrine therapy studies. | |
| Patient-Derived Xenografts (PDX) | Various | ER+ patient tumors directly implanted into mice.[8][9] | High fidelity to the original human tumor, but more complex to establish and maintain. Requires estrogen supplementation.[8] |
| Genetically Engineered Mouse Models (GEMMs) | MMTV-PyMT | Luminal B subtype, ER+ in a subset of tumors. | Spontaneous tumor development in an immunocompetent host. |
| MMTV-Neu | Primarily a HER2+ model, but can have ER+ subpopulations.[10] | Useful for studying crosstalk between ER and HER2 signaling. |
Experimental Protocols
The following protocols provide a step-by-step guide for the administration of this compound in mouse models of ER+ breast cancer.
Preparation of this compound for Administration
Note: this compound is lipophilic and has poor aqueous solubility. Therefore, an oil-based vehicle is recommended for both oral and subcutaneous administration.
Materials:
-
This compound powder
-
Corn oil or sunflower oil (sterile)
-
Sterile vials
-
Balance
-
Vortex mixer
-
Water bath or incubator at 37°C
Protocol:
-
Calculate the required amount of this compound and vehicle. For example, to prepare a 10 mg/mL solution for a 20g mouse receiving a 50 mg/kg dose, you would need 1 mg of acolbifene in 0.1 mL of vehicle.
-
Weigh the appropriate amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of corn oil or sunflower oil to the vial.
-
Warm the mixture to 37°C in a water bath or incubator to aid dissolution.
-
Vortex the mixture vigorously until the acolbifene is completely dissolved or forms a fine, homogenous suspension. For some SERMs, overnight shaking at 37°C may be necessary for complete dissolution.[11]
-
Store the prepared solution at 4°C, protected from light. It is recommended to prepare fresh solutions weekly.
Administration of this compound
3.2.1. Oral Gavage
Oral administration is a common and effective route for SERMs.[11]
Materials:
-
Prepared this compound solution
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge)
-
1 mL syringes
Protocol:
-
Gently restrain the mouse.
-
Draw the calculated volume of the acolbifene solution into the syringe fitted with a gavage needle.
-
Insert the gavage needle gently into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the solution.
-
Monitor the mouse for any signs of distress after administration.
3.2.2. Subcutaneous Injection
Subcutaneous administration can provide a more sustained release of the compound.
Materials:
-
Prepared this compound solution
-
Insulin syringes with a 27-30 gauge needle
-
70% ethanol swabs
Protocol:
-
Gently restrain the mouse.
-
Wipe the injection site (e.g., the scruff of the neck or the flank) with a 70% ethanol swab.
-
Pinch the skin to form a tent.
-
Insert the needle into the subcutaneous space.
-
Slowly inject the acolbifene solution.
-
Withdraw the needle and monitor the mouse for any leakage or adverse reactions.
Dosing and Treatment Schedule
The optimal dose and schedule for this compound will depend on the specific mouse model and the experimental objectives. Based on preclinical studies with the prodrug EM-800, a starting point for dose-ranging studies is recommended.[3]
| Parameter | Recommendation | Rationale/Reference |
| Dosage | 10-50 mg/kg body weight | Based on effective doses of EM-800 in xenograft models, which is the prodrug of acolbifene.[3] |
| Frequency | Daily | To maintain steady-state plasma concentrations of the drug. |
| Duration | 4-8 weeks or until tumor burden endpoints are reached | Dependent on tumor growth rate and study design. |
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft model.
Caption: Experimental workflow for this compound efficacy studies in xenograft models.
Monitoring and Endpoint Analysis
4.1. In-Life Monitoring
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of overall health and potential toxicity.
-
Clinical Observations: Daily cage-side observations for any signs of distress, such as changes in posture, activity, or grooming.
4.2. Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Compare the average tumor volume in the acolbifene-treated group to the vehicle control group.
-
Histology and Immunohistochemistry (IHC): Analyze excised tumors for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and ER expression.
-
Western Blotting: Quantify the expression of key proteins in the ER signaling pathway.
-
Pharmacokinetic (PK) Analysis: Collect blood samples at various time points after administration to determine the plasma concentration of acolbifene.
-
Pharmacodynamic (PD) Analysis: Correlate drug exposure with changes in biomarkers in the tumor tissue.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your findings, incorporate the following self-validating measures into your experimental design:
-
Positive Control: Include a group treated with a well-characterized SERM, such as tamoxifen, to benchmark the efficacy of acolbifene.
-
Vehicle Control: A vehicle-only treated group is essential to account for any effects of the administration procedure or the vehicle itself.
-
Dose-Response Study: Conduct a preliminary study with multiple dose levels of acolbifene to establish a dose-dependent anti-tumor effect.
-
Blinding: Whenever possible, the individuals measuring tumors and performing endpoint analyses should be blinded to the treatment groups.
-
Statistical Power: Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant difference in tumor growth.
By adhering to these detailed protocols and incorporating robust experimental design principles, researchers can confidently evaluate the preclinical efficacy of this compound in mouse models of ER+ breast cancer, contributing to the development of novel and improved endocrine therapies.
References
- Labrie, F., Labrie, C., Bélanger, A., et al. (1999). EM-652 (SCH 57068), a third generation SERM acting as pure antiestrogen in the mammary gland and endometrium. Journal of Steroid Biochemistry and Molecular Biology, 69(1-6), 51-84.
- Queen's University. (n.d.). Tamoxifen Administration (Mice). Animals in Science.
- Luo, S., Stojanovic, M., Labrie, C., & Labrie, F. (1997). Long-term inhibitory effect of the orally active and pure antiestrogen EM-800 on the growth of human breast cancer xenografts in nude mice. International Journal of Cancer, 73(4), 580-586.
- Huseby, R. A., & Tilli, M. T. (2014). Genetically Engineered ERα positive breast cancer mouse models. Journal of Mammary Gland Biology and Neoplasia, 19(2), 159-173.
- Mohibi, S., & Kirma, N. (2011). Mouse models of estrogen receptor-positive breast cancer. Journal of Carcinogenesis, 10, 34.
- Rocque, G. B., & Wülfing, P. (2010). Tamoxifen administration to mice. Cold Spring Harbor Protocols, 2010(10), pdb.prot5508.
- Queen's University. (2024). University Animal Care Committee Standard Operating Procedure: Tamoxifen Administration to Mice.
- Fabian, C. J., Kimler, B. F., & Hurst, C. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research, 8(9), 806-814.
- Altogen Labs. (n.d.). MCF7 Xenograft Model.
- Usary, J., & Perou, C. M. (2013). Overview of Genetically Engineered Mouse Models of Distinct Breast Cancer Subtypes. Current Protocols in Pharmacology, Chapter 14, Unit 14.23.
- Perou, C. M. (n.d.). Overview of Genetically Engineered Mouse Models of Distinct Breast Cancer Subtypes. UNC Lineberger.
- Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer.
- Labrie, F., et al. (2003). Activity and Safety of the Antiestrogen EM-800, the Orally Active Precursor of Acolbifene, in Tamoxifen-Resistant Breast Cancer. Journal of Clinical Oncology, 21(24), 4546-4553.
- Gholamali, M., et al. (2021). Choosing the right protocol for establishment of MCF-7 tumor xenograft in nude mice. Research Square.
- Cold Spring Harbor Laboratory. (n.d.).
- Gholamali, M., et al. (2021). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Research Square.
- protocols.io. (2023).
- Brodie, A. M. H., et al. (2004). Therapeutic observations in MCF-7 aromatase xenografts. Clinical Cancer Research, 10(1 Pt 2), 381s-388s.
- De, P., & Zhang, H. (2020). Patient-Derived Xenograft Models of Breast Cancer. Encyclopedia.
- Liu, Y., et al. (2015). Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides. Chemical Research in Toxicology, 28(7), 1377-1386.
- Gauthier, S., et al. (2012). Antagonistic activity of acolbifene, fulvestrant, tamoxifen, and raloxifene on cancer-associated genes in the mouse mammary gland. Journal of Clinical Oncology, 30(15_suppl), e11019-e11019.
- Gauthier, S., et al. (2012). Antagonistic activity of acolbifene, fulvestrant, tamoxifen, and raloxifene on cancer-associated genes in the mouse mammary gland.
- Altogen Labs. (n.d.). ZR-75-1 Xenograft Model.
- Chia, K. M., et al. (2020). Estrogen receptor positive breast cancer patient-derived xenograft models in translational research. Current Opinion in Endocrine and Metabolic Research, 15, 31-36.
- Li, Y., et al. (2020). ZR-75-1 breast cancer models to study the utility of 18F-FES by PET imaging. Annals of Nuclear Medicine, 34(11), 839-847.
- Oncodesign Services. (n.d.). Development of a panel of breast cancer patient-derived xenograft models (PDX) with estrogen independence and/or acquired.
- Tao, L., et al. (2016). Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation. Oncology Letters, 12(5), 3849-3854.
- Choi, Y. J., & Lee, J. E. (2018). Patient-Derived Xenograft Models of Breast Cancer and Their Application. Journal of Breast Cancer, 21(3), 225-232.
- Hillairet de Boisferon, M., et al. (2020). Abstract 5281: Development of a panel of breast cancer patient-derived xenograft models (PDX) with estrogen independence and/or acquired resistance to endocrine treatment. Cancer Research, 80(16_Supplement), 5281-5281.
- Fabian, C. J., et al. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research, 8(9), 806-814.
- Al-Ali, H., et al. (2021). Double-edged effects of tamoxifen-in-oil-gavage on an infectious murine model for multiple sclerosis.
- Labrie, F., et al. (2003). Activity and Safety of the Antiestrogen EM-800, the Orally Active Precursor of Acolbifene, in Tamoxifen-Resistant Breast Cancer.
- Yeasen. (n.d.). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
- Vo-Raus, V., et al. (2022). Refined Tamoxifen Administration in Mice by Encouraging Voluntary Consumption of Palatable Formulations.
- Li, Z., et al. (2023). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. STAR Protocols, 4(3), 102488.
- Vessières, E., et al. (2015). Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth. Journal of Visualized Experiments, (96), e52423.
- Wang, Y., et al. (2018). Nude Mouse Xenograft Model Studies ZR-75-1 (a) and BT-474 (b) tumor...
- Altogen Labs. (n.d.).
- El-Hage, N., et al. (2009). Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice.
- National Cancer Institute. (n.d.). Acolbifene versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer.
- Al-Ali, H., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLoS ONE, 16(8), e0256263.
- Cruz-Lebrón, A., et al. (2024). Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models. Journal of Visualized Experiments, (209), e66836.
- Mosely, S. A., & Kock, N. D. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55081.
- Lemieux, C., et al. (2005). The selective estrogen receptor modulator acolbifene reduces cholesterolemia independently of its anorectic action in control and cholesterol-fed rats. The Journal of Nutrition, 135(9), 2225-2229.
- Lemieux, C., et al. (2006). Hypocholesterolemic action of the selective estrogen receptor modulator acolbifene in intact and ovariectomized rats with diet-induced hypercholesterolemia. The Journal of Endocrinology, 190(2), 437-446.
- ResearchGate. (2023). How to do tumor mouse model properly?.
- ClinicalTrials.gov. (2022).
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Determining the Optimal Dosage of rac-Acolbifene for In Vitro Cell Line Studies: An Application Guide
Introduction: The Scientific Imperative for Precision in Preclinical Oncology Research
In the landscape of preclinical oncology, the pursuit of novel therapeutic agents demands a rigorous and nuanced approach to experimental design. The selective estrogen receptor modulator (SERM), rac-Acolbifene (also known as EM-652), represents a promising fourth-generation antiestrogenic compound with potent inhibitory effects on estrogen receptor (ER)-positive breast cancer cells.[1][2] As a pure antagonist, Acolbifene effectively blocks estradiol-induced transcriptional activity, thereby hindering the proliferation of cancer cells.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine the optimal dosage of this compound for in vitro studies, ensuring data integrity and translatability.
The Mechanism of Action: A Targeted Approach to Endocrine-Responsive Cancers
This compound exerts its potent anti-proliferative effects by competitively binding to estrogen receptors (ERα and ERβ), with a particularly high affinity.[1] This binding event precludes the binding of estradiol, the natural ligand, thereby preventing the conformational changes in the receptor necessary for the transcription of estrogen-responsive genes that drive cell proliferation.[3] Acolbifene has demonstrated potent inhibition of estradiol-stimulated cell proliferation in human breast cancer cell lines such as ZR-75-1, MCF-7, and T-47D.[1]
Caption: Simplified signaling pathway of this compound.
Phase 1: Foundational Analysis Using Cell Viability Assays
The initial and most critical step in determining the optimal dosage of this compound is to establish its half-maximal inhibitory concentration (IC50) for cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose.[5]
Principle of the MTT Assay
This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1 for ER-positive; MDA-MB-231 for ER-negative control)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.01 nM to 1000 nM). It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours). The incubation time should be sufficient to observe a significant effect on cell proliferation.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and IC50 Determination
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Generate a Dose-Response Curve:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to fit a sigmoidal curve and determine the IC50 value.
-
| Cell Line | Estrogen Receptor Status | Reported IC50 for Proliferation Inhibition (nM) |
| MCF-7 | ER-positive | 0.321[4] |
| T-47D | ER-positive | 0.146[4] |
| ZR-75-1 | ER-positive | 0.75[4] |
| MDA-MB-231 | ER-negative | Expected to be significantly higher |
Note: The IC50 values are for the active metabolite EM-652 and represent the inhibition of estradiol-stimulated proliferation. The empirically determined IC50 for this compound may vary based on experimental conditions.
Phase 2: Delving Deeper with Mechanistic Assays
While the MTT assay provides a robust measure of overall cell viability, a comprehensive understanding of this compound's optimal dosage requires a more granular investigation into the specific cellular processes it affects. To this end, we recommend complementing the viability data with apoptosis and cell cycle analyses.
Apoptosis Detection by Annexin V Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeant and therefore only enters cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
Cells treated with this compound at concentrations around the predetermined IC50.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
The cell population will be differentiated into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Propidium Iodide Staining
Materials:
-
Cells treated with this compound.
-
Cold 70% ethanol.
-
PBS.
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase would indicate a cell cycle arrest induced by this compound.
-
Integrated Experimental Workflow
The following diagram illustrates the comprehensive workflow for determining the optimal dosage of this compound.
Caption: Comprehensive experimental workflow.
Conclusion: A Pathway to Robust and Reproducible Results
The determination of an optimal in vitro dosage for this compound is a multi-faceted process that requires a combination of robust cell viability assays and more nuanced mechanistic studies. By following the structured approach outlined in this guide, researchers can confidently establish a scientifically sound basis for their preclinical investigations. This meticulous approach not only ensures the generation of high-quality, reproducible data but also enhances the translational potential of the research, ultimately contributing to the advancement of targeted therapies for estrogen receptor-positive breast cancer.
References
- Gompel, A., et al. (2000). Antioestrogen-mediated cell cycle arrest and apoptosis induction in breast cancer and multiple myeloma cells. Journal of Molecular Endocrinology, 25(1), 1-12. [Link]
- Labrie, F., et al. (2003). Activity and Safety of the Antiestrogen EM-800, the Orally Active Precursor of Acolbifene, in Tamoxifen-Resistant Breast Cancer. McGill University. [Link]
- Lin, H. Y., et al. (2007). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. PMC. [Link]
- National Cancer Institute. (n.d.). Acolbifene versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer.
- National Cancer Institute. (n.d.). Definition of Acolbifene Hydrochloride. NCI Drug Dictionary. [Link]
- Otsuki, T., et al. (2000). Apoptosis and proliferation in breast cancer cells, cultured in vitro: effects of SERMs. Gynecological Endocrinology, 21(5), 279-287. [Link]
- Roy, J., et al. (2003). Activity and safety of the antiestrogen EM-800, the orally active precursor of acolbifene, in tamoxifen-resistant breast cancer. Journal of Clinical Oncology, 22(5), 864-71. [Link]
- Frasor, J., et al. (2004). Selective Estrogen Receptor Modulators: Discrimination of Agonistic versus Antagonistic Activities by Gene Expression Profiling in Breast Cancer Cells. AACR Journals. [Link]
- Gauthier, S., et al. (2005). Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 165-77. [Link]
- Kimler, B. F., et al. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. NIH. [Link]
- Biomedica. (2023, October 24). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Biomedica. [Link]
- Labrie, F., et al. (1999). EM-652 (SCH 57068), a third generation SERM acting as pure antiestrogen in the mammary gland and endometrium. The Journal of Steroid Biochemistry and Molecular Biology, 69(1-6), 51-84. [Link]
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- 5. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
Application Notes and Protocols: Preparation of rac-Acolbifene Stock Solutions for Preclinical Research
Abstract
This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of stock solutions of rac-Acolbifene for use in preclinical research. This compound, a racemic mixture containing the potent selective estrogen receptor modulator (SERM) Acolbifene (EM-652), is a critical tool for investigating estrogen receptor signaling in oncology and other endocrinological research areas[1][2]. Adherence to proper solution preparation protocols is paramount for ensuring experimental reproducibility and the generation of reliable data. This guide outlines the necessary materials, safety precautions, and detailed, step-by-step methodologies for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent dilutions for in vitro and in vivo applications.
Introduction: The Importance of a Validated Protocol
This compound is a nonsteroidal SERM that exhibits both anti-estrogenic and estrogenic activities[1]. Its active enantiomer, Acolbifene (also known as EM-652), is a high-affinity antagonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with IC50 values of 2 nM and 0.4 nM, respectively, for inhibiting estradiol-induced transcriptional activity[3][4][5]. Given its potency, with inhibitory effects in breast cancer cell lines observed at nanomolar concentrations, the accuracy of stock solution concentration is a critical experimental parameter[1][6].
Material and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for a robust preparation protocol.
| Property | Value | Source |
| Synonyms | EM-343, (Rac)-EM-652 | [1][7] |
| Molecular Formula | C₂₉H₃₁NO₄ | [7][8][9] |
| Molecular Weight | 457.56 g/mol | [1][4][8] |
| Appearance | Orange to reddish-brown solid | [1] |
| Purity | ≥98% (recommended for research use) | [10] |
| Solubility (in DMSO) | Up to 100 mg/mL (218.55 mM) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][4] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][3][4] |
Safety and Handling Precautions
While the Safety Data Sheet (SDS) for Acolbifene indicates it is not a hazardous substance, it is prudent to handle it with the care afforded to all potent, biologically active small molecules[8].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the powdered compound and concentrated stock solutions.
-
Engineering Controls: Handle the powdered form of this compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates.
-
Disposal: Dispose of all waste materials (used vials, pipette tips, etc.) in accordance with your institution's chemical waste disposal guidelines.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution, which is the cornerstone of accurate subsequent dilutions. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound[1][4][6].
Rationale for Solvent Choice
DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules. For this compound, it allows for the creation of a concentrated stock (up to 100 mg/mL), which minimizes the volume of solvent added to experimental systems, thereby reducing the risk of solvent-induced artifacts[1]. Crucially, DMSO is hygroscopic (readily absorbs water from the atmosphere). Water contamination can significantly decrease the solubility of many compounds, including this compound[1]. Therefore, using a new, unopened bottle or a properly stored anhydrous grade of DMSO is critical for success.
Required Materials
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (e.g., cell culture grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Sterile, positive-displacement or low-retention pipette and tips
-
Vortex mixer
-
Bath sonicator
Step-by-Step Methodology
-
Pre-Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Mass Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight (457.56 g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass = 1 mL x 10 mM x 457.56 / 1000 = 4.576 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1.0 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulates. Due to its appearance, the solution will be colored.
-
Crucial Step: Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution[1][4]. The heat generated by sonication can aid in this process. The solution should be clear with no visible precipitate.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protecting (amber) microcentrifuge tubes[3].
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month)[1][3][4].
-
Workflow Diagram
Caption: Workflow for preparing a this compound stock solution in DMSO.
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the high-concentration DMSO stock must be diluted to the final working concentration in cell culture media. The final concentration of DMSO in the culture should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity or off-target effects.
Serial Dilution Protocol
It is best practice to perform serial dilutions rather than a single large dilution to improve accuracy.
-
Intermediate Dilution: Thaw a single aliquot of the 10 mM primary stock solution. Prepare an intermediate stock (e.g., 1 mM or 100 µM) by diluting the 10 mM stock in sterile DMSO or 1X PBS.
-
Final Dilution: Add a small volume of the intermediate stock to your pre-warmed cell culture medium to achieve the final desired concentration.
-
Example: To make 10 mL of media with a final this compound concentration of 10 nM and a final DMSO concentration of 0.1%:
-
Prepare a 10 µM intermediate stock (a 1:1000 dilution of the 10 mM stock in media).
-
Add 10 µL of the 10 µM intermediate stock to 10 mL of culture medium.
-
-
Logical Flow of Dilutions
Caption: Serial dilution scheme for preparing in vitro working solutions.
Conclusion: Best Practices for Reproducibility
The biological activity of this compound is potent, with effects documented in the low nanomolar range[1][3]. Therefore, meticulous attention to the details of stock solution preparation is not merely procedural but is integral to the scientific validity of the research. By understanding the chemical properties of this compound, adhering to safety protocols, and following a validated, step-wise dissolution and storage procedure, researchers can ensure the consistency and reliability of their experimental outcomes. Always use high-purity reagents and calibrated equipment, and maintain a detailed record of your stock solution preparations.
References
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- Acolbifene | C29H31NO4 | CID 155435.
- ACOLBIFENE.
- Activity and Safety of the Antiestrogen EM-800, the Orally Active Precursor of Acolbifene, in Tamoxifen-Resistant Breast Cancer. McGill University. [Link]
- Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides.
- Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer.
- Activity and safety of the antiestrogen EM-800, the orally active precursor of acolbifene, in tamoxifen-resistant breast cancer.
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Application Note: Gene Expression Analysis of rac-Acolbifene Effects using Real-Time Quantitative PCR (RT-qPCR)
<
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for utilizing Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) to analyze changes in gene expression induced by rac-Acolbifene, a novel selective estrogen receptor modulator (SERM). As a compound designed to interact with estrogen receptors (ERs), Acolbifene's mechanism of action is intrinsically linked to the modulation of gene transcription.[1][2] This guide details the scientific rationale, experimental design considerations, and step-by-step protocols for cell treatment, RNA extraction, and RT-qPCR data analysis. Adherence to these robust, validated methodologies, grounded in the principles of the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines, will ensure the generation of reproducible and high-fidelity data for evaluating the pharmacological effects of this compound.[3][4][5][6]
Scientific Background & Principle
Mechanism of Action of this compound
This compound is a fourth-generation SERM belonging to the benzopyran class.[1] Unlike earlier SERMs which can have mixed agonist/antagonist effects, Acolbifene is characterized as a pure antiestrogen, demonstrating no estrogen-like agonist activity in breast or uterine tissue.[2] Its primary mechanism involves binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[7][8] Upon binding, the receptor-ligand complex undergoes a conformational change. In the classical genomic signaling pathway, this complex would typically dimerize and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby recruiting co-activator or co-repressor proteins to modulate gene transcription.[7][9][10] Acolbifene's antagonistic action blocks the recruitment of co-activators, leading to the repression of estrogen-dependent gene expression.[1][2]
Studies have shown that Acolbifene effectively decreases the expression of estrogen-inducible genes such as those coding for pS2 (TFF1), progesterone receptor (PgR), and ERα itself in breast tissue.[1][11]
The Role of RT-qPCR in Elucidating Acolbifene's Effects
RT-qPCR is a highly sensitive and specific technique for measuring the abundance of specific mRNA transcripts.[12][13] It is the gold standard for validating and quantifying changes in gene expression.[6] The process involves two main stages:
-
Reverse Transcription (RT): Cellular RNA is isolated and converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.[12][14][15]
-
Quantitative PCR (qPCR): The newly synthesized cDNA is used as a template for PCR amplification. A fluorescent reporter (e.g., SYBR Green dye or a TaqMan probe) is used to monitor the amplification in real-time, allowing for the quantification of the initial amount of target cDNA.[16]
By comparing the expression levels of target genes in cells treated with this compound to untreated or vehicle-treated control cells, we can precisely quantify the compound's effect on gene regulation.[17]
Fig 1. Simplified Estrogen Receptor Signaling Pathway.
Experimental Design & Controls
A well-designed experiment is critical for obtaining meaningful results. The following points must be addressed before beginning the protocol.
-
Cell Line Selection: Use an estrogen receptor-positive (ER+) cell line. MCF-7 and T47D human breast cancer cell lines are well-characterized and commonly used for studying SERMs.[18][19]
-
Dose-Response and Time-Course: To fully characterize the effect of this compound, it is essential to perform a dose-response study (e.g., 0.1 nM to 10 µM) and a time-course study (e.g., 6, 12, 24, 48 hours) to identify the optimal concentration and treatment duration.
-
Hormone Deprivation: Prior to treatment, cells should be cultured in a hormone-deprived medium (phenol red-free medium supplemented with charcoal-stripped serum) for at least 48-72 hours. This reduces baseline estrogenic activity and enhances the signal-to-noise ratio of the treatment effect.
-
Reference Gene Selection: The selection of stable reference (or "housekeeping") genes is paramount for accurate normalization.[20] A panel of candidate reference genes (e.g., ACTB, GAPDH, TBP, RPLP0) should be tested for their expression stability under the specific experimental conditions. Do not assume a gene is stable without validation.
-
Controls (MIQE Compliance):
-
No-Template Control (NTC): A PCR reaction containing all reagents except the cDNA template. This control detects contamination.[3]
-
No-Reverse Transcriptase Control (-RT): A control where the reverse transcriptase enzyme is omitted during the cDNA synthesis step. This control detects amplification from contaminating genomic DNA (gDNA).
-
Positive Control: A sample known to express the gene of interest.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Detailed Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed ER+ cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Hormone Deprivation: The following day, replace the growth medium with a phenol red-free medium supplemented with 10% charcoal-stripped fetal bovine serum. Culture for 48-72 hours.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in the hormone-deprived medium to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Cell Treatment: Aspirate the medium and add the prepared this compound or vehicle control medium to the cells.
-
Incubation: Incubate the cells for the predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
Protocol 2: RNA Extraction and Quality Control
High-quality, intact RNA is the foundation of a reliable RT-qPCR experiment.[21]
-
Homogenization: After the treatment period, wash cells with ice-cold PBS. Add 1 mL of a guanidinium-based lysis reagent (e.g., TRIzol) directly to each well to lyse the cells and inactivate RNases.[22][23]
-
Phase Separation: Transfer the lysate to a microfuge tube, add chloroform, shake vigorously, and centrifuge. This separates the mixture into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube. Add isopropanol to precipitate the RNA. Centrifuge to pellet the RNA.
-
Washing: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
Resuspension: Air-dry the pellet briefly and resuspend it in RNase-free water.
-
DNase Treatment (Crucial Step): Treat the extracted RNA with DNase I to remove any contaminating gDNA. This is essential for preventing false-positive signals.[23]
-
Quality Control (QC):
-
Quantification & Purity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration and assess purity. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[22]
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥7 is recommended for qPCR applications.[22]
-
Protocol 3: Primer Design and Validation
Proper primer design is critical for the specificity and efficiency of the qPCR reaction.[24][25]
-
Design Parameters:
-
Target Sequence: Obtain the mRNA reference sequence (RefSeq) for your target and reference genes from the NCBI database.[24][26]
-
Amplicon Size: Aim for an amplicon size between 70 and 200 base pairs.[24]
-
Melting Temperature (Tm): Design primers with a Tm between 60-63°C, with the forward and reverse primers having a Tm within 3°C of each other.[24]
-
GC Content: Aim for a GC content of 40-60%.[24]
-
Exon-Exon Junction: Whenever possible, design primers that span an exon-exon junction to prevent amplification of any residual gDNA.[26]
-
Specificity Check: Use NCBI's Primer-BLAST tool to check for potential off-target amplification.[27]
-
-
Validation:
-
Efficiency: Perform a standard curve analysis using a serial dilution of cDNA to determine the amplification efficiency of each primer pair. The efficiency should be between 90-110% (slope of -3.1 to -3.6).
-
Specificity: Run a melt curve analysis after the qPCR run. A single, sharp peak indicates the amplification of a single, specific product.
-
Protocol 4: Two-Step RT-qPCR
A two-step protocol is generally preferred as it allows for more flexible priming strategies and the archiving of cDNA.[14][15]
Step A: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube on ice, combine the following:
-
Total RNA: 1 µg
-
Primers: A mix of oligo(dT) and random hexamers is recommended for comprehensive transcript coverage.[15]
-
dNTPs
-
RNase-free water to final volume
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place immediately on ice. This denatures RNA secondary structures.[12]
-
Reverse Transcription Mix: Add the following to the tube:
-
5X RT Buffer
-
RNase Inhibitor
-
Reverse Transcriptase Enzyme
-
-
Incubation: Incubate the reaction according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).
-
Storage: The resulting cDNA can be stored at -20°C.
Step B: Quantitative PCR (qPCR)
-
Reaction Setup: Prepare a master mix for each primer set on ice. For each reaction in a 96- or 384-well qPCR plate, add:
-
2X SYBR Green qPCR Master Mix
-
Forward Primer (final concentration 200-500 nM)
-
Reverse Primer (final concentration 200-500 nM)
-
Nuclease-free water
-
-
Add Template: Add diluted cDNA (e.g., 10-50 ng) to the appropriate wells.
-
Run qPCR: Place the plate in a real-time PCR instrument and run using a standard cycling program:
-
Initial Denaturation: 95°C for 5-10 min
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis
-
Fig 2. Experimental workflow for RT-qPCR analysis.
Data Analysis & Presentation
The delta-delta Ct (ΔΔCt) method is a widely used approach for calculating relative changes in gene expression from RT-qPCR data.[28][29]
Step-by-Step ΔΔCt Calculation
-
Step 1: Normalization to Reference Gene (Calculate ΔCt) For each sample (both control and treated), calculate the difference between the Ct value of the target gene and the Ct value of the reference gene.[28]
-
ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
-
Step 2: Normalization to Control (Calculate ΔΔCt) Calculate the difference between the ΔCt of each treated sample and the average ΔCt of the vehicle control group.[30]
-
ΔΔCt = ΔCt (Treated Sample) - Average ΔCt (Control Group)
-
-
Step 3: Calculate Fold Change The final fold change in expression is calculated using the formula 2-ΔΔCt.[29]
-
Fold Change = 2-ΔΔCt
-
Example Data Presentation
The following table shows hypothetical data for the gene TFF1 (pS2) in MCF-7 cells treated with 100 nM this compound for 24 hours, normalized to the reference gene ACTB.
| Sample Group | Replicate | Ct (TFF1) | Ct (ACTB) | ΔCt (TFF1 - ACTB) | Average ΔCt | ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) |
| Vehicle | 1 | 24.5 | 19.0 | 5.5 | |||
| 2 | 24.7 | 19.1 | 5.6 | 5.55 | 0.00 | 1.00 | |
| 3 | 24.6 | 19.2 | 5.4 | ||||
| Acolbifene | 1 | 27.9 | 19.1 | 8.8 | 3.25 | 0.11 | |
| 2 | 28.2 | 19.2 | 9.0 | 8.95 | 3.40 | 0.09 | |
| 3 | 28.0 | 19.2 | 8.8 | 3.25 | 0.11 |
Interpretation: Treatment with 100 nM this compound for 24 hours resulted in an approximate 10-fold downregulation (average fold change ≈ 0.10) of TFF1 gene expression compared to the vehicle control.
References
- ResearchGate. (n.d.). Simplified diagram of estrogen signaling pathways.
- Bitesize Bio. (2023, November 21). qPCR Primer Design: A Handy Step-by-Step Guide.
- Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry, 55(4), 611–622.
- Bustin, S. A., et al. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical Chemistry, 55(4), 611-622.
- Bio-Rad. (n.d.). MIQE and RDML Guidelines.
- Bustin, S. A., et al. (2025). MIQE 2.0: Revision of the Minimum Information for Publication of Quantitative Real-Time PCR Experiments Guidelines. Clinical Chemistry.
- Unknown. (n.d.). Protocol for RT-qPCR.
- Top Tip Bio. (n.d.). How To Perform The Delta-Delta Ct Method.
- Htut, Z. Y. (2022, January 5). A Definitive, Practical Guide to Designing Primers for PCR & qPCR. Medium.
- Dr. Lab Analyst. (2025, January 26). Delta Ct Method for qPCR: #Step-by-Step #tutorial #dataanalysis [Video]. YouTube.
- Björnström, L., & Sjöberg, M. (2005). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology, 19(4), 833–842.
- protocols.io. (2023, March 8). qPCR Primer Design.
- ResearchGate. (n.d.). Estrogen receptor (ER) signalling pathway.
- Read the Docs. (n.d.). The Delta-Delta Ct Method.
- Lucas, D. D., et al. (2024). Brief guide to RT-qPCR. Journal of Biological Methods, 11(1), e202411012.
- protocols.io. (2015, September 16). Guidelines for Plant RNA Extraction and Quality Assessment used for RT-qPCR Technique.
- ResearchGate. (2018, April 4). Can anyone explain the primer designing for QPCR?
- Synbio Technologies. (2023, April 21). A Comprehensive Guide to RT-qPCR Experimental Protocol for RNA Analysis.
- Bio-Rad. (n.d.). RNA Isolation for Real-Time PCR.
- Marino, M., et al. (2012). Estrogen signaling multiple pathways to impact gene transcription. Current Opinion in Pharmacology, 12(6), 611-617.
- Bio-Rad. (n.d.). Reverse Transcription (RT).
- MP Biomedicals. (2021, July 19). Best Practices: Extracting RNA From Leaves for qPCR [Video]. YouTube.
- Creative Diagnostics. (n.d.). Estrogen Signaling Pathway.
- Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods, 25(4), 402-408.
- Unknown. (n.d.). Analyzing your QRT-PCR Data The Comparative CT Method (ΔΔCT Method).
- Lewis-Wambi, J. S., et al. (2008). Identification of novel proteins induced by estradiol, 4-hydroxytamoxifen and acolbifene in T47D breast cancer cells. Breast Cancer Research and Treatment, 110(3), 449-462.
- Fabian, C. J., et al. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research, 8(10), 884-892.
- Fabian, C. J., et al. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research, 8(10), 884-892.
- Labrie, F., et al. (2012). Antagonistic activity of acolbifene, fulvestrant, tamoxifen, and raloxifene on cancer-associated genes in the mouse mammary gland. Journal of Clinical Oncology, 30(15_suppl), e11026-e11026.
- Fabian, C. J., Phillips, T. A., & Kimler, B. F. (2022). AGR2, an estrogen response gene associated with tamoxifen resistance, is modulated by acolbifene in premenopausal women at high risk for development of breast cancer. Cancer Research, 82(4_Supplement), P1-10-04.
- Lanz, R. B., et al. (2005). Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins. Molecular and Cellular Biology, 25(15), 6448-6461.
- Booze, M. L., & Eyster, K. M. (2022). Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR. Methods in Molecular Biology, 2418, 113-127.
- Booze, M. L., & Eyster, K. M. (2022). Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR. Methods in Molecular Biology, 2418, 113-127.
- Booze, M. L., & Eyster, K. M. (2016). The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression. Methods in Molecular Biology, 1366, 25-38.
- Shutes, A., et al. (2007). Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines. Journal of Biological Chemistry, 282(49), 35666-35678.
- Chan, K. T., et al. (2014). Rac inhibition as a novel therapeutic strategy for EGFR/HER2 targeted therapy resistant breast cancer. Oncotarget, 5(10), 3046-3058.
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- 18. Identification of novel proteins induced by estradiol, 4-hydroxytamoxifen and acolbifene in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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Western blot analysis of protein expression after rac-Acolbifene treatment
Application Notes & Protocols
Topic: Western Blot Analysis of Protein Expression Following rac-Acolbifene Treatment
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding this compound and Its Impact on Cellular Signaling
This compound (also known as EM-652) is a fourth-generation, nonsteroidal selective estrogen receptor modulator (SERM).[1][2] Unlike earlier SERMs such as tamoxifen, which can exhibit mixed agonist/antagonist effects, acolbifene is characterized as a pure antiestrogen.[3] It demonstrates potent antagonist activity at both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a particularly high binding affinity.[3][4] Its primary mechanism of action involves binding to these receptors and blocking the transcriptional activity induced by estradiol.[1][3] This antagonistic action prevents the expression of estrogen-responsive genes, many of which are implicated in the proliferation of hormone-dependent breast cancer cells.[5][6]
Clinical and preclinical studies have demonstrated that acolbifene treatment leads to a significant downregulation of key proteins involved in cell proliferation and estrogen signaling. Notably, treatment has been shown to decrease the expression of the proliferation marker Ki-67, as well as ERα itself and the progesterone receptor (PgR), both of which are critical downstream targets of estrogen signaling.[5][6][7] Furthermore, acolbifene has been observed to modulate other estrogen-responsive genes like pS2 (TFF1) and AGR2.[7][8]
Given its direct impact on protein expression, Western blotting is an indispensable technique for elucidating the pharmacodynamic effects of acolbifene. It allows for the precise, semi-quantitative analysis of specific target proteins within treated cells or tissues, providing critical insights into the drug's efficacy and mechanism of action. This guide provides a comprehensive framework for designing, executing, and interpreting Western blot experiments to analyze the effects of this compound.
Core Signaling Pathway and Mechanism of Action
Acolbifene exerts its effects by competitively binding to estrogen receptors, preventing the conformational change required for coactivator recruitment and subsequent gene transcription. This blockade directly impacts the expression levels of numerous proteins critical for cell cycle progression and survival.
Step-by-Step Methodology
1. Cell Lysis and Protein Extraction
-
Rationale: The goal is to efficiently rupture the cells to release proteins while simultaneously preventing their degradation by proteases and phosphatases. RIPA buffer is a stringent choice, effective for solubilizing nuclear and cytoplasmic proteins. [9][10]* Protocol:
-
After treatment, place the cell culture plates on ice and wash cells twice with ice-cold 1X PBS.
-
Aspirate PBS completely. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (typically 100-200 µL for a 6-well plate). [11] 3. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. [9] 6. Carefully transfer the supernatant (containing the protein) to a new, clean tube. Store at -80°C or proceed to the next step.
-
2. Protein Quantification
-
Rationale: Accurate quantification is essential for loading equal amounts of protein for each sample, which is a prerequisite for reliable comparison of protein expression levels. [11]* Protocol:
-
Use a standard protein assay such as the Bicinchoninic acid (BCA) or Bradford assay.
-
Follow the manufacturer's instructions to determine the protein concentration of each lysate.
-
3. SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Rationale: This step separates the proteins in your lysate based on their molecular weight. [12][13]The percentage of acrylamide in the gel should be chosen based on the size of your target protein(s) for optimal resolution. [12]* Protocol:
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer. A final concentration of 20-30 µg of protein per lane is standard.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. [9] 3. Load the samples into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel according to the manufacturer's specifications (e.g., 100-120V for 1.5-2 hours). [10] 4. Protein Transfer
-
-
Rationale: An electrical current is used to move the separated proteins from the porous gel onto a solid support membrane (PVDF or nitrocellulose), where they will be accessible for antibody detection. [13]PVDF is often preferred for its higher binding capacity and mechanical strength.
-
Protocol:
-
Activate the PVDF membrane by soaking it in methanol for 30-60 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer using a wet or semi-dry apparatus. A standard wet transfer is often run at 100V for 60-90 minutes or overnight at a lower voltage in the cold. [14] 5. Blocking and Antibody Incubation
-
-
Rationale: Blocking prevents non-specific binding of the antibodies to the membrane, which would otherwise cause high background signal. [13][15]The primary antibody specifically binds to the target protein, and the enzyme-conjugated secondary antibody binds to the primary antibody, enabling detection.
-
Protocol:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation. [11]Note: For phospho-specific antibodies, 5% BSA is recommended as milk contains phosphoproteins that can increase background. [16] 3. Primary Antibody: Discard the blocking buffer and incubate the membrane with the primary antibody diluted in fresh blocking buffer. Incubation is typically performed overnight at 4°C with gentle rocking. [17] 4. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody. [17] 5. Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. [14] 6. Final Washes: Repeat the wash step (step 5.4) to remove unbound secondary antibody.
-
6. Signal Detection and Imaging
-
Rationale: The HRP enzyme on the secondary antibody catalyzes a reaction with an Enhanced Chemiluminescence (ECL) substrate, producing light that can be captured by a digital imager or X-ray film. [11]* Protocol:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system (e.g., ChemiDoc) or by exposing it to X-ray film in a darkroom. Adjust exposure times to ensure bands are not saturated.
-
Part 3: Data Analysis and Interpretation
Raw images must be properly analyzed to yield quantitative data. Normalization is the most critical step in this process.
Normalization Strategy
-
Rationale: Normalization corrects for unavoidable variations in sample loading and transfer efficiency, ensuring that observed changes in band intensity reflect actual biological changes in protein levels. [18][19][20]* Methods:
-
Housekeeping Proteins (HKPs): This traditional method involves probing the membrane for a constitutively expressed protein like GAPDH or β-actin. Crucially, the stability of the chosen HKP under your specific experimental conditions must be validated , as some treatments can alter their expression. [18][21] 2. Total Protein Normalization (TPN): This is increasingly recognized as a more reliable method. It involves staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie) or using stain-free gel technology. The intensity of the target band is then normalized to the total protein intensity in that lane. [19]TPN is less prone to saturation and is unaffected by specific experimental treatments. [19]
-
Densitometry and Quantification
-
Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to measure the pixel intensity of each band.
-
Subtract the local background from each band's intensity.
-
Calculate the normalized signal for your target protein:
-
Normalized Target = (Target Band Intensity) / (Loading Control Intensity)
-
(Loading control can be the HKP band intensity or the total protein intensity for that lane)
-
-
Express the data as a fold change relative to the vehicle control group.
Data Presentation
Summarize the quantitative results in a clear, structured table.
Table 1: Example Quantified Western Blot Data for Acolbifene Treatment in MCF-7 Cells
| Treatment Group | Normalized ERα Expression (Fold Change vs. VC) | Normalized Ki-67 Expression (Fold Change vs. VC) |
|---|---|---|
| Vehicle Control (VC) | 1.00 ± 0.08 | 1.00 ± 0.11 |
| Estradiol (10 nM) | 1.85 ± 0.15 | 2.50 ± 0.21 |
| Acolbifene (100 nM) | 0.45 ± 0.05 | 0.60 ± 0.09 |
| E2 + Acolbifene | 0.55 ± 0.07 | 0.75 ± 0.13 |
Data are represented as mean ± SEM from n=3 independent experiments.
References
- PubMed. (n.d.). Identification of novel proteins induced by estradiol, 4-hydroxytamoxifen and acolbifene in T47D breast cancer cells.
- Addgene. (2025, April 8). Antibodies 101: Normalization and Loading Controls for Western Blots.
- Bio-Rad. (n.d.). Total Protein Normalization.
- BosterBio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- The Scientist. (n.d.). A Comprehensive Compilation of Western Blotting Best Practices.
- Wikipedia. (n.d.). Western blot normalization.
- Bio-Rad. (2018, June 12). Best Practices for the Best Western Blots.
- National Institutes of Health. (n.d.). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer.
- Cancer Prevention Research. (n.d.). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- LI-COR Biosciences. (2022, July 21). Western Blot Normalization and Internal Loading Control Requirements.
- National Cancer Institute. (n.d.). Definition of Acolbifene Hydrochloride - NCI Drug Dictionary.
- Azure Biosystems. (n.d.). Western Blotting Guidebook.
- Sino Biological. (n.d.). Western Blot: 10 Technical Tips and tricks.
- AACR Journals. (2022, February 15). Abstract P1-10-04: AGR2, an estrogen response gene associated with tamoxifen resistance, is modulated by acolbifene in premenopausal women at high risk for development of breast cancer.
- AACR Journals. (2016, July 15). Abstract 1789: Estrogen receptor alpha and beta gene expression in benign breast tissue of high risk premenopausal women treated with the SERM acolbifene.
- Azure Biosystems. (n.d.). 6 Western Blotting Steps.
- PubMed. (n.d.). Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides.
- Wikipedia. (n.d.). Acolbifene.
- 7TM. (n.d.). 7TM Western Blot Protocol.
- withpower.com. (n.d.). Acolbifene vs. Tamoxifen for Breast Cancer Prevention.
- PubMed. (n.d.). Hypocholesterolemic action of the selective estrogen receptor modulator acolbifene in intact and ovariectomized rats with diet-induced hypercholesterolemia.
- Sino Biological. (n.d.). Western Blot Protocol.
- National Cancer Institute. (n.d.). Acolbifene versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer.
- National Institutes of Health. (n.d.). RAC1 plays an essential role in estrogen receptor alpha function in breast cancer cells.
- National Institutes of Health. (n.d.). Inhibition of the Rho GTPase, Rac1, decreases estrogen receptor levels and is a novel therapeutic strategy in breast cancer.
- PubMed Central. (2024, August 31). USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα.
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- 21. blog.addgene.org [blog.addgene.org]
Application Notes & Protocols: Investigating rac-Acolbifene in Tamoxifen-Resistant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer, with tamoxifen being a widely used selective estrogen receptor modulator (SERM). However, a significant challenge in the long-term treatment of ER+ breast cancer is the development of resistance to tamoxifen.[1][2] This acquired resistance allows cancer cells to survive and proliferate despite ongoing therapy, necessitating the development of new therapeutic strategies.[1]
rac-Acolbifene (also known as EM-652 or SCH 57068) is a fourth-generation SERM belonging to the benzopyran class.[3] Unlike tamoxifen, which can exhibit partial estrogen agonist effects, acolbifene is characterized as a pure antiestrogen with no observed estrogenic effects in breast or endometrial tissues.[3][4][5] This profile makes it a compelling candidate for overcoming tamoxifen resistance. These application notes provide a comprehensive guide for researchers studying the efficacy and mechanism of this compound in preclinical models of tamoxifen-resistant breast cancer.
Mechanism of Action: Overcoming Tamoxifen Resistance
The primary mechanism of tamoxifen resistance often involves alterations in the estrogen receptor alpha (ERα) signaling pathway. In resistant cells, ERα can become constitutively active or hypersensitive to low levels of estrogen, or it can be activated by growth factor signaling pathways, rendering tamoxifen ineffective.
This compound circumvents this resistance through a distinct mechanism of action:
-
Pure Antagonism: Acolbifene acts as a pure ERα antagonist. It competitively binds to ERα and induces a conformational change that prevents the recruitment of co-activators necessary for gene transcription.[3] This blockade is more complete than that of tamoxifen, which can sometimes stabilize an active conformation of the receptor.
-
ERα Degradation: A key feature of acolbifene is its ability to promote the ubiquitination and subsequent proteasomal degradation of the ERα protein. This reduction in total ERα levels effectively dismantles the primary signaling hub for estrogen-driven growth in resistant cells.
-
Inhibition of AF-1 and AF-2 Domains: Acolbifene has been shown to inhibit both the AF-1 and AF-2 functions of ERα, whereas tamoxifen's inhibitory action is primarily limited to the AF-2 domain.[3] This dual inhibition provides a more comprehensive blockade of ERα activity.
-
Modulation of Downstream Pathways: Tamoxifen resistance is frequently associated with the upregulation of alternative survival pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[6][7] By effectively shutting down ERα signaling, acolbifene can lead to the downregulation of these escape pathways, restoring sensitivity to endocrine therapy.
Signaling Pathway Diagram
Caption: Mechanism of this compound in overcoming tamoxifen resistance.
Experimental Models and Protocols
Establishing Tamoxifen-Resistant Cell Lines
The foundation of this research lies in a reliable tamoxifen-resistant cell model. Cell lines such as MCF-7 and T47D are commonly used to generate resistant sublines.[1][8]
Protocol 1: Generation of Tamoxifen-Resistant (TamR) Cell Lines
-
Rationale: This protocol creates a stable, resistant cell line by gradually exposing ER+ breast cancer cells to increasing concentrations of 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen. This process mimics the acquired resistance seen in clinical settings.
-
Materials:
-
Parental ER+ cell line (e.g., MCF-7, T47D).
-
Phenol red-free culture medium (e.g., DMEM or RPMI-1640).
-
Charcoal-stripped fetal bovine serum (CS-FBS).
-
4-hydroxytamoxifen (4-OHT) stock solution (1 mM in ethanol).
-
-
Procedure:
-
Culture parental cells in phenol red-free medium with 10% CS-FBS to eliminate external estrogenic stimuli.[9]
-
Initiate treatment with a low concentration of 4-OHT (e.g., 0.1 µM).[9]
-
Maintain the culture, changing the medium every 2-3 days. Expect significant initial cell death.[9]
-
Once the surviving cells repopulate the flask, gradually increase the 4-OHT concentration over several months, typically up to 1 µM.[9]
-
Culture the cells for a total of 6-12 months to establish a stable resistant phenotype.[9]
-
Regularly confirm resistance by comparing the IC50 value of the TamR line to the parental line using a cell viability assay (see Protocol 2).
-
Maintain the established TamR cell line (e.g., MCF-7/TamR) in medium containing a maintenance dose of 1 µM 4-OHT.[2]
-
Core Experimental Protocols
Protocol 2: Cell Viability Assay (MTT Assay)
-
Rationale: To quantify the cytotoxic and cytostatic effects of this compound and compare its potency against tamoxifen in both parental and TamR cells.
-
Procedure:
-
Seed parental and TamR cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to attach overnight.[10]
-
Treat cells with serial dilutions of this compound (e.g., 0.01 nM to 1 µM) and 4-OHT (e.g., 0.1 µM to 20 µM). Include a vehicle control (e.g., ethanol).
-
Incubate for 72 hours.[10]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read absorbance at 570 nm. Calculate IC50 values using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis for ERα Degradation and Pathway Modulation
-
Rationale: To visually confirm the acolbifene-induced degradation of ERα and to assess the phosphorylation status of key proteins in survival pathways like Akt and ERK.
-
Procedure:
-
Plate TamR cells in 6-well plates. Treat with this compound (e.g., 100 nM), 4-OHT (1 µM), and a vehicle control for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[9]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
ERα
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin or GAPDH (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Presentation and Expected Outcomes
Quantitative Data Summary
The following table provides expected outcomes when comparing the effects of this compound and 4-Hydroxytamoxifen on tamoxifen-sensitive (Parental) and tamoxifen-resistant (TamR) breast cancer cell lines.
| Parameter | Cell Line | 4-OHT Treatment | This compound Treatment | Rationale for Expected Outcome |
| IC50 (Cell Viability) | Parental (e.g., MCF-7) | ~1-5 µM | ~5-20 nM | Parental cells are sensitive to both, but acolbifene is typically more potent. |
| TamR (e.g., MCF-7/TamR) | >10 µM | ~10-50 nM | TamR cells show high resistance to 4-OHT, but remain highly sensitive to acolbifene. | |
| ERα Protein Level | TamR | No significant change | Significant Decrease (>75%) | Acolbifene's unique mechanism induces proteasomal degradation of ERα. |
| p-Akt / Total Akt Ratio | TamR (Baseline) | High | High | TamR cells often have constitutively active survival pathways. |
| TamR (Post-Treatment) | No significant change | Significant Decrease | By degrading ERα, acolbifene shuts down a key upstream activator of the PI3K/Akt pathway. |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating this compound in a tamoxifen-resistance study.
Caption: A streamlined workflow for studying this compound in TamR models.
Conclusion
This compound represents a promising therapeutic agent for ER+ breast cancers that have developed resistance to tamoxifen. Its distinct mechanism as a pure antiestrogen that induces ERα degradation allows it to effectively inhibit the growth of resistant cancer cells. The protocols and guidelines presented here provide a robust framework for researchers to investigate its preclinical efficacy and further elucidate its molecular mechanisms. These studies are critical for advancing the development of next-generation endocrine therapies to improve outcomes for breast cancer patients.
References
- Fabian CJ, Kimler BF, et al. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research.
- Fabian CJ, Kimler BF, et al. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. National Institutes of Health.
- D'Souza, A., et al. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy. Journal of Cellular and Molecular Medicine.
- Acolbifene in Preventing Cancer in Premenopausal Women at High Risk of Breast Cancer. ClinicalTrials.gov.
- Liu, H., et al. Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides. Chemical Research in Toxicology.
- Salami, S., et al. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line. Avicenna Journal of Medical Biotechnology.
- Acolbifene vs. Tamoxifen for Breast Cancer Prevention. withpower.com.
- Acolbifene Versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer. ClinicalTrials.gov.
- Al-Dhfyan, A., et al. Non-Canonical Senescence Phenotype in Resistance to CDK4/6 Inhibitors in ER-Positive Breast Cancer. MDPI.
- Various Authors. Please, how do i create a tamoxifen resistant MCF-7 cell line? how do i calculate the drug concentration and number of cells? ResearchGate.
- Frisardi, A., et al. Pharmacological inhibition of Rac1-PAK1 axis restores tamoxifen sensitivity in human resistant breast cancer cells. PubMed.
- Jia, D., et al. Identification of Tamoxifen-Resistant Breast Cancer Cell Lines and Drug Response Signature. Frontiers in Oncology.
- Acolbifene versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer. National Cancer Institute.
- Acolbifene in Preventing Cancer in Premenopausal Women at High Risk of Breast Cancer. ClinicalTrials.gov.
- Kimler, B.F., et al. Abstract 1789: Estrogen receptor alpha and beta gene expression in benign breast tissue of high risk premenopausal women treated with the SERM acolbifene. AACR Journals.
- Picard, F., et al. Estrogen receptor alpha-mediated adiposity-lowering and hypocholesterolemic actions of the selective estrogen receptor modulator acolbifene. PubMed.
- Vasan, N., et al. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges. Cancers (Basel).
- Application Notes and Protocols: Inducing Tamoxifen Resistance in Breast Cancer Cell Lines Using 4-[(Z) - Benchchem. BenchChem. Available at: https://www.benchchem.com/application-notes/4-hydroxytamoxifen-tamoxifen-resistance-protocol
- MCF-7 Cell Culture and +/- estrogen treatment. Unknown Source.
- Kuger, S., et al. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells. MDPI.
Sources
- 1. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 2. MCF-7/TAMR-1 Human Breast Cancer Cell Line Millipore [sigmaaldrich.com]
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- 4. experts.arizona.edu [experts.arizona.edu]
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- 7. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells [mdpi.com]
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- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Animal Models for Studying rac-Acolbifene Efficacy and Toxicity
Introduction: The Scientific Imperative for Selecting Robust Animal Models for rac-Acolbifene
This compound (henceforth Acolbifene) is a fourth-generation selective estrogen receptor modulator (SERM) characterized by its tissue-specific effects on estrogen receptors (ERs).[1][2] It functions as an estrogen antagonist in breast and uterine tissues while demonstrating agonist activity in bone and on lipid metabolism.[1] This dual activity profile positions Acolbifene as a promising candidate for the prevention and treatment of ER-positive breast cancer and postmenopausal osteoporosis. However, the nuanced, tissue-dependent mechanism of action necessitates a rigorous preclinical evaluation pipeline. The predictive power of this evaluation hinges directly on the selection and proper execution of relevant animal models.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and implement appropriate in vivo models for assessing the efficacy and toxicity of Acolbifene. We move beyond mere procedural descriptions to explain the causal relationships between model selection, experimental design, and the generation of translatable, high-integrity data.
Part 1: Foundational Principles of Model Selection
The central dogma of SERM activity—tissue-specific agonism and antagonism—mandates a multi-model approach. No single animal model can fully recapitulate the complex interplay of Acolbifene's effects. Therefore, a carefully curated panel of models is required to build a comprehensive safety and efficacy profile.
Key Considerations for Model Selection:
-
Target Indication: The primary therapeutic goal (e.g., breast cancer treatment, osteoporosis prevention) dictates the choice of efficacy model.
-
Estrogen Receptor (ER) Status: For oncology studies, the model must express the relevant estrogen receptor (primarily ERα) to be pharmacologically responsive to Acolbifene.
-
Metabolic and Physiological Parity: The chosen species should, as closely as possible, mimic the human condition being modeled. For instance, the ovariectomized rat is a well-established and validated model for postmenopausal, estrogen-deficient bone loss.[3][4][5]
-
Toxicity Endpoints: Toxicity studies must be designed to capture both general systemic toxicity and known class-specific effects of SERMs, such as effects on the uterus and the potential for thromboembolism.[6][7]
Diagram: Acolbifene's Dual Mechanism of Action
The following diagram illustrates the core concept of Acolbifene's tissue-selective activity, which underpins the entire model selection strategy.
Caption: Acolbifene's tissue-selective mechanism.
Part 2: Efficacy Evaluation Protocols
Breast Cancer Efficacy: The Human Xenograft Model
Scientific Rationale: To evaluate the anti-proliferative effects of Acolbifene on human breast cancer, an immunodeficient mouse model engrafted with ER-positive human breast cancer cells is the gold standard. The MCF-7 cell line is the most widely used and well-characterized for this purpose, as it expresses both estrogen and progesterone receptors and requires estrogen for tumor growth, thus mimicking a common subtype of human breast cancer.[8] The use of immunodeficient mice (e.g., NU/NU, SCID) is critical to prevent the rejection of the human tumor cells.
Objective: To determine the efficacy of Acolbifene in inhibiting the growth of established ER-positive human breast cancer tumors.
Materials:
-
Female athymic nude mice (NU/NU), 6-8 weeks old.
-
MCF-7 human breast adenocarcinoma cell line.
-
Matrigel® Basement Membrane Matrix.
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release).
-
This compound, vehicle (e.g., 0.5% carboxymethylcellulose).
-
Calipers, sterile syringes, and needles.
Methodology:
-
Acclimatization & Hormone Supplementation:
-
Cell Preparation and Implantation:
-
Culture MCF-7 cells to ~60-70% confluency. Cells should be in the logarithmic growth phase.[9]
-
Harvest cells using trypsin and wash twice with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Matrigel is essential for providing a supportive microenvironment for tumor establishment.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice twice weekly for tumor formation.
-
Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n ≥ 8 per group):
-
Group 1: Vehicle Control (oral gavage, daily).
-
Group 2: Acolbifene (e.g., 10 mg/kg, oral gavage, daily).
-
Group 3: Positive Control (e.g., Tamoxifen, 20 mg/kg, oral gavage, daily).
-
-
-
Data Collection and Endpoints:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record body weights twice weekly as an indicator of general toxicity.
-
The primary endpoint is tumor growth inhibition. The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1000 mm³) or after a fixed duration (e.g., 28-42 days).
-
At termination, collect tumors for weight measurement and downstream analysis (e.g., histology, qPCR for ER-regulated genes).[11][12]
-
Caption: General workflow for a 28-day repeated-dose toxicity study.
Conclusion: Synthesizing Data for a Translatable Profile
The successful preclinical evaluation of this compound relies on a logically structured, multi-model approach. Efficacy in an ER-positive xenograft model provides proof-of-concept for its anti-cancer activity, while the OVX rat model confirms its bone-protective, estrogen-agonist effects. Critically, data from both models, particularly the lack of uterotrophic activity in the OVX model, must be integrated with comprehensive repeated-dose toxicity studies. This integrated dataset allows for the construction of a robust risk-benefit profile, providing the confidence needed to advance this promising SERM into clinical development.
References
- Yousefzadeh, N., Kashfi, K., & Ghasemi, A. (2020). Ovariectomized rat model of osteoporosis: a practical guide. EXCLI Journal. [Link]
- National Center for Biotechnology Information. (n.d.). Ovariectomized rat model of osteoporosis: a practical guide - PMC. NIH. [Link]
- Jiang, S. D., et al. (2010). Establishing a rapid animal model of osteoporosis with ovariectomy plus low calcium diet in rats. Journal of Orthopaedic Surgery and Research. [Link]
- Lubet, R. A., et al. (2009). The Combination of the Rexinoid, LG100268, and a Selective Estrogen Receptor Modulator, Either Arzoxifene or Acolbifene, Synergizes in the Prevention and Treatment of Mammary Tumors in an Estrogen Receptor–Negative Model of Breast Cancer. Cancer Prevention Research. [Link]
- Yousefzadeh, N., et al. (2020). (PDF) Ovariectomized rat model of osteoporosis: a practical guide.
- Terry, K. K., et al. (2004). Reproductive toxicity assessment of lasofoxifene, a selective estrogen receptor modulator (SERM), in female rats. Birth Defects Research Part B: Developmental and Reproductive Toxicology. [Link]
- Fabian, C. J., et al. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research. [Link]
- Shirani, M., et al. (2021). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Avicenna Journal of Medical Biotechnology. [Link]
- Bukhari, A. (2014). Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation?
- Liu, J., et al. (2005). Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides. Chemical Research in Toxicology. [Link]
- Kim, M. O., et al. (2012). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. Toxicological Research. [Link]
- Winer, E. P., & Burstein, H. J. (2001).
- Wikipedia. (n.d.).
- Shirani, M., et al. (2021). Choosing the right protocol for establishment of MCF-7 tumor xenograft in nude mice.
- Altogen Labs. (n.d.). MCF7 Xenograft Model. Altogen Labs. [Link]
- Nilsson, S., et al. (2004). Effects of SERM (selective estrogen receptor modulator) treatment on growth and proliferation in the rat uterus. Reproductive Biology and Endocrinology. [Link]
- Crown Bioscience. (n.d.). MCF7 Xenograft Model. Crown Bioscience. [Link]
- Power. (n.d.). Acolbifene vs. Tamoxifen for Breast Cancer Prevention. withpower.com. [Link]
- National Cancer Institute. (n.d.). Definition of Acolbifene Hydrochloride - NCI Drug Dictionary.
- Fabian, C. J., et al. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. PubMed. [Link]
- European Medicines Agency. (1997). NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING OF VACCINES. EMA. [Link]
- Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]
- Lemay, A., et al. (2006). Hypocholesterolemic action of the selective estrogen receptor modulator acolbifene in intact and ovariectomized rats with diet-induced hypercholesterolemia. Metabolism. [Link]
- National Cancer Institute. (n.d.). Definition of acolbifene hydrochloride - NCI Dictionary of Cancer Terms.
- U.S. Food and Drug Administration. (2019). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry. FDA. [Link]
- de Oliveira, G. R., et al. (2022). Lycopene prevents bone loss in ovariectomized rats and increases the number of osteocytes and osteoblasts.
- National Cancer Institute. (n.d.). Acolbifene Versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer.
- Spanish Agency of Medicines and Medical Devices. (n.d.). preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union. aemps. [Link]
- Kim, J., et al. (2019). Saururus chinensis Prevents Estrogen Deficiency-Induced Osteoporosis in Rats: A Metabolomic Study Using UPLC/Q-TOF MS. Molecules. [Link]
- Histing, T., et al. (2010). Estrogen and raloxifene improve metaphyseal fracture healing in the early phase of osteoporosis. A new fracture-healing model at the tibia in rat. Langenbeck's Archives of Surgery. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a rapid animal model of osteoporosis with ovariectomy plus low calcium diet in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 8. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: rac-Acolbifene Solubility in Cell Culture
Last Updated: January 7, 2026
Welcome to the technical support guide for rac-Acolbifene. This document provides in-depth troubleshooting and best practices for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in cell culture applications. As a selective estrogen receptor modulator (SERM), this compound is a valuable tool for studying estrogen receptor signaling, but its hydrophobic nature presents a common experimental hurdle.[1][2][3] This guide is designed to help you overcome these challenges and ensure the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound handling.
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: This is the most frequently encountered issue and is due to the low aqueous solubility of this compound. You are likely observing the compound "crashing out" of solution. This typically happens when a concentrated stock solution, prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous environment of your cell culture medium. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the final medium, leading to the formation of a precipitate.[4][5]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent is high-purity, anhydrous, cell culture-grade DMSO.[6][7][8] Vendor data sheets indicate that this compound is soluble in DMSO at concentrations up to 50 mg/mL (109.28 mM).[6] For its hydrochloride salt, solubility in DMSO is even higher.[9] Preparing a high-concentration stock (e.g., 10-50 mM) in DMSO is the critical first step.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: This is cell-line dependent. As a general rule, the final concentration of DMSO in your culture medium should be kept below 0.5%, with many researchers aiming for ≤0.1% to minimize any potential off-target effects or cytotoxicity.[10][11][12] Some robust cell lines may tolerate up to 1%, but sensitive or primary cells may be affected by concentrations as low as 0.1%.[13][14] It is imperative to run a vehicle control (medium with the same final DMSO concentration as your highest drug concentration) to account for any solvent effects.[12]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or saline?
A4: No. Due to its hydrophobic structure, this compound is practically insoluble in water and aqueous buffers. Attempting to dissolve it directly will result in a suspension, not a true solution, and will lead to inaccurate and non-reproducible dosing in your experiments.
Section 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect solutions to common problems encountered during experiments.
Problem: Compound Precipitates Immediately Upon Dilution into Culture Medium
-
Causality: When a small volume of highly concentrated drug in DMSO is added to a large volume of aqueous medium, the local concentration of DMSO at the point of addition is transiently high, but it disperses rapidly. As the DMSO diffuses, the this compound molecules are suddenly surrounded by water, a poor solvent, causing them to aggregate and precipitate. This is a classic problem for hydrophobic compounds.[5]
-
Solution Workflow: The Serial Dilution Method The key is to reduce the shock of the solvent polarity change. This is best achieved by performing one or more intermediate dilution steps in pre-warmed (37°C) complete culture medium.
dot
Caption: Recommended workflow for preparing working solutions.
Protocol 1: Step-by-Step Preparation of Working Solutions
-
Prepare Stock: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. (e.g., dissolve 4.58 mg of this compound, MW 457.56 g/mol , in 1 mL of DMSO).
-
Pre-warm Medium: Warm your complete cell culture medium (containing serum, if used) to 37°C in a water bath. This is crucial as solubility often decreases at lower temperatures.[5]
-
Prepare Intermediate Dilution: To make a 100 µM intermediate solution, add 10 µL of your 10 mM DMSO stock to 990 µL of the pre-warmed medium. Immediately after adding the DMSO stock, mix thoroughly by gentle vortexing or by pipetting up and down several times. Do not allow the concentrated stock to sit undiluted in the medium.
-
Prepare Final Concentration: Add the required volume of your 100 µM intermediate solution to the wells of your cell plate to achieve the final desired concentration. For example, to achieve a 1 µM final concentration in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Vehicle Control: Remember to prepare a parallel vehicle control by adding the same volume of DMSO-containing medium (prepared in the same way but without the drug) to control wells.[11]
Problem: Solution is Initially Clear but Becomes Cloudy or Precipitates Over Time (Hours/Days)
-
Causality: This can be due to several factors:
-
Temperature Fluctuations: Removing plates from the 37°C incubator can cause the compound to fall out of solution.
-
Interaction with Media Components: Salts, amino acids, or other components in the media can sometimes reduce the solubility of a compound over time.[15]
-
Drug Binding to Plasticware: Hydrophobic compounds can adsorb to the plastic of plates and tubes, reducing the effective concentration.
-
Serum Protein Binding: While often beneficial, the equilibrium between protein-bound and free drug can shift. Serum proteins like albumin can act as carriers for hydrophobic drugs, increasing their apparent solubility.[16][17] However, if the drug concentration exceeds the binding capacity of the protein, it may precipitate.
-
-
Troubleshooting & Best Practices:
-
Maintain Temperature: Minimize the time that culture plates are outside the incubator.
-
Check Serum Concentration: Fetal Bovine Serum (FBS) contains albumin, which can help solubilize hydrophobic compounds.[18] If working in serum-free or low-serum conditions, solubility challenges will be greater. Consider if a small amount of serum or bovine serum albumin (BSA) can be tolerated in your assay.[18]
-
Visual Inspection: Always visually inspect your wells under a microscope before and after treatment. Precipitate often appears as small, crystalline, or amorphous particles that are distinct from cells.
-
Perform a Solubility Test: Before a large experiment, perform a simple test by preparing your highest desired drug concentration in your final cell culture medium and incubating it for the duration of your experiment. Check for precipitation at various time points.[4]
dot
Caption: Equilibrium of this compound in cell culture medium.
-
Section 3: Stock Solution and Solubility Data
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a reliable, concentrated stock solution.
Materials:
-
This compound powder (MW: 457.56 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.58 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Ensure Complete Solubilization: Vortex the solution thoroughly for 1-2 minutes. If needed, brief sonication in a water bath can aid dissolution.[6][8] Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the DMSO stock. Store aliquots at -20°C or -80°C, protected from light. The stock solution in DMSO is stable for at least 6 months when stored at -80°C.[6][19]
Data Summary: this compound Solubility
| Solvent | Solubility | Source | Notes |
| DMSO | ≥ 50 mg/mL (~109 mM) | [6] | Recommended solvent for stock solutions. Sonication may be required. |
| Ethanol | Poorly soluble | General chemical properties | Not recommended for creating primary stock solutions for cell culture. |
| Water / PBS | Practically Insoluble | General chemical properties | Do not attempt to dissolve directly in aqueous solutions. |
| Culture Media | Low µM range | Inferred from IC50 values | Final working concentration is limited by aqueous solubility. |
Note: The hydrochloride salt of Acolbifene demonstrates significantly higher solubility in DMSO (≥ 180 mg/mL).[9]
References
- LifeTein. (2023). DMSO usage in cell culture. [Link]
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?[Link]
- Reddit. (2023).
- ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?[Link]
- NIH National Library of Medicine. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]
- Journal of the American Chemical Society. (2014). Measuring Selective Estrogen Receptor Modulator (SERM)
- NIH National Library of Medicine. (n.d.). Acolbifene | C29H31NO4 | CID 155435 - PubChem. [Link]
- ResearchGate. (2022). How do you dissolve chemicals in the culture medium?[Link]
- NIH National Library of Medicine. (n.d.).
- Chemical Research in Toxicology. (2005). Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides. [Link]
- Journal of Controlled Release. (2012). Clinical impact of serum proteins on drug delivery. [Link]
- Climacteric. (2009). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. [Link]
- Wikipedia. (n.d.).
- Journal of Pharmaceutical Sciences. (1986). Relationship Between the Solubility Parameter and the Binding of Drugs by Plasma Proteins. [Link]
- Taylor & Francis Online. (n.d.).
- ResearchGate. (2020). Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem??[Link]
Sources
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- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Acolbifene | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relationship between the solubility parameter and the binding of drugs by plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
Navigating the Nuances of rac-Acolbifene: A Technical Support Guide for Reproducible Research
Welcome to the technical support center for rac-Acolbifene, a fourth-generation selective estrogen receptor modulator (SERM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this potent antiestrogen. Inconsistent results in SERM research can be a significant hurdle, leading to wasted resources and time. This resource, structured in a question-and-answer format, provides in-depth troubleshooting advice and scientifically grounded explanations to help you achieve reliable and reproducible data in your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it fundamentally work?
A: this compound is a racemic mixture of Acolbifene, a nonsteroidal SERM. It acts as a pure antagonist on both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2][3] Unlike some other SERMs, it generally lacks estrogenic (agonist) effects in tissues like the uterus and breast.[4] Its primary mechanism of action involves competitively binding to estrogen receptors. This binding prevents the conformational changes necessary for the recruitment of co-activator proteins, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.[5][6][7]
Below is a simplified representation of the estrogen receptor signaling pathway and the inhibitory action of this compound.
Sources
- 1. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acolbifene | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Resource: Transcriptional Profiling in a Cellular Model of Breast Cancer Reveals Functional and Mechanistic Differences Between Clinically Relevant SERM and Between SERM/Estrogen Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing rac-Acolbifene treatment duration for maximum effect
Technical Support Center: rac-Acolbifene Applications
Introduction
Welcome to the technical support center for this compound (also known as EM-652). As a fourth-generation selective estrogen receptor modulator (SERM), Acolbifene presents a unique profile of high efficacy and tissue specificity, making it a compound of significant interest for oncology and metabolic research.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during in vitro experimentation. Our goal is to help you navigate the complexities of optimizing treatment protocols to achieve maximal, reproducible effects.
Section 1: Foundational Concepts & Initial Setup
This section addresses the fundamental properties of this compound and the essential preparatory steps for its use in cell culture.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonsteroidal SERM that competitively binds to estrogen receptors (ERs), primarily ERα and ERβ.[4] Its tissue-specific effects are determined by the conformational change it induces in the ER upon binding, and the subsequent recruitment of co-activator or co-repressor proteins.[5]
-
In Breast and Uterine Tissues: It acts as a pure antagonist.[2][6] It blocks the transcriptional activation functions (AF-1 and AF-2) of both ERα and ERβ, preventing the expression of estrogen-responsive genes that drive cell proliferation.[1] This antagonistic activity is key to its potential in treating and preventing hormone-dependent cancers.
-
In Bone and Lipid Metabolism: It exhibits estrogen-like (agonist) effects, which can contribute to decreased bone resorption and a beneficial lipid profile, such as lower total and LDL cholesterol.[2][3]
The beneficial metabolic effects of Acolbifene have been shown to be mediated entirely through its interaction with ERα.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are critical for maintaining the compound's integrity.
-
Solvent Choice: Acolbifene hydrochloride is sparingly soluble in aqueous solutions. It is highly recommended to prepare a high-concentration primary stock solution (e.g., 10-20 mM) in a sterile, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO).
-
Preparation Protocol:
-
Warm the vial of this compound to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired molarity.
-
Vortex gently until the compound is fully dissolved. A brief, low-power sonication in a water bath can aid dissolution if necessary.
-
-
Storage: Aliquot the primary stock solution into smaller, single-use volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: For experiments, thaw a single aliquot and dilute it into pre-warmed (37°C) cell culture medium to the final desired concentration immediately before adding it to your cells. Ensure the final DMSO concentration in the culture medium is non-toxic, typically below 0.1% to 0.5%, and that an equivalent concentration is used in your vehicle control wells.[7]
Section 2: Designing the Core Experiment: Optimizing Treatment Duration
The central challenge in working with any therapeutic agent is determining the optimal exposure time to elicit the desired biological effect without inducing unnecessary toxicity.
Q3: Before assessing treatment duration, how do I determine the optimal concentration?
A3: A dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) is a mandatory first step. This establishes the relevant concentration range for your specific cell line. Treating cells with a concentration that is too high can lead to non-specific cytotoxic effects, while a concentration that is too low may not produce a measurable response.
Protocol: Determining IC50 via Cell Viability Assay (e.g., MTT/Resazurin)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range for SERMs is 0.01 µM to 20 µM.[8] Include a "vehicle only" (e.g., 0.1% DMSO) control and a "no treatment" control.
-
Treatment: Carefully remove the old medium and add the medium containing the different concentrations of Acolbifene or vehicle control.
-
Incubation: Incubate the plate for a standard, fixed duration (e.g., 72 hours). This initial time point is a common standard for viability assays but will be optimized later.[9]
-
Viability Assessment: Add the viability reagent (e.g., MTT, Resazurin, CellTiter-Glo®) according to the manufacturer's protocol and measure the output on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (representing 100% viability). Plot the normalized viability versus the log of the Acolbifene concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Q4: I have my IC50. How do I design a time-course experiment to find the optimal treatment duration?
A4: The optimal duration depends on your experimental endpoint (e.g., inhibiting proliferation, inducing apoptosis, or altering gene expression). A time-course experiment is essential to map the kinetics of the cellular response.
Workflow for Optimizing Treatment Duration
Below is a generalized workflow. The key is to analyze your specific endpoint at multiple time points.
Caption: Troubleshooting logic for lack of this compound efficacy.
Elaboration on Troubleshooting Steps:
-
Confirm ER Expression: Acolbifene's primary targets are ERα and ERβ. Use Western Blot or qPCR to confirm that your cell line expresses detectable levels of the estrogen receptor. If ER expression is absent or very low, the compound will not have an on-target effect.
-
Verify Compound Integrity: If possible, test your Acolbifene stock on a well-characterized, ER-positive control cell line (e.g., MCF-7) known to be sensitive to SERMs. This will validate that your compound is active.
-
Check Pathway Responsiveness: Use a positive control. Treat your cells with 17β-estradiol (E2) to confirm that the estrogen signaling pathway is active and can induce the expression of target genes. If E2 fails to elicit a response, there may be an issue with the cell line's signaling competency.
-
Re-evaluate Duration: For some endpoints, like changes in cell morphology or detachment, effects may take significantly longer than 72 hours. Consider extending your time-course experiment, but be mindful of the need to replenish the compound. [10]
References
- Fabian, C. J., Kimler, B. F., et al. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research, 8(12), 1146–1155.
- National Cancer Institute. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. NIH.
- ClinicalTrials.gov. (2023). Acolbifene in Preventing Cancer in Premenopausal Women at High Risk of Breast Cancer. ClinicalTrials.gov.
- Richard, C., et al. (2007). Estrogen receptor alpha-mediated adiposity-lowering and hypocholesterolemic actions of the selective estrogen receptor modulator acolbifene. International Journal of Obesity, 32(4), 658-665.
- Wikipedia. (n.d.). Acolbifene.
- Power. (n.d.). Acolbifene vs. Tamoxifen for Breast Cancer Prevention.
- Liu, J., et al. (2005). Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides. Chemical Research in Toxicology, 18(3), 563-571.
- National Cancer Institute. (n.d.). NCI Drug Dictionary: Acolbifene Hydrochloride.
- ClinicalTrials.gov. (2023). Acolbifene Versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer. ClinicalTrials.gov.
- ASCO Publications. (2024). Acolbifene vs tamoxifen for breast cancer prevention in premenopausal women at high risk for breast cancer.
- Gauthier, S., et al. (2006). Hypocholesterolemic action of the selective estrogen receptor modulator acolbifene in intact and ovariectomized rats with diet-induced hypercholesterolemia. Metabolism, 55(5), 635-641.
- Tamrazi, A., et al. (2004). Novel Strategies for the Identification and Characterization of Selective Estrogen Receptor Modulators (SERMs). Defense Technical Information Center.
- Fabian, C. J., et al. (2015). Data from Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. figshare.
- ResearchGate. (2014). How to treat cell culture (with the compound) for a long term?
- Gauthier, S., et al. (2006). The selective estrogen receptor modulator acolbifene reduces cholesterolemia independently of its anorectic action in control and cholesterol-fed rats. Atherosclerosis, 187(1), 129-136.
- E. S. Melby, et al. (2012). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Journal of the American Chemical Society, 134(12), 5761-5768.
- Lewis-Wambi, J. S., & Jordan, V. C. (2009). Selective estrogen receptor modulators: tissue specificity and clinical utility. Recent Progress in Hormone Research, 64, 1-24.
- Ehret, J., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(6), 1340-1354.
- Lu, F., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008.
- Park, S. H., et al. (2012). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. Toxicological Research, 28(3), 191-196.
- Lecturio. (2017). Selective Estrogen Receptor Modulators – Gynecology. YouTube.
- Zhang, A., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(5), 1365-1374.
- Stygar, D., et al. (2003). Effects of SERM (selective estrogen receptor modulator) treatment on growth and proliferation in the rat uterus. Reproductive Biology and Endocrinology, 1, 40.
- Ehret, J., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(6), 1340-1354.
- Khan, S. (2023). Answer to "How much time should I give treatment to cells for protein analysis?". ResearchGate.
- te Boekhorst, V., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5868.
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- 4. Estrogen receptor alpha-mediated adiposity-lowering and hypocholesterolemic actions of the selective estrogen receptor modulator acolbifene - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Potential for rac-Acolbifene degradation in experimental conditions
Technical Support Center: Acolbifene Stability & Degradation
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support guide for rac-Acolbifene (also known as EM-652). Acolbifene is a fourth-generation nonsteroidal selective estrogen receptor modulator (SERM) investigated for its potential in breast cancer treatment.[1][2] As with any compound under investigation, understanding its chemical stability is paramount for ensuring the accuracy of experimental results, the integrity of preclinical data, and the development of a stable pharmaceutical formulation.
This guide is designed to provide researchers with practical, in-depth answers to common questions regarding the potential degradation of Acolbifene under typical experimental conditions. We will explore its known degradation pathways, offer troubleshooting advice for common analytical issues, and provide detailed protocols for assessing its stability.
Frequently Asked Questions (FAQs) about Acolbifene Degradation
Q1: What is the primary degradation pathway for Acolbifene?
Acolbifene is particularly susceptible to oxidative degradation. Research has shown that through either chemical or enzymatic oxidation, Acolbifene can form two types of highly reactive electrophilic intermediates known as quinone methides.[1]
-
Classical Quinone Methide: This is formed by oxidation at the C-17 methyl group. This intermediate is highly reactive, with a reported half-life of approximately 32 seconds at physiological pH and temperature.[1]
-
Diquinone Methide: This involves the oxidation of the two phenol groups present in the Acolbifene structure.[1]
These reactive intermediates can subsequently react with nucleophiles present in the experimental system, such as glutathione (GSH) or even deoxynucleosides in DNA, forming various adducts.[1] This oxidative pathway is a critical consideration in any experimental design, especially in cell culture or in vivo studies where enzymatic and chemical oxidation can occur.
Caption: Primary oxidative degradation pathway of Acolbifene.
Q2: How do common experimental conditions like pH and temperature affect Acolbifene's stability?
The stability of pharmaceutical compounds is often highly dependent on environmental factors.[3][4]
-
pH: The ionization state of a molecule, which is dictated by pH, can significantly alter its degradation pathways.[4] For Acolbifene, which contains two phenolic hydroxyl groups and a piperidine nitrogen, stability can vary across different pH ranges. Extreme acidic or basic conditions can catalyze hydrolysis or other reactions.[4] Given its primary oxidative liability, pH can also influence the rate of quinone methide formation. It is crucial to perform pH stress testing to determine the optimal buffer conditions for your experiments.
-
Temperature: Elevated temperatures provide the energy needed to overcome activation barriers for chemical reactions, accelerating degradation.[5] This process, known as thermal degradation, can lead to the decomposition of the drug substance.[5][6] Therefore, Acolbifene solutions should be protected from high temperatures, and the impact of heat should be formally assessed during stability studies.
-
Light (Photostability): Many complex organic molecules can absorb UV or visible light, leading to a photochemically excited state that can trigger degradation (photolysis). While specific photostability data for Acolbifene is not prominently available in the provided search results, it is a mandatory stress condition in formal degradation studies according to ICH guidelines.[3][7] It is best practice to protect Acolbifene solutions from light by using amber vials or covering containers with aluminum foil.
Q3: I'm seeing unexpected peaks in my HPLC chromatogram. Could they be Acolbifene degradants?
Yes, it is highly probable. The appearance of new peaks, especially those eluting earlier than the parent Acolbifene peak (as degradation products are often more polar), is a classic sign of degradation.
To confirm this, you should conduct a forced degradation study (also known as stress testing).[8] This involves intentionally exposing Acolbifene to harsh conditions (acid, base, oxidation, heat, light) to generate its potential degradation products. By comparing the chromatograms of the stressed samples to your experimental sample and a control (unstressed) sample, you can tentatively identify if the unknown peaks correspond to Acolbifene degradants. This is a core principle of developing a "stability-indicating" analytical method.[7]
Q4: What are the recommended storage conditions for Acolbifene stock solutions?
Based on its chemical properties and potential for degradation, the following storage conditions are recommended:
-
Solid Form: Store in a well-sealed container at a controlled low temperature (e.g., -20°C), protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[9] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light. For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment due to the potential for oxidative degradation and hydrolysis.
Troubleshooting Guide: Common Analytical Issues
This table addresses specific problems you might encounter during the analysis of Acolbifene.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreasing Acolbifene peak area over a short time in working solution. | Oxidative Degradation: Acolbifene is susceptible to oxidation, forming quinone methides, especially in aqueous, neutral pH buffers exposed to air.[1] | 1. Prepare working solutions immediately before use. 2. Use degassed solvents/buffers. 3. Protect solutions from light. 4. For formulation studies, consider the addition of an antioxidant. |
| Appearance of multiple new peaks in chromatogram. | Compound Degradation: The sample has likely degraded due to improper storage, handling, or experimental conditions (e.g., excessive heat, wrong pH).[5][10] | 1. Verify storage conditions of the stock compound. 2. Run a control sample of freshly prepared Acolbifene. 3. Perform a forced degradation study to confirm if the new peaks are related to Acolbifene.[8][11] |
| Poor peak shape or shifting retention time. | Interaction with HPLC System: Highly reactive degradants (like quinone methides) could potentially interact with the stationary phase or other components. pH Mismatch: Mismatch between sample diluent pH and mobile phase pH. | 1. Ensure the HPLC method is robust and validated. 2. Adjust the sample diluent to be similar in composition and pH to the mobile phase. 3. Use a fresh HPLC column to rule out column degradation. |
| Inconsistent results in cell-based assays. | Degradation in Culture Media: Acolbifene may be unstable in the complex, aqueous environment of cell culture media (pH ~7.4), potentially degrading over the course of the experiment.[1] | 1. Minimize the time between adding Acolbifene to the media and applying it to cells. 2. Consider media changes with freshly prepared Acolbifene for long-term experiments. 3. Analyze the concentration of Acolbifene in the media over time via HPLC to quantify its stability. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Acolbifene
Objective: To intentionally degrade Acolbifene under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.[7] The goal is to achieve a target degradation of 10-20%.[11]
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Amber HPLC vials
Workflow:
Caption: Workflow for a forced degradation study of Acolbifene.
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve Acolbifene in methanol to prepare a 1 mg/mL stock solution.
-
Set Up Stress Conditions: For each condition, add a specific volume of the stock solution to the stressor in an amber vial. Also, prepare a control sample (unstressed) by diluting the stock solution in the mobile phase.
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Dilute stock solution in a 50:50 methanol:water mixture. Incubate at 60°C.
-
Photolytic Degradation: Dilute stock solution in a 50:50 methanol:water mixture. Expose to a photostability chamber with a controlled light source (e.g., UV/Vis). Keep a wrapped control sample in the same chamber.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). The goal is to find a time point with 10-20% degradation.
-
Sample Processing:
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples (including the control) to a final target concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control. Calculate the percentage of Acolbifene remaining and note the retention times and peak areas of any major degradants.
Hypothetical Data Summary:
| Stress Condition | Conditions | % Acolbifene Remaining | RT of Major Degradant(s) (min) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 8h | ~95% | 3.1 |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | ~88% | 2.8, 4.5 |
| Oxidation | 3% H₂O₂, RT, 4h | ~82% | 3.5 (major), 3.9 |
| Thermal | 60°C, 24h | ~92% | 4.1 |
| Photolytic | UV/Vis Light, 24h | ~90% | 5.2 |
This hypothetical data suggests Acolbifene is most sensitive to oxidative stress, which aligns with published findings.[1]
Protocol 2: Stability-Indicating HPLC-UV Method for Acolbifene
Objective: To provide a robust HPLC method capable of separating the parent this compound peak from its potential degradation products.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD detector | Standard, reliable system for pharmaceutical analysis. |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | C18 is a versatile stationary phase suitable for separating moderately nonpolar compounds like Acolbifene. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape and resolution. Formic acid helps to protonate silanols and the analyte for better chromatography. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-22 min: 30% B | A gradient elution is necessary to separate the parent drug from potentially more polar (early eluting) or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 285 nm | A wavelength where the benzopyran chromophore of Acolbifene and related structures are expected to absorb. |
| Injection Vol. | 10 µL | Standard injection volume. |
| System Suitability | Tailing factor for Acolbifene peak < 1.5; Theoretical plates > 2000 | Ensures the chromatographic system is performing adequately for separation. |
References
- Liu, H., et al. (2005). Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides. Chemical Research in Toxicology, 18(3), 515-523. [Link]
- Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]
- Jain, R., & Shah, D. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical & Pharmaceutical Research. [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. [Link]
- NCT00853996. (2015). Acolbifene in Preventing Cancer in Premenopausal Women at High Risk of Breast Cancer. ClinicalTrials.gov. [Link]
- Gauthier, S., et al. (2005). Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 165-77. [Link]
- Various Authors. Analytical methods for the degradation of phytoconstituents. World Journal of Pharmaceutical and Life Sciences. [Link]
- Wikipedia. (n.d.). Acolbifene.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]
- Gauthier, S., et al. (2005). Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution. PubMed. [Link]
- Fabian, C. J., et al. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. Cancer Prevention Research, 8(10), 937-944. [Link]
- Fabian, C. J., et al. (2015). Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer. PubMed. [Link]
- Lewis, J. S., et al. (2005). Identification of novel proteins induced by estradiol, 4-hydroxytamoxifen and acolbifene in T47D breast cancer cells. PubMed. [Link]
- Pinto, M., et al. (2021).
- OmniaScience. (n.d.). Thermal degradation: Significance and symbolism.
- Kumar, A., et al. (2022).
- J.C. J. et al. (2018). Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. PubMed. [Link]
- Janicka, M., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link]
- ResearchGate. (n.d.). Forced degradation studies of Raloxifene hydrochloride.
- ClinicalTrials.gov. (n.d.). Acolbifene in Preventing Cancer in Premenopausal Women at High Risk of Breast Cancer.
- Food Science. (n.d.). Thermal Degradation Kinetics and Mechanism of Lycopene and Color in Red Grapefruit.
- Corredig, M., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. MDPI. [Link]
- ResearchGate. (n.d.). Effect of temperature, pH and light on the stability of sulforaphane solution.
- Jin, Y., et al. (1999). Thermal degradation of sulforaphane in aqueous solution. PubMed. [Link]
- ResearchGate. (n.d.). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing.
Sources
- 1. Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acolbifene - Wikipedia [en.wikipedia.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 6. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins [mdpi.com]
- 11. biopharminternational.com [biopharminternational.com]
Navigating the Challenges of rac-Acolbifene Solubility: A Technical Guide for Researchers
Welcome to the technical support center for rac-Acolbifene. As researchers and drug development professionals, you are at the forefront of scientific innovation. This guide is designed to be your partner in the laboratory, providing in-depth, actionable advice to address a common yet critical challenge encountered with this compound: its precipitation in aqueous solutions. This document moves beyond simple protocols to explain the "why" behind the methods, empowering you to make informed decisions and troubleshoot effectively.
Understanding the Core Challenge: The Physicochemical Properties of this compound
This compound (also known as EM-652) is a nonsteroidal selective estrogen receptor modulator (SERM) that has shown significant promise in preclinical and clinical studies for hormone-receptor-positive breast cancer.[1][2][3][4][5] However, its chemical structure, which is fundamental to its biological activity, also dictates its physicochemical properties, primarily its low aqueous solubility.
This compound is a hydrophobic molecule, a characteristic common to many SERMs.[6][7][8] This inherent hydrophobicity makes it challenging to dissolve and maintain in aqueous environments such as buffers and cell culture media, leading to precipitation. Precipitation can compromise experimental results by reducing the effective concentration of the compound and introducing confounding variables.
Key Physicochemical Parameters of SERMs (for illustrative purposes):
| Parameter | Tamoxifen | Raloxifene | This compound (Predicted Behavior) |
| Aqueous Solubility | Very low (practically insoluble in water)[9][10] | Slightly soluble in water[11] | Expected to be very low |
| logP | ~7.1[10][12] | ~5.2[13] | High (indicative of hydrophobicity) |
| pKa | ~8.7 (basic)[9][12] | Data not readily available | Likely possesses a basic pKa due to the piperidine ring, making its solubility pH-dependent |
| Common Solvents | Soluble in DMSO, ethanol, methanol[9][14] | Soluble in DMSO, sparingly in ethanol[15][16][17] | Soluble in DMSO[18] |
The presence of a piperidine ring in this compound's structure suggests it has a basic character.[18] This means its solubility is likely to be highly dependent on the pH of the solution. At lower pH values (acidic conditions), the piperidine nitrogen can become protonated, increasing the molecule's polarity and, consequently, its aqueous solubility. Conversely, at neutral or higher pH, the molecule is more likely to be in its less soluble, non-ionized form.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that researchers encounter when working with this compound.
Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS). What am I doing wrong?
A1: Direct dissolution of this compound in aqueous buffers is highly unlikely to be successful due to its hydrophobic nature. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[18]
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often termed "solvent shock," is a frequent issue with hydrophobic compounds.[19] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.
To prevent this:
-
Use a high-concentration stock solution: This minimizes the volume of DMSO introduced into your final aqueous solution.
-
Perform serial dilutions: Instead of a single large dilution, dilute your stock solution in steps, first into a smaller volume of media and then into the final volume.
-
Warm the aqueous medium: Having your cell culture medium at 37°C can slightly increase the solubility of the compound.
-
Stir or vortex gently while adding the stock solution: This helps to rapidly and evenly disperse the compound, preventing localized high concentrations.
-
Keep the final DMSO concentration low: For most cell lines, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
Q3: Can I use other solvents to prepare my stock solution?
A3: While DMSO is the most common choice, other organic solvents like ethanol may be used. However, it is crucial to determine the solubility of this compound in any alternative solvent and to be aware of the potential for solvent toxicity in your specific experimental system. For some applications, specialized formulation vehicles may be necessary.
Q4: How does the pH of my medium affect this compound solubility?
A4: Due to the presence of a basic functional group (the piperidine ring), the solubility of this compound is expected to be pH-dependent. At lower pH values, the compound is more likely to be protonated and thus more soluble. Cell culture media are typically buffered around pH 7.2-7.4. If you observe precipitation over time in culture, it could be due to metabolic activity of the cells causing a slight increase in the pH of the microenvironment, which would decrease the solubility of the compound.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting common precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding DMSO stock to aqueous buffer/media. | 1. Concentration too high: The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Solvent shock: Rapid change in solvent polarity. | 1. Determine the kinetic solubility: Perform a simple experiment to find the maximum concentration that remains in solution in your specific medium (see Protocol 2). 2. Modify the dilution method: Add the stock solution dropwise to the vortexing medium. Warm the medium to 37°C before adding the stock. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time (e.g., in the incubator). | 1. Metabolic pH shift: Cellular metabolism can alter the local pH of the medium, affecting solubility. 2. Interaction with media components: Serum proteins or other components may bind to the compound, leading to aggregation and precipitation. 3. Temperature fluctuations: Repeated warming and cooling can affect solubility. | 1. Ensure robust buffering: Use a medium with a stable buffering system (e.g., HEPES). 2. Test in serum-free media: Determine if serum is a contributing factor. If so, consider reducing the serum concentration if your experiment allows. 3. Maintain stable temperature: Avoid repeated temperature changes of your working solutions. |
| Inconsistent results between experiments. | Precipitation leading to variable effective concentrations. | Visually inspect solutions: Before each experiment, carefully inspect your working solutions for any signs of precipitation. If present, do not use the solution. Prepare fresh solutions for each experiment. |
Experimental Protocols
These protocols provide a starting point for preparing and handling this compound solutions.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).
-
Weigh the compound: Carefully weigh the this compound powder in a sterile tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.
-
Inspect: Visually confirm that the solution is clear and free of any solid particles.
-
Store: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Assays
Objective: To dilute the DMSO stock solution into cell culture medium while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes
Procedure:
-
Warm the medium: Ensure your cell culture medium is equilibrated to 37°C.
-
Calculate dilutions: Determine the volume of the DMSO stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration is ≤ 0.5%.
-
Perform the dilution:
-
Pipette the required volume of pre-warmed medium into a sterile tube.
-
While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue vortexing for another 10-15 seconds to ensure thorough mixing.
-
-
Inspect: Visually inspect the working solution for any signs of cloudiness or precipitation.
-
Use immediately: It is best practice to prepare fresh working solutions for each experiment and use them promptly.
Protocol 3: Formulation for In Vivo Oral Administration (Rodent Models)
Objective: To prepare a formulation of this compound suitable for oral gavage in animal studies.
Note: The following are example formulations based on commercially available information.[18] The optimal formulation may vary depending on the specific experimental requirements.
Formulation A: Suspension in DMSO/PEG300/Tween-80/Saline
-
Final Concentration Example: 2.5 mg/mL
-
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The result is a 2.5 mg/mL suspended solution.
-
Formulation B: Solution in DMSO/Corn Oil
-
Final Concentration Example: ≥ 5 mg/mL
-
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to obtain a clear solution.
-
Visualizing the Workflow: A Guide to Solution Preparation
The following diagram illustrates the key decision points and steps in preparing this compound solutions to avoid precipitation.
Caption: Workflow for preparing this compound solutions.
Concluding Remarks
Successfully working with this compound in aqueous solutions requires a proactive approach that acknowledges its inherent hydrophobicity. By understanding the underlying principles of solubility, employing proper techniques for solution preparation, and systematically troubleshooting any issues that arise, researchers can ensure the reliability and reproducibility of their experimental data. This guide provides a framework for that success. Should you encounter persistent issues, consulting with formulation scientists or referring to specialized literature on poorly soluble drugs is always a recommended next step.
References
- Taylor & Francis.
- Prajapati, B., et al. (2025). An update on selective estrogen receptor modulator: repurposing and formulations. Naunyn-Schmiedeberg's Archives of Pharmacology.
- PubChem. Tamoxifen | C26H29NO | CID 2733526. [Link]
- PubChem. Raloxifene | C28H27NO4S | CID 5035. [Link]
- ResearchGate.
- Journal of the American Chemical Society. Measuring Selective Estrogen Receptor Modulator (SERM)
- Wikipedia. Raloxifene. [Link]
- ResearchGate.
- Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
- Wikipedia.
- PubMed Central. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. [Link]
- Wikipedia. Acolbifene. [Link]
- AXOL Bioscience. Protocol – Version 1.0. [Link]
- National Institutes of Health.
- National Cancer Institute. Acolbifene versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer. [Link]
- National Institutes of Health.
- ClinicalTrials.gov.
- National Institutes of Health. Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides. [Link]
- ResearchGate. Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution. (2025). [Link]
Sources
- 1. Acolbifene - Wikipedia [en.wikipedia.org]
- 2. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
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- 8. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen CAS#: 10540-29-1 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Raloxifene - Wikipedia [en.wikipedia.org]
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- 13. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
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- 18. medchemexpress.com [medchemexpress.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of rac-Acolbifene
Welcome to the technical support center for rac-Acolbifene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for improving the in vivo bioavailability of this compound. As a selective estrogen receptor modulator (SERM) with significant therapeutic potential, overcoming its inherent bioavailability challenges is critical for successful preclinical and clinical development. This document provides field-proven insights and detailed protocols to navigate the complexities of formulating this promising compound.
I. Understanding the Challenge: Physicochemical and Metabolic Hurdles
Before delving into solutions, it is crucial to understand the inherent properties of this compound that contribute to its low in vivo bioavailability.
Physicochemical Properties:
This compound is a lipophilic molecule with poor aqueous solubility. Key physicochemical parameters are summarized in the table below.
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₂₉H₃₁NO₄[1] | - |
| Molecular Weight | 457.6 g/mol [1] | High molecular weight can sometimes negatively impact permeability. |
| Predicted pKa | 9.70 ± 0.40 | As a weak base, its solubility is pH-dependent, with lower solubility in the neutral to alkaline environment of the small intestine. |
| Predicted XLogP3 | 5.2[2] | High lipophilicity indicates poor aqueous solubility, a primary reason for low dissolution and absorption. |
| Solubility | Soluble in DMSO (50 mg/mL).[3][4] | While soluble in organic solvents, its aqueous solubility is very low, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, variable permeability). |
Metabolic Profile:
A significant hurdle for the oral bioavailability of this compound is its susceptibility to extensive first-pass metabolism in the liver.
-
Bioactivation to Quinone Methides: Research has shown that Acolbifene can be enzymatically oxidized in the liver to form reactive quinone methide metabolites.[5][6] This metabolic pathway not only reduces the amount of active drug reaching systemic circulation but may also have toxicological implications.[5][6]
This metabolic vulnerability, coupled with its poor solubility, necessitates strategic formulation approaches to improve in vivo exposure.
II. Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you might encounter during your in vivo experiments with this compound in a question-and-answer format.
Question 1: "I'm administering a high oral dose of this compound to my animal models, but the plasma concentrations are consistently low and variable. What's going wrong?"
Answer:
This is a classic issue for poorly soluble and extensively metabolized compounds like this compound. The problem likely lies in one or both of the following areas:
-
Dissolution-Limited Absorption: Your current formulation is likely not enabling the drug to dissolve sufficiently in the gastrointestinal (GI) fluids. If the drug doesn't dissolve, it cannot be absorbed across the gut wall.
-
Extensive First-Pass Metabolism: Even if some of the drug is absorbed, it is likely being rapidly metabolized by the liver before it can reach the systemic circulation.
Troubleshooting Workflow:
A diagram illustrating the troubleshooting workflow for low plasma concentrations.
Solutions & Protocols:
-
Re-evaluate Your Formulation Strategy: A simple suspension in an aqueous vehicle is often insufficient for a compound like this compound. Consider the following advanced formulation approaches:
-
Lipid-Based Formulations: These are highly effective for lipophilic drugs.[7][8] They can enhance lymphatic transport, which partially bypasses the liver, thereby reducing first-pass metabolism.[9]
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into a higher-energy amorphous state, you can significantly improve its aqueous solubility and dissolution rate.[11][12][13][14][15]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.[14][16][17][18]
-
-
Protocol: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Preclinical Studies
This protocol provides a starting point for developing a SNEDDS formulation for this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90, sesame oil)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Select the excipients that show the highest solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various ratios of oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of nanoemulsions to identify the optimal ratios for spontaneous emulsification.
-
-
Preparation of the SNEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (if necessary) and vortex until the drug is completely dissolved and the mixture is clear and homogenous.
-
-
Characterization of the SNEDDS:
-
Determine the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion formed upon dilution in an aqueous medium.
-
Assess the drug content and encapsulation efficiency.
-
-
Question 2: "My in vivo results are highly variable between animals, even within the same treatment group. How can I improve the reproducibility of my experiments?"
Answer:
High inter-animal variability is often linked to inconsistent drug absorption, which can be exacerbated by the formulation and the physiological state of the animals.
Solutions:
-
Optimize the Formulation for Robustness: A well-designed formulation should perform consistently across the natural physiological variations among animals. SNEDDS and ASDs are generally more robust than simple suspensions in this regard.
-
Control for Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic drugs.[19][20]
-
Standardize the Fasting Period: Ensure all animals are fasted for a consistent period before dosing.
-
Consider Dosing with a Standardized Meal: For some lipophilic drugs, administration with a high-fat meal can enhance absorption and reduce variability. However, this needs to be investigated systematically.
-
-
Ensure Accurate Dosing: For viscous formulations like some lipid-based systems, ensure accurate and complete administration. Use positive displacement pipettes or validated oral gavage techniques.
III. Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A1: Based on its high lipophilicity and poor aqueous solubility, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[10] The BCS classification is a crucial framework for guiding formulation development. For a BCS Class II/IV compound, the primary goal is to enhance its solubility and dissolution rate in the GI tract.[8]
Q2: Which metabolic enzymes are responsible for the first-pass metabolism of this compound?
A2: While the specific cytochrome P450 (CYP450) isoenzymes involved in the metabolism of this compound are not definitively identified in the literature, other SERMs like tamoxifen are known to be metabolized by CYP2D6 and CYP3A4.[1] It is plausible that similar enzymes are involved in the metabolism of this compound. Glucuronidation is another common metabolic pathway for SERMs like raloxifene.[1]
Q3: Are there any validated analytical methods for quantifying this compound in plasma?
A3: While a specific, publicly available validated LC-MS/MS method for this compound is not readily found, methods for other SERMs can be adapted. A general approach would involve:
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) of plasma samples.
-
Chromatography: Reversed-phase HPLC with a C18 column and a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Workflow for Bioanalytical Method Development:
A diagram outlining the key steps in developing a bioanalytical method.
Q4: What are the key considerations when designing an in vivo pharmacokinetic study for a new this compound formulation?
A4: A well-designed pharmacokinetic study is essential to evaluate the performance of your formulation. Key considerations include:
-
Animal Model: Select an appropriate species (e.g., rat, mouse) and ensure they are healthy and within a consistent weight range.
-
Dose Selection: Choose a dose that is relevant to the intended therapeutic range and allows for accurate quantification of plasma concentrations.
-
Blood Sampling Schedule: Collect samples at appropriate time points to accurately capture the absorption, distribution, and elimination phases (Cmax, Tmax, and AUC).
-
Inclusion of a Reference Formulation: Always include a control group receiving a simple suspension of the drug to demonstrate the relative bioavailability improvement of your test formulation.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
IV. Concluding Remarks
Improving the in vivo bioavailability of this compound is a multifaceted challenge that requires a rational, science-driven approach to formulation development. By understanding the physicochemical and metabolic properties of the molecule and systematically applying advanced formulation strategies such as lipid-based systems, amorphous solid dispersions, and nanosuspensions, researchers can significantly enhance its in vivo exposure and unlock its full therapeutic potential. This guide provides a foundational framework for troubleshooting common experimental issues and making informed decisions in your research endeavors.
References
- Gauthier, S., Cloutier, J., Dory, Y. L., Favre, A., Mailhot, J., Ouellet, C., … & Mérand, Y. (2005). Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution. Journal of enzyme inhibition and medicinal chemistry, 20(2), 165–177. [Link]
- Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. (2015). International Journal of Pharmaceutical Sciences Review and Research, 35(2), 138-144. [Link]
- Raloxifene loaded d-α-tocopherol polyethylene glycol 1000 succinate stabilized poly (ε-caprolactone) nanoparticles augmented drug delivery and apoptosis in breast cancer cells. (n.d.). Amrita Vishwa Vidyapeetham. [Link]
- Acolbifene. (n.d.). PubChem. [Link]
- Menopause Medication. (2023, November 17). Medscape. [Link]
- Lack of effect of a high-fat meal on the bioavailability of 17 beta-estradiol/norgestimate in healthy postmenopausal women. (2000). Journal of Clinical Pharmacology, 40(7), 762-769. [Link]
- Solid self nano emulsifying drug delivery system (S-SNEDDS). (2022, February 11). Horizon Pharma Developers. [Link]
- Lipid-based formulations. (n.d.).
- Softgel and lipid-based formulations: An opportunity to optimize performance for challenging therapeutics. (2023, September 29). BioPharma Dive. [Link]
- SELF-NANOEMULSIFYING DRUG DELIVERY SYSTEM (SNEDDS). (2022, October 15). Bibliomed. [Link]
- Fabian, C. J., Kimler, B. F., Zalles, C. M., Cui, Y., Johnson, K. A., O'Dea, A. P., ... & Powers, K. R. (2015). Clinical trial of acolbifene in premenopausal women at high risk for breast cancer. Cancer prevention research (Philadelphia, Pa.), 8(12), 1146–1155. [Link]
- Liu, J., Liu, Y., & van Breemen, R. B. (2005). Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides. Chemical research in toxicology, 18(3), 557–564. [Link]
- Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides. (2005). Chemical Research in Toxicology, 18(3), 557-564. [Link]
- Activity and safety of the antiestrogen EM-800, the orally active precursor of acolbifene, in tamoxifen-resistant breast cancer. (2001). Clinical cancer research : an official journal of the American Association for Cancer Research, 7(8), 2306–2311. [Link]
- Challenging Approach to the Development of Novel Estrogen Receptor Modulators Based on the Chemical Properties of Guaiazulene. (2022). Molecules, 27(3), 674. [Link]
- Activity and Safety of the Antiestrogen EM-800, the Orally Active Precursor of Acolbifene, in Tamoxifen-Resistant Breast Cancer. (2001). Clinical Cancer Research, 7(8), 2306-2311. [Link]
- Acolbifene vs tamoxifen for breast cancer prevention in premenopausal women at high risk for breast cancer. (2023). Journal of Clinical Oncology, 41(16_suppl), TPS10628-TPS10628. [Link]
- Measuring Selective Estrogen Receptor Modulator (SERM)− Membrane Interactions with Second Harmonic Generation. (2014). Journal of the American Chemical Society, 136(5), 1968–1975. [Link]
- Amorphous solid dispersions for enhanced drug solubility and stability. (n.d.). Technobis. [Link]
- amorphous solid dispersions of bcs class ii drugs: a rational approach to solvent and polymer. (n.d.). SciSpace. [Link]
- An update on selective estrogen receptor modulator: repurposing and formulations. (2023). Journal of Drug Delivery Science and Technology, 80, 104153. [Link]
- Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. (2023). Pharmaceutics, 15(4), 1109. [Link]
- Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies. (2023).
- Phase IIA Trial of Acolbifene 20 mg vs Low Dose Tamoxifen 5 mg in Pre-menopausal Women at High Risk for Development of Breast Cancer. (n.d.). The University of Kansas Cancer Center. [Link]
- Development and Optimization of Self-Nanoemulsifying Drug Delivery System with Enhanced Bioavailability by Box–Behnken Design and Desirability Function. (2012). Journal of Pharmaceutical Sciences, 101(12), 4584-4596. [Link]
- Acolbifene in Preventing Cancer in Premenopausal Women at High Risk of Breast Cancer. (n.d.). ClinicalTrials.gov. [Link]
- Formulation and characterization of lipid-based drug delivery system of raloxifene-microemulsion and self-microemulsifying drug delivery system. (2014). Advanced biomedical research, 3, 111. [Link]
- Acolbifene. (n.d.). PubChem. [Link]
- Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. (2020). Clinical pharmacology and therapeutics, 107(3), 642–651. [Link]
- Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs. (2021). Pharmaceutics, 13(4), 551. [Link]
- Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs. (2021). Pharmaceutics, 13(4), 551. [Link]
- Comparative bioavailability of two different diclofenac formulations in healthy volunteers. (1998). International journal of clinical pharmacology and therapeutics, 36(7), 392–396. [Link]
- Effects of Functional and Nutraceutical Foods in the Context of the Mediterranean Diet in Patients Diagnosed with Breast Cancer. (2023). Nutrients, 15(18), 3949. [Link]
- IFST Webinar: Nutrient bioavailability processing the possibilities. (2022, November 6). YouTube. [Link]
- Acolbifene in Preventing Cancer in Premenopausal Women at High Risk of Breast Cancer. (n.d.). ClinicalTrials.gov. [Link]
- Comparative bioavailability and tolerability study of two intramuscular formulations of thiocolchicoside in healthy volunteers. (1997). Arzneimittel-Forschung, 47(6), 734–737. [Link]
- A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography. (2003). Journal of pharmaceutical and biomedical analysis, 31(4), 797–805. [Link]
- Relative Bioavailability Comparison of Different Coenzyme Q10 Formulations With a Novel Delivery System. (2009). Alternative therapies in health and medicine, 15(2), 42–46. [Link]
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Technical Support Center: Overcoming Resistance to rac-Acolbifene in Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rac-Acolbifene. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the development of resistance to this fourth-generation selective estrogen receptor modulator (SERM) in cancer cell lines. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and overcome experimental challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your in vitro experiments with Acolbifene-resistant cancer cell lines.
Question 1: My Acolbifene-resistant cell line shows a diminished response to treatment, but the IC50 has not shifted significantly. What could be the cause?
Answer:
This scenario suggests a non-proliferative resistance mechanism may be at play, or that the assay endpoint is not fully capturing the cellular response. Here’s a breakdown of potential causes and troubleshooting steps:
-
Cellular Senescence or Dormancy: Acolbifene may be inducing a state of senescence or dormancy rather than apoptosis in the resistant cells.
-
Troubleshooting:
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: Perform SA-β-gal staining to identify senescent cells.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. An accumulation of cells in the G1 or G2/M phase may indicate cell cycle arrest.
-
Long-Term Viability Assays: Extend the duration of your viability assays (e.g., from 72 hours to 7-10 days) to determine if the cells eventually resume proliferation.
-
-
-
Metabolic Reprogramming: Resistant cells may have altered their metabolic pathways to survive Acolbifene treatment.
-
Troubleshooting:
-
Seahorse XF Analyzer: Use a Seahorse analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
Metabolomic Profiling: Conduct metabolomic analysis to identify changes in key metabolites and pathways.
-
-
-
Assay Limitations: The chosen viability assay may not be optimal for detecting subtle changes in cell health.
-
Troubleshooting:
-
Orthogonal Assays: Employ multiple viability assays that measure different cellular parameters (e.g., ATP levels with CellTiter-Glo®, membrane integrity with trypan blue, and metabolic activity with MTT/XTT).
-
-
Question 2: I've successfully generated an Acolbifene-resistant cell line, but it exhibits cross-resistance to other SERMs like tamoxifen. How can I investigate the underlying mechanism?
Answer:
Cross-resistance among SERMs often points to shared resistance mechanisms, primarily involving the estrogen receptor (ER) and its downstream signaling pathways.
-
Investigating ER-Related Mechanisms:
-
ESR1 Gene Sequencing: Sequence the ligand-binding domain (LBD) of the ESR1 gene to identify mutations (e.g., Y537S, D538G) that can confer ligand-independent ER activation and broad endocrine resistance.[1][2][3]
-
ER Phosphorylation: Perform Western blotting to assess the phosphorylation status of ERα at key sites like Ser118 and Ser167. Increased phosphorylation can lead to ligand-independent activation.[4]
-
-
Exploring Bypass Signaling Pathways:
-
Pathway Activation Analysis: Use Western blotting or phospho-kinase arrays to examine the activation status of key nodes in the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][6][7][8][9] Hyperactivation of these pathways is a common mechanism of endocrine resistance.[5][6][7][8][9]
-
Receptor Tyrosine Kinase (RTK) Profiling: Assess the expression and activation of RTKs like EGFR, HER2, and FGFR, which can drive resistance by activating downstream signaling cascades.
-
Question 3: My attempt to reverse Acolbifene resistance with a PI3K inhibitor was unsuccessful. What are the next logical steps?
Answer:
While the PI3K/Akt/mTOR pathway is a frequent culprit in endocrine resistance, its inhibition may not be sufficient if other bypass mechanisms are active.[6][9]
-
Investigate Parallel Signaling Pathways:
-
MAPK/ERK Pathway: As mentioned above, the MAPK/ERK pathway is another critical escape route.[4][8] Assess its activation and consider using a MEK or ERK inhibitor in combination with Acolbifene.
-
c-Src and EGFR Interaction: In some resistant models, there is an increased interaction between ERα, EGFR, and the non-receptor tyrosine kinase c-Src, leading to enhanced mitogenic signaling.[10][11] Co-immunoprecipitation experiments can be used to assess this interaction.
-
-
Consider Compensatory Feedback Loops:
-
Dual Pathway Inhibition: Inhibition of one pathway can sometimes lead to the compensatory activation of another. For instance, mTOR inhibition can sometimes lead to feedback activation of Akt.[12][13] A combination of inhibitors targeting different nodes of the same or parallel pathways may be more effective.
-
-
Re-evaluate the Role of ER:
-
ER Downregulation/Loss: Confirm the continued expression of ERα in your resistant cell line. A complete loss of ER would render SERM-based therapies ineffective.
-
ER Co-activator/Co-repressor Profiling: The expression levels of ER co-activators (e.g., AIB1/SRC-3) and co-repressors (e.g., NCoR) can be altered in resistant cells, affecting the transcriptional activity of ER.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nonsteroidal selective estrogen receptor modulator (SERM).[14] It competitively binds to the estrogen receptor (ER), primarily ERα, and acts as an antagonist in breast and uterine tissues, thereby blocking the proliferative effects of estrogen.[15] In other tissues, such as bone and the cardiovascular system, it can exert estrogenic (agonist) effects, for example by lowering total and LDL cholesterol levels.[15][16]
Q2: What are the most common molecular mechanisms leading to resistance to SERMs like Acolbifene?
A2: Resistance to SERMs is a multifaceted problem, but several key mechanisms have been identified:
-
Alterations in the Estrogen Receptor: This includes mutations in the ESR1 gene that lead to a constitutively active receptor, as well as changes in ER expression levels and post-translational modifications like phosphorylation.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can become less dependent on ER signaling by upregulating alternative growth factor receptor pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5][6][8][9][17]
-
Changes in the Tumor Microenvironment: Interactions with stromal cells and the extracellular matrix can contribute to drug resistance.
-
Drug Efflux and Metabolism: While less common for SERMs compared to traditional chemotherapy, alterations in drug transporters could play a role.
Q3: How can I develop an Acolbifene-resistant cell line in my laboratory?
A3: The most common method is through continuous exposure to gradually increasing concentrations of the drug.[18][19]
-
Initial IC50 Determination: First, determine the baseline IC50 of Acolbifene in your parental cell line.
-
Dose Escalation: Begin by culturing the cells in a medium containing a low concentration of Acolbifene (e.g., 1/10th to 1/5th of the IC50).[18][20]
-
Stepwise Increase: Once the cells have adapted and are proliferating steadily, gradually increase the Acolbifene concentration. This process is repeated over several months.
-
Validation: The resulting cell line should be validated for its resistance by comparing its IC50 to that of the parental line. A significant increase (e.g., >5-10 fold) indicates the development of resistance.[18][19]
Q4: Are there established combination therapies that have shown promise in overcoming SERM resistance?
A4: Yes, several combination strategies are under investigation and some are in clinical use for overcoming endocrine resistance:
-
CDK4/6 Inhibitors: The combination of endocrine therapy with CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) has become a standard of care in ER-positive breast cancer, including in some resistant settings.
-
PI3K/mTOR Inhibitors: Inhibitors of the PI3K/Akt/mTOR pathway, such as everolimus and alpelisib, have been approved for use in combination with endocrine therapy for certain patients with advanced ER-positive breast cancer.[6][12]
-
Targeting Other Kinases: Preclinical studies have shown that inhibitors of MEK, ERK, and c-Src can re-sensitize resistant cells to endocrine therapies.[8][10][11]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Generation of an Acolbifene-Resistant Cell Line
Objective: To develop a cancer cell line with acquired resistance to this compound through continuous drug exposure.
Materials:
-
Parental cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine Baseline IC50: a. Seed parental cells in 96-well plates at a predetermined optimal density. b. The following day, treat the cells with a serial dilution of Acolbifene (e.g., 0.01 nM to 10 µM) for 72 hours. c. Perform a cell viability assay and calculate the IC50 value.
-
Initiate Resistance Induction: a. Culture parental cells in a medium containing Acolbifene at a concentration of approximately one-fifth of the IC50. b. Maintain the cells in this medium, passaging them as they reach 70-80% confluency.
-
Stepwise Dose Escalation: a. Once the cells show stable growth, double the concentration of Acolbifene in the culture medium. b. Repeat this dose escalation every 2-4 weeks, or as the cells adapt.
-
Stabilization and Validation: a. Once the cells can proliferate in a significantly higher concentration of Acolbifene (e.g., 10-fold the initial IC50), maintain them at this concentration for several passages to stabilize the resistant phenotype. b. Re-determine the IC50 of the new resistant cell line and compare it to the parental line to calculate the Resistance Index (RI).
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Table 1: Example Data for Acolbifene Resistance Development
| Cell Line | Passage Number | Acolbifene Concentration (nM) | IC50 (nM) | Resistance Index (RI) |
| MCF-7 (Parental) | N/A | 0 | 5.2 ± 0.8 | 1.0 |
| MCF-7/Aco-R | 5 | 1 | 12.5 ± 1.5 | 2.4 |
| MCF-7/Aco-R | 10 | 2 | 28.1 ± 3.2 | 5.4 |
| MCF-7/Aco-R | 20 | 5 | 75.6 ± 8.9 | 14.5 |
| MCF-7/Aco-R | 30 | 10 | 152.3 ± 15.1 | 29.3 |
Part 4: Visualization of Signaling Pathways
Diagram 1: Key Signaling Pathways in Acolbifene Resistance
Caption: Signaling pathways implicated in resistance to Acolbifene.
Diagram 2: Experimental Workflow for Investigating Resistance
Caption: Workflow for developing and characterizing Acolbifene resistance.
References
- Overcoming Endocrine Resistance in Breast Cancer.PMC - PubMed Central. [Link]
- The role of MAP kinases and MAP kinase phosphatase-1 in resistance to breast cancer tre
- Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer.NIH. [Link]
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Validation & Comparative
A Comparative Analysis of rac-Acolbifene and Tamoxifen for Breast Cancer Chemoprevention
A Guide for Researchers and Drug Development Professionals
The prevention of breast cancer in high-risk individuals is a cornerstone of modern oncology. For decades, the selective estrogen receptor modulator (SERM) tamoxifen has been a primary tool in this effort. However, its use is tempered by a significant side effect profile, prompting the search for safer, more effective alternatives. This guide provides an in-depth comparison of tamoxifen with rac-Acolbifene (hereafter Acolbifene), a fourth-generation SERM, exploring their mechanisms, efficacy, and safety, grounded in available preclinical and clinical data.
Introduction to SERMs in Breast Cancer Prevention
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific effects, acting as either estrogen agonists or antagonists depending on the target organ.[1][2] This dual activity allows them to block the proliferative effects of estrogen in breast tissue, thereby reducing cancer risk, while potentially offering beneficial estrogenic effects in other tissues like bone.
-
Tamoxifen : As the first SERM approved for breast cancer risk reduction, tamoxifen's efficacy is well-documented.[3] The landmark National Surgical Adjuvant Breast and Bowel Project (NSABP) P-1 trial demonstrated that tamoxifen reduces the risk of invasive, ER-positive breast cancer by approximately 49% in high-risk women.[4][5][6] However, its estrogenic effects on the uterus increase the risk of endometrial hyperplasia and cancer, and it is also associated with a higher risk of thromboembolic events.[4][7]
-
Acolbifene (EM-652) : Acolbifene is a newer benzopyran-class SERM designed to have a more favorable safety profile.[8] It is characterized as a pure antiestrogen, demonstrating potent antagonistic effects in both breast and uterine tissues in preclinical models, which could translate to a lower risk of uterine pathologies compared to tamoxifen.[9][10][11]
Mechanism of Action: A Tale of Two Modulators
Both drugs function by competitively binding to ERα and ERβ. However, the conformational change they induce in the receptor and the subsequent recruitment of co-regulatory proteins (co-activators or co-repressors) differ, leading to their distinct tissue-specific activities.
-
Tamoxifen : In breast tissue, tamoxifen acts as an ER antagonist, recruiting co-repressors that block the transcription of estrogen-responsive genes involved in cell proliferation. In the endometrium, however, it acts as a partial agonist, recruiting co-activators that promote uterine cell growth. This agonist activity is the mechanistic basis for its associated risk of endometrial cancer.[1] In bone, it has estrogen-like agonist effects, which can help preserve bone mineral density.
-
Acolbifene : Preclinical data suggest Acolbifene acts as a pure antagonist in both the breast and the uterus.[10][11] It effectively inhibits the transcriptional activity of both ERα and ERβ.[9] This profile suggests it may prevent breast cancer without stimulating the uterine lining, a significant potential advantage over tamoxifen.[8] Like tamoxifen, it appears to have beneficial estrogenic effects on bone and lipid metabolism.[10][11]
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A Head-to-Head Comparison of rac-Acolbifene with Other Selective Estrogen Receptor Modulators (SERMs)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2][3] This unique pharmacological profile allows them to provide the benefits of estrogen in certain tissues, such as bone and the cardiovascular system, while mitigating its proliferative effects in others, like the breast and uterus.[3][4] This duality has made SERMs crucial in the management of hormone receptor-positive breast cancer and postmenopausal osteoporosis.[3][5][6]
First and second-generation SERMs, such as Tamoxifen and Raloxifene, have been clinical mainstays for decades. However, their utility can be limited by significant side effects, including an increased risk of endometrial cancer (with Tamoxifen) and thromboembolic events.[1][7] This has driven the development of newer generation SERMs with improved safety and efficacy profiles.
rac-Acolbifene (also known as EM-652) is a fourth-generation benzopyran SERM that has demonstrated potent antiestrogenic effects in the breast and endometrium in preclinical and clinical studies.[8][9] This guide provides a comprehensive head-to-head comparison of this compound with other prominent SERMs, focusing on molecular pharmacology, preclinical efficacy, and clinical safety profiles, supported by experimental data and protocols.
Molecular Pharmacology: A Comparative Analysis
The defining characteristic of a SERM is its differential activity across various estrogen-responsive tissues. This is governed by several factors: the SERM's binding affinity for ERα and ERβ, the specific conformational change it induces in the receptor upon binding, and the tissue-specific expression of co-activator and co-repressor proteins that modulate gene transcription.[2]
Mechanism of Action: The Dance of Co-regulators
Estrogen binding to its receptor typically induces a conformational change that promotes the recruitment of co-activator proteins, leading to gene transcription. SERMs, however, can induce alternative conformations. In tissues where a SERM acts as an antagonist, its binding facilitates the recruitment of co-repressor proteins, blocking gene expression. Conversely, in agonist-acting tissues, the SERM-ER complex recruits co-activators. Acolbifene is described as a pure antiestrogen, suggesting it strongly favors a receptor conformation that recruits co-repressors in tissues like the breast and uterus.[10][11]
Caption: Generalized SERM Mechanism of Action.
Binding Affinity and Transcriptional Activity
Acolbifene stands out for its high binding affinity and potent inhibition of ER-mediated transcription. It inhibits the estradiol-induced transcriptional activity of ERα with an IC50 of 2 nM and ERβ with an IC50 of 0.4 nM.[10][12] This potent antagonism is a key feature differentiating it from earlier SERMs.
| SERM | Relative Binding Affinity (RBA) for ERα (Estradiol = 100) | Agonist/Antagonist Profile (Breast) | Agonist/Antagonist Profile (Uterus) | Agonist/Antagonist Profile (Bone) |
| This compound (EM-652) | High (reported as highest of any known compound)[13] | Pure Antagonist[10][11] | Pure Antagonist[8][14] | Agonist[11] |
| Tamoxifen | Moderate (active metabolite 4-OH-tamoxifen has high affinity) | Antagonist[15][16] | Partial Agonist[7][15] | Agonist[15][17] |
| Raloxifene | High | Antagonist[6][18] | Antagonist[4][6] | Agonist[6][18][19] |
| Lasofoxifene | High | Antagonist[20][21] | Agonist (less than Tamoxifen) | Agonist[20][22] |
Head-to-Head Preclinical Efficacy
Preclinical models are essential for delineating the comparative efficacy of SERMs in relevant physiological contexts, primarily in breast cancer and osteoporosis models.
In Vitro Models: Breast Cancer Cell Proliferation
The antiproliferative effect of SERMs is a critical measure of their potential as breast cancer therapeutics. This is typically assessed in ER-positive breast cancer cell lines, such as MCF-7. Studies have shown that Acolbifene is a potent inhibitor of estradiol-stimulated cell proliferation in various human breast cancer cell lines and is devoid of any intrinsic estrogenic activity.[10]
| SERM | IC50 in MCF-7 Cells (nM) | Notes |
| This compound (EM-652) | ~0.110[23] | Potent inhibition of estradiol-stimulated proliferation.[10][12] |
| 4-OH-Tamoxifen | ~1-10 | Active metabolite of Tamoxifen. |
| Raloxifene | ~10-100 | Generally less potent than 4-OH-Tamoxifen in vitro. |
| Lasofoxifene | ~1-10 | Potent inhibitor, also effective against some Tamoxifen-resistant models.[24] |
Experimental Protocol: MCF-7 Cell Proliferation (MTT) Assay
This protocol outlines a standard method for comparing the antiproliferative effects of different SERMs. The causality behind this choice is that the MTT assay provides a quantitative measure of viable cells, directly reflecting the cytostatic or cytotoxic effects of the compounds on ER-positive cancer cells.
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For the experiment, switch to a phenol red-free medium with charcoal-stripped serum to eliminate exogenous estrogens.
-
Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with a range of concentrations of the test SERMs (e.g., Acolbifene, 4-OH-Tamoxifen, Raloxifene) in the presence of a low concentration of 17β-estradiol (E2) to stimulate proliferation. Include controls: vehicle only, E2 only (positive control), and SERM without E2.
-
Incubation: Incubate for 5 days.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the E2-only control. Plot the data to determine the IC50 value for each SERM.
Caption: Workflow for MTT Cell Proliferation Assay.
Comparative Safety and Clinical Insights
The ideal SERM would retain the beneficial effects of estrogen on bone while acting as a pure antagonist in breast and uterine tissues, thus avoiding the major side effects of earlier generations.
Uterine Effects: A Key Differentiator
One of the most significant drawbacks of Tamoxifen is its partial agonist activity in the endometrium, which increases the risk of endometrial hyperplasia and cancer.[7] Acolbifene has been specifically developed to be a pure uterine antagonist.
-
Acolbifene: Preclinical and early clinical data suggest Acolbifene has no estrogen agonist effects in the endometrium.[8] In a study of premenopausal women, Acolbifene did not cause any change in endometrial thickness.[25]
-
Tamoxifen: Well-documented partial agonist, increasing the risk of endometrial pathologies.[7][15]
-
Raloxifene: Acts as an antagonist in the uterus, differentiating it from Tamoxifen and contributing to its favorable safety profile in this regard.[4]
-
Lasofoxifene: While primarily an antagonist, some studies suggest it may have minor uterotrophic effects, though less pronounced than Tamoxifen.
Side Effect Profiles
A pilot study of Acolbifene in premenopausal women reported minimal subjective side effects, with no significant increase in hot flashes, muscle cramps, or fatigue, which are common with other SERMs.[8][25] A clinical trial is currently underway comparing 20 mg of Acolbifene to 5 mg of low-dose Tamoxifen, which will provide more direct comparative data on side effects and efficacy biomarkers.[26][27][28][29][30]
| Feature | This compound | Tamoxifen | Raloxifene |
| Hot Flashes | Minimal increase reported in early trials[25] | Common[7] | Common[18] |
| Thromboembolic Events | To be determined in larger trials | Increased risk[7] | Increased risk[6] |
| Endometrial Cancer Risk | No increased risk observed[8] | Increased risk[7] | No increased risk |
| Bone Mineral Density | Minor decrease in premenopausal women[8][25], but agonist in postmenopausal models[11] | Preserves BMD in postmenopausal women[15] | Preserves BMD[18][31] |
Synthesis and Future Directions
This compound emerges as a highly potent, fourth-generation SERM with a promising preclinical and early clinical profile. Its key distinguishing feature is its potent and pure antagonism in breast and uterine tissues, which may translate into a superior safety profile compared to Tamoxifen by mitigating the risk of endometrial cancer.[8][14] Furthermore, its high affinity for both ERα and ERβ suggests a comprehensive blockade of estrogenic signaling.[10]
The ongoing head-to-head clinical trials comparing Acolbifene with low-dose Tamoxifen are critical next steps.[27][29] These studies will provide invaluable data on its relative efficacy in modulating breast cancer risk biomarkers and, crucially, its comparative tolerability and side effect profile in premenopausal women.[26] Should Acolbifene demonstrate comparable or superior risk reduction with fewer side effects, it could represent a significant advancement in breast cancer prevention and treatment.
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A Comparative Analysis of rac-Acolbifene Clinical Trial Results: A Guide for Researchers
This guide provides an in-depth, cross-study comparison of the clinical trial results for rac-Acolbifene, a fourth-generation selective estrogen receptor modulator (SERM). Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical data, elucidates the underlying mechanisms of action, and compares its performance against other relevant SERMs. By offering a comprehensive overview of its efficacy and safety profile, this guide aims to inform future research and clinical development in the field of SERMs.
Introduction to this compound: A Fourth-Generation SERM
This compound (also known as acolbifene or EM-652) is a non-steroidal selective estrogen receptor modulator that exhibits a distinct tissue-specific profile of estrogen receptor (ER) agonist and antagonist activities.[1] It has been investigated primarily for its potential in breast cancer prevention and treatment, as well as for its effects on bone and lipid metabolism.[1][2] Unlike earlier generation SERMs, acolbifene was developed to have a more favorable safety profile, particularly with respect to uterine effects.
Acolbifene binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[2] Its tissue-specific effects are determined by the conformational changes it induces in the estrogen receptor upon binding, leading to differential recruitment of co-activator and co-repressor proteins in various target tissues.[3] This results in an antagonist effect in breast and uterine tissues, while demonstrating agonist effects on bone and lipid metabolism.[1][2]
Mechanism of Action: The Duality of SERM Signaling
The therapeutic efficacy of this compound is rooted in its ability to modulate estrogen receptor signaling pathways in a tissue-dependent manner. This dual agonist/antagonist activity is the hallmark of SERMs. The binding of acolbifene to the estrogen receptor can initiate or block two main signaling pathways: the classical genomic pathway and the non-genomic pathway.
-
Genomic Pathway: In this pathway, the acolbifene-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA.[4] In breast and uterine cells, acolbifene acts as an antagonist, recruiting co-repressors that inhibit the transcription of estrogen-responsive genes involved in cell proliferation.[1][2] Conversely, in bone cells, it can act as an agonist, promoting the transcription of genes that support bone maintenance.
-
Non-Genomic Pathway: SERMs can also elicit rapid signaling events that do not require gene transcription. These pathways involve the activation of kinase cascades such as the PI3K/Akt and MAPK/ERK pathways through membrane-associated estrogen receptors.[5] These non-genomic actions can contribute to the neuroprotective and anti-inflammatory effects observed with some SERMs.[5]
Caption: Simplified signaling pathway of this compound's mechanism of action.
Clinical Trial Evidence: A Focus on Key Studies
The clinical development of this compound has centered on its potential as a breast cancer chemopreventive agent. The most comprehensive data comes from a Phase II trial (NCT00853996) in premenopausal women at high risk for breast cancer.[3][6][7][8] An ongoing Phase IIA trial (NCT05941520) is directly comparing acolbifene to low-dose tamoxifen.[9][10][11][12]
NCT00853996: Acolbifene in High-Risk Premenopausal Women
This pilot study assessed the feasibility and efficacy of 20 mg/day of acolbifene for 6-8 months in 25 premenopausal women at high risk for breast cancer.[3][6][7][8]
Primary Endpoint: Anti-proliferative Effect in Breast Tissue
The primary outcome was the change in the proliferation marker Ki-67 in benign breast tissue. The study demonstrated a significant reduction in Ki-67 staining.[3][6][8]
| Parameter | Baseline (Median, IQR) | Post-intervention (Median, IQR) | P-value |
| Ki-67 (% positive cells) | 4.6% (3.1-8.5) | 1.4% (0.6-3.5) | <0.001 |
| Table 1: Change in Ki-67 Expression with Acolbifene Treatment.[3][6][8] |
This significant decrease in cell proliferation, despite an observed increase in bioavailable estradiol, highlights acolbifene's potent anti-estrogenic effect in breast tissue.[3][6][8]
Secondary Endpoints: Systemic Effects and Safety
The trial also evaluated a range of secondary endpoints, providing a broader picture of acolbifene's systemic effects.
| Endpoint Category | Key Findings |
| Gene Expression in Breast Tissue | Significant decreases in the expression of estrogen-inducible genes (pS2, ER-α, and PgR) were observed (p≤0.026).[3][6][7][8] |
| Bone Mineral Density (BMD) | A clinically insignificant decrease in lumbar spine bone density was noted.[3][6][7][8] |
| Uterine Effects | No change in endometrial thickness was observed via sonography.[3][6][7][8] |
| Side Effects | Subjective side effects were minimal, with no significant increase in hot flashes, muscle cramps, or fatigue.[3][6][7][8] An increase in ovarian cysts was reported.[3][6][7][8] |
| Cardiovascular & Bone Turnover Markers | The protocol included the assessment of C-reactive protein, functional antithrombin III, fasting lipid profile, serum osteocalcin, and N-telopeptide crosslinks; however, specific quantitative results for these markers have not been detailed in the primary publication.[1][5] |
| Table 2: Summary of Secondary Endpoint Findings in the NCT00853996 Trial. |
NCT05941520: Head-to-Head Comparison with Low-Dose Tamoxifen
An ongoing, randomized, double-blind Phase IIA trial is comparing 6 months of treatment with 20 mg of acolbifene versus 5 mg of tamoxifen in premenopausal women at high risk for breast cancer.[3][9][10] This study is critical for positioning acolbifene relative to a current standard of care for breast cancer risk reduction.
Primary and Secondary Endpoints
| Endpoint | Description |
| Primary | Difference in the change in expression of the endocrine resistance gene AGR2 in benign breast tissue.[3] |
| Secondary | Within-arm changes in an endocrine response gene index (ERGI), mammographic density, and menopause-specific quality of life (MENQOL).[3][9] |
| Table 3: Key Endpoints of the NCT05941520 Trial.[3][9] |
The results of this trial will provide invaluable direct comparative data on the efficacy and tolerability of acolbifene versus tamoxifen.
Comparative Performance with Other SERMs
A comprehensive evaluation of this compound necessitates a comparison with other established SERMs, such as tamoxifen and raloxifene.
Acolbifene vs. Tamoxifen
Tamoxifen is a first-generation SERM widely used for breast cancer treatment and prevention.[2] While effective, it is associated with an increased risk of endometrial cancer and thromboembolic events.[2] Acolbifene was designed to have a better safety profile, particularly regarding the uterus. The ongoing NCT05941520 trial will be instrumental in confirming these anticipated benefits.[3][9][10]
Acolbifene vs. Raloxifene
Raloxifene is another SERM approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[13]
Effects on Lipid Profile
While specific quantitative data on acolbifene's effect on the lipid profile from the NCT00853996 trial are not available, preclinical studies have shown that acolbifene can reduce total, HDL, and non-HDL cholesterol.[4] A meta-analysis of 30 randomized controlled trials on raloxifene demonstrated favorable effects on the lipid profile in women.[14]
| Lipid Parameter | Effect of Raloxifene (Weighted Mean Difference) |
| Total Cholesterol | -14.84 mg/dL |
| LDL-C | -17.00 mg/dL |
| HDL-C | +2.41 mg/dL |
| Table 4: Effects of Raloxifene on Lipid Profile.[14] |
Effects on Bone Turnover Markers
The NCT00853996 trial protocol for acolbifene included the measurement of serum osteocalcin (a marker of bone formation) and N-telopeptide crosslinks (a marker of bone resorption).[1][5] Studies on raloxifene have shown that it significantly reduces bone turnover markers. For example, in postmenopausal women with osteopenia, 12 weeks of raloxifene treatment led to a 39% decrease in C-terminal telopeptide of type I collagen (CTX) and a 32% decrease in N-terminal propeptide of type I procollagen (PINP).
Experimental Protocols
This section details the methodologies for key experiments cited in the clinical trials of this compound.
Assessment of Bone Mineral Density: Dual-Energy X-ray Absorptiometry (DEXA)
Caption: Workflow for Bone Mineral Density Assessment using DEXA.
Step-by-Step Methodology:
-
Patient Preparation: The patient is instructed to wear loose-fitting clothing without any metal fasteners. They may be asked to change into a gown.
-
Positioning: For lumbar spine assessment, the patient lies on their back on the padded DEXA table with their legs supported on a padded box to flatten the pelvis and lumbar spine. For hip assessment, the patient's leg is positioned in a brace that rotates the hip slightly inward.
-
Scan Acquisition: The DEXA scanner arm passes over the area of interest, emitting two low-dose X-ray beams with different energy levels. The detector below the patient measures the amount of X-ray that passes through the bone.
-
Data Analysis: The scanner's software analyzes the X-ray absorption data to calculate the bone mineral content (in grams) and the bone area (in square centimeters).
-
BMD Calculation: Bone mineral density is calculated by dividing the bone mineral content by the bone area (g/cm²). The results are then compared to a reference population to generate T-scores (comparison to a young, healthy adult of the same sex) and Z-scores (comparison to an age- and sex-matched population).
-
Reporting: A report is generated that includes the BMD values, T-scores, Z-scores, and a graphical representation of the scanned area.
Fasting Lipid Profile Analysis
Step-by-Step Methodology:
-
Patient Preparation: The patient is required to fast for 9-12 hours prior to the blood draw. Only water is permitted.[4]
-
Sample Collection: A blood sample is drawn from a vein in the arm into a serum separator tube.
-
Sample Processing: The blood sample is centrifuged to separate the serum from the blood cells.
-
Analysis: The serum is analyzed using an automated clinical chemistry analyzer to measure the following:
-
Total Cholesterol: Enzymatic colorimetric method.
-
High-Density Lipoprotein (HDL) Cholesterol: Homogeneous enzymatic colorimetric method after precipitation of other lipoproteins.
-
Triglycerides: Enzymatic colorimetric method.
-
Low-Density Lipoprotein (LDL) Cholesterol: Typically calculated using the Friedewald formula (LDL = Total Cholesterol - HDL - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL. Direct measurement methods are also available.
-
-
Reporting: The results are reported in milligrams per deciliter (mg/dL) or millimoles per liter (mmol/L).
Conclusion and Future Directions
The available clinical trial data for this compound, primarily from the NCT00853996 study, demonstrate its potent anti-proliferative effects in the breast tissue of high-risk premenopausal women, with a favorable short-term safety profile.[3][6][7][8] The clinically insignificant impact on lumbar spine bone density and the absence of uterine thickening are promising findings that differentiate it from earlier generation SERMs.[3][6][7][8]
The ongoing head-to-head comparison with low-dose tamoxifen (NCT05941520) is a critical next step in establishing the clinical utility of acolbifene.[3][9][10] Future research should also focus on publishing the detailed quantitative results of the effects of acolbifene on cardiovascular and bone turnover markers from completed studies to provide a more complete picture of its systemic effects. Long-term follow-up studies will also be necessary to fully elucidate its safety and efficacy in breast cancer risk reduction and its potential benefits for bone health and cardiovascular parameters. The unique profile of this compound warrants further investigation as a potentially valuable agent in the armamentarium against breast cancer.
References
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A Comparative Guide to the Gene Expression Profiles Induced by rac-Acolbifene and Estradiol
For researchers in oncology, endocrinology, and drug development, understanding the nuanced differences between selective estrogen receptor modulators (SERMs) and endogenous estrogens is paramount. This guide provides an in-depth comparison of the gene expression changes induced by rac-Acolbifene, a fourth-generation SERM, and estradiol (E2), the primary female sex hormone. By delving into their distinct molecular mechanisms, we can elucidate why these compounds elicit different cellular responses, a critical aspect for the development of targeted therapies.
Introduction: Estradiol and the Advent of Selective Estrogen Receptor Modulators
Estradiol is a potent natural estrogen that plays a crucial role in the development and functioning of female reproductive tissues and influences various other physiological processes.[1][2][3] Its effects are primarily mediated through two nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[4][5][6] Upon binding to these receptors, estradiol triggers a conformational change that leads to the recruitment of co-activator proteins and the subsequent regulation of target gene transcription.[4][7] This signaling pathway is essential for normal cellular function, but its dysregulation is a key driver in the development and progression of hormone-receptor-positive breast cancers.
Selective Estrogen Receptor Modulators (SERMs) are a class of synthetic compounds designed to interact with estrogen receptors and exert tissue-specific estrogenic or anti-estrogenic effects.[8][9] This dual activity allows SERMs to be used for various therapeutic purposes, including the treatment and prevention of breast cancer, and the management of postmenopausal symptoms.[8][9] this compound is a fourth-generation SERM that has demonstrated potent anti-estrogenic effects in breast and uterine tissues, while showing estrogenic activity in other tissues like bone and in lipid metabolism.[10][11][12]
Distinct Molecular Mechanisms: A Tale of Two Ligands
The differential effects of estradiol and this compound on gene expression stem from the unique conformational changes they induce in the estrogen receptor upon binding. These distinct conformations dictate the recruitment of different sets of co-regulatory proteins (co-activators and co-repressors), ultimately leading to opposing effects on gene transcription.
Estradiol binding to the ER typically promotes a conformation that favors the recruitment of co-activator proteins.[13][14] These co-activators, in turn, facilitate the assembly of the transcriptional machinery, leading to the expression of estrogen-responsive genes that often promote cell proliferation.
In contrast, this compound, like other SERMs, induces a different conformational change in the ER.[8] This altered conformation can hinder the binding of co-activators and, in some cellular contexts, promote the recruitment of co-repressor proteins.[13][14] These co-repressors actively inhibit gene transcription, thereby blocking the proliferative signals mediated by estradiol.
The following diagram illustrates this fundamental difference in the molecular mechanism of action:
Caption: Differential recruitment of co-regulators by Estradiol and this compound.
Quantitative Comparison of Gene Expression: Insights from Preclinical Models
To quantify the differential impact of estradiol and this compound on gene expression, we can refer to preclinical studies that have utilized microarray or RNA sequencing (RNA-seq) technologies. A notable study, cataloged in the Gene Expression Omnibus (GEO) under accession number E-GEOD-35206, investigated the transcriptional response of the mouse mammary gland to estradiol and various SERMs, including acolbifene.[4]
The findings from this study revealed that this compound is a potent antagonist of estradiol-induced gene expression. When administered concurrently with estradiol, acolbifene blocked the upregulation of 98% of estradiol-induced genes and 70% of estradiol-downregulated genes.[4] This demonstrates its strong anti-estrogenic activity in this tissue. Furthermore, when administered alone, acolbifene modulated a significantly smaller number of genes compared to other SERMs, highlighting its specificity.[4]
While the full dataset from E-GEOD-35206 provides a comprehensive list of modulated genes, the following table summarizes the expression changes of key estrogen-responsive genes that are frequently implicated in breast cancer progression.
| Gene Symbol | Gene Name | Estradiol (E2) Effect | This compound + E2 Effect | This compound Alone Effect |
| Pgr | Progesterone Receptor | Upregulated | Blocked | No significant change |
| Greb1 | Growth Regulation by Estrogen in Breast Cancer 1 | Upregulated | Blocked | No significant change |
| Tff1 (pS2) | Trefoil Factor 1 | Upregulated | Blocked | No significant change |
| Areg | Amphiregulin | Upregulated | Blocked | No significant change |
| Ccnd1 | Cyclin D1 | Upregulated | Blocked | No significant change |
Data synthesized from the findings reported in GEO dataset E-GEOD-35206.
These data clearly illustrate that this compound effectively antagonizes the proliferative signals induced by estradiol in the mammary gland by preventing the expression of key downstream target genes.
Experimental Protocols for Comparative Gene Expression Analysis
For researchers aiming to conduct their own comparative studies, the following section outlines standardized protocols for cell culture, hormone treatment, and gene expression analysis.
Cell Culture and Hormone Treatment of MCF-7 Breast Cancer Cells
The MCF-7 human breast cancer cell line is a well-established and widely used model for studying estrogen receptor signaling.[15]
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM) with phenol red
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Charcoal-stripped FBS
-
17β-Estradiol (E2)
-
This compound
Protocol:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: To study the effects of hormones, it is crucial to first remove endogenous estrogens from the culture medium. To do this, switch the cells to DMEM without phenol red, supplemented with 10% charcoal-stripped FBS for 48-72 hours prior to treatment. Phenol red is a weak estrogen mimic and should be excluded.
-
Hormone Treatment: After the hormone deprivation period, treat the cells with either:
-
Vehicle control (e.g., ethanol or DMSO)
-
17β-Estradiol (e.g., 10 nM)
-
This compound (e.g., 100 nM)
-
A combination of 17β-Estradiol and this compound
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, or 24 hours) before harvesting for RNA extraction.
RNA Extraction and Gene Expression Analysis using RNA-Sequencing (RNA-seq)
RNA-seq provides a comprehensive and unbiased view of the transcriptome.
Protocol:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina. This process typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis between the different treatment groups using packages like DESeq2 or edgeR in R.
-
The following diagram outlines the general workflow for a comparative RNA-seq experiment:
Caption: A streamlined workflow for comparative RNA-seq analysis.
Validation of Gene Expression Changes by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a targeted approach used to validate the findings from RNA-seq for specific genes of interest.[6]
Protocol:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design and validate primers specific to your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix, your cDNA template, and the specific primers.
-
Data Analysis: Run the reactions on a real-time PCR instrument. Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression between the different treatment groups, normalized to the housekeeping gene.
Conclusion
References
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- Lemieux, C., et al. (2005). The selective estrogen receptor modulator acolbifene reduces cholesterolemia independently of its anorectic action in control and cholesterol-fed rats. The Journal of nutrition, 135(9), 2225-2229.
- OmicsDI. (n.d.). E-GEOD-35206 - Specific transcriptional response of four blockers of estrogen receptors on estradiol-modulated genes in the mouse mammary gland.
- Jenster, G. (1998). Coactivators and corepressors as mediators of nuclear receptor function: an update. Molecular and cellular endocrinology, 143(1-2), 1-7.
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- Labrie, F., et al. (2012). Specific transcriptional response of four blockers of estrogen receptors on estradiol-modulated genes in the mouse mammary gland. Endocrine Abstracts, 29, P1029.
- Fabian, C. J., Phillips, T. A., & Kimler, B. F. (2022). Abstract P1-10-04: AGR2, an estrogen response gene associated with tamoxifen resistance, is modulated by acolbifene in premenopausal women at high risk for development of breast cancer. Cancer Research, 82(4_Supplement), P1-10-04.
- MacGregor, J. I., & Jordan, V. C. (1998). Basic guide to the mechanisms of antiestrogen action. Pharmacological reviews, 50(2), 151-196.
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- ASCO Publications. (2012). Antagonistic activity of acolbifene, fulvestrant, tamoxifen, and raloxifene on cancer-associated genes in the mouse mammary gland. Journal of Clinical Oncology, 30(15_suppl), e11528-e11528.
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- Hall, J. M., & McDonnell, D. P. (1999). The estrogen receptor beta-isoform (ERbeta) of the human estrogen receptor modulates ERalpha transcriptional activity and is a key regulator of the cellular response to estrogens and antiestrogens. Endocrinology, 140(12), 5566-5578.
- Levenson, A. S., & Jordan, V. C. (1999). MCF-7: the first hormone-responsive breast cancer cell line. Cancer research, 59(7 Supplement), 1765s-1770s.
- O'Regan, R. M., et al. (2000). Identification of novel proteins induced by estradiol, 4-hydroxytamoxifen and acolbifene in T47D breast cancer cells. The Journal of steroid biochemistry and molecular biology, 74(5), 249-258.
- Wikipedia. (n.d.). Selective estrogen receptor modulator.
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- National Cancer Institute. (n.d.). Acolbifene vs tamoxifen for breast cancer prevention in premenopausal women at high risk for breast cancer.
- Fabian, C. J., et al. (2015). Clinical trial of acolbifene in premenopausal women at high risk for breast cancer. Cancer Prevention Research, 8(10), 914-923.
- Bustin, S. A. (2000). Absolute quantification of mRNA using real-time reverse transcription polymerase chain reaction assays. Journal of molecular endocrinology, 25(2), 169-193.
- Fabian, C. J., et al. (2022). Abstract P1-10-04: AGR2, an estrogen response gene associated with tamoxifen resistance, is modulated by acolbifene in premenopausal women at high risk for development of breast cancer. Cancer Research, 82(4_Supplement), P1-10-04.
- Taylor, S., et al. (2010). A practical approach to RT-qPCR-Publishing data that conform to the MIQE guidelines. Methods, 50(4), S1-S5.
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A Comparative Guide to the Molecular Mechanisms of rac-Acolbifene and Fulvestrant in ER-Positive Breast Cancer
This guide provides an in-depth comparison of the molecular mechanisms of two critical anti-estrogenic compounds, rac-Acolbifene and fulvestrant, for researchers, scientists, and drug development professionals in the field of oncology. We will delve into the distinct ways these molecules interact with and modulate the estrogen receptor alpha (ERα), leading to their different pharmacological classifications and therapeutic applications in ER-positive breast cancer.
Introduction: Two Distinct Approaches to Targeting the Estrogen Receptor
Estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 70% of all breast cancers, is dependent on the estrogen signaling pathway for its growth and proliferation. Consequently, targeting the ER has been a cornerstone of breast cancer therapy. Among the arsenal of endocrine therapies, selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders/downregulators (SERDs) represent two major classes of drugs with fundamentally different mechanisms of action.
This compound (also known as EM-652) is a fourth-generation, nonsteroidal SERM of the benzopyran class. It is recognized for its potent and pure anti-estrogenic effects in breast and uterine tissues, while potentially exhibiting estrogen-like (agonistic) effects in other tissues such as bone and on lipid metabolism. This tissue-specific action is the hallmark of SERMs.
Fulvestrant (Faslodex®) is a steroidal pure anti-estrogen that represents the first-in-class SERD. Unlike SERMs, fulvestrant exhibits no agonistic activity in any tissue. Its primary mechanism involves not only blocking the ER but also promoting its degradation, thereby eliminating the receptor from the cancer cell.
This guide will dissect the molecular intricacies that differentiate these two compounds, providing experimental context and methodologies for their evaluation.
Divergent Molecular Mechanisms of Action
The fundamental difference between this compound and fulvestrant lies in the distinct conformational changes they induce upon binding to the ERα ligand-binding domain (LBD). These conformational changes dictate the subsequent interactions of the receptor with co-regulatory proteins and the cellular machinery, ultimately leading to either modulation or degradation of the receptor.
Ligand Binding and Induced Conformational Changes
Both acolbifene and fulvestrant are competitive antagonists of estradiol, binding to the same ligand-binding pocket of ERα. However, the way they orient themselves within this pocket and the resulting structural changes in the receptor are markedly different.
-
This compound (SERM): Like other SERMs, acolbifene's binding induces a conformation that is distinct from that induced by an agonist like estradiol. A key structural element of the ERα LBD is the C-terminal helix, known as helix 12 (H12). In the presence of an agonist, H12 folds over the ligand-binding pocket, creating a surface for the recruitment of co-activator proteins, which is essential for gene transcription. Acolbifene, with its bulky side chain, physically prevents H12 from adopting this agonist conformation. Instead, H12 is repositioned to block the co-activator binding site. This leads to the recruitment of co-repressor proteins, which silence the transcription of estrogen-responsive genes. Acolbifene is described as a pure antagonist in breast and uterine tissues, inhibiting both the ligand-independent Activation Function 1 (AF1) and the ligand-dependent Activation Function 2 (AF2) of the ERα.
-
Fulvestrant (SERD): Fulvestrant's interaction with the ERα LBD is more disruptive. Its long 7α-alkylsulphinyl side chain extends from the ligand-binding pocket and induces a significant and unique conformational change that not only blocks H12 from assuming an active position but also destabilizes the entire receptor protein. This altered conformation prevents receptor dimerization, impairs nuclear localization, and renders both AF1 and AF2 inactive. Crucially, this fulvestrant-induced conformation exposes hydrophobic surfaces on the receptor, marking it as misfolded. This acts as a signal for the cellular protein quality control system, leading to the ubiquitination and subsequent degradation of the ERα protein by the proteasome.
The following diagram illustrates the distinct effects of acolbifene and fulvestrant on ERα.
Caption: Distinct mechanisms of this compound (SERM) and Fulvestrant (SERD).
Downstream Signaling Consequences
The different initial interactions with ERα lead to divergent downstream effects:
-
This compound: By blocking transcription without eliminating the receptor, acolbifene acts as a competitive antagonist. Its efficacy is dependent on its concentration relative to endogenous estrogens and its ability to effectively recruit co-repressors. The ERα protein remains in the cell, which could potentially be activated through ligand-independent pathways (e.g., by growth factor signaling).
-
Fulvestrant: By promoting the degradation of ERα, fulvestrant removes the target protein entirely. This leads to a more complete and durable blockade of both ligand-dependent and ligand-independent estrogen signaling pathways. The elimination of the receptor protein is a key advantage, particularly in the context of resistance mechanisms that involve mutations in the ERα gene (ESR1) which can cause ligand-independent activity.
Supporting Experimental Data
The distinct molecular mechanisms of acolbifene and fulvestrant are substantiated by a range of experimental data. While direct head-to-head comparisons in the same study are limited, data from various sources allow for a comparative analysis.
Gene Expression Profiling
A study comparing the effects of acolbifene, fulvestrant, tamoxifen, and raloxifene on estradiol-modulated gene expression in the mouse mammary gland provides valuable comparative data. The study identified 49 genes associated with tumorigenesis that were regulated by estradiol. The efficacy of each compound in reversing the effect of estradiol on these genes was quantified.
| Compound | Classification | Efficacy of Reversal of Estradiol Effect on Cancer-Associated Genes |
| This compound | SERM | 94% |
| Fulvestrant | SERD | 63% |
| Raloxifene | SERM | 90% |
| Tamoxifen | SERM | 45% |
| Data from a study in ovariectomized mice treated with estradiol. |
These findings suggest that, under the tested conditions, acolbifene was highly effective at reversing the transcriptional signature of estradiol on cancer-related genes in the mammary gland. A clinical study in premenopausal women at high risk for breast cancer also showed that acolbifene significantly decreased the expression of estrogen-inducible genes such as pS2, ER-α, and the progesterone receptor (PgR).
Cell Proliferation and ERα Degradation
| Parameter | This compound | Fulvestrant | Cell Line |
| Inhibition of Cell Proliferation (IC50) | Potent inhibition reported | ~0.8 nM | MCF-7 |
| ERα Degradation | Not a primary mechanism | Induces degradation | MCF-7 |
Fulvestrant's ability to degrade ERα is a key differentiator. Studies show significant ERα reduction in MCF-7 cells after treatment with 100 nM fulvestrant for as little as 6 hours. In contrast, SERMs like acolbifene do not primarily induce receptor degradation.
Experimental Protocols for Comparative Analysis
To empirically validate the differences between this compound and fulvestrant, a series of well-established in-vitro assays can be employed. Below are step-by-step methodologies for key comparative experiments.
Workflow for Comparing Acolbifene and Fulvestrant
The following diagram outlines a typical experimental workflow for a head-to-head comparison.
A Comparative Analysis of the Long-Term Safety Profiles of rac-Acolbifene and Tamoxifen: A Guide for Researchers and Drug Development Professionals
In the landscape of endocrine therapies for breast cancer, selective estrogen receptor modulators (SERMs) have been a cornerstone for decades. Tamoxifen, a first-generation SERM, has an extensive history of use and a well-documented long-term safety and efficacy profile. However, its associated risks have driven the development of newer generation SERMs, such as rac-Acolbifene, with the aim of improving the benefit-risk ratio. This guide provides an in-depth, objective comparison of the long-term safety profiles of this compound and tamoxifen, grounded in available clinical and preclinical data, to inform researchers, scientists, and drug development professionals.
The Evolution of SERMs: From Tamoxifen to Acolbifene
Selective estrogen receptor modulators are a class of compounds that bind to estrogen receptors (ERs) and can exert either estrogenic (agonist) or anti-estrogenic (antagonist) effects in a tissue-specific manner. This dual activity is the foundation of their therapeutic action and also underlies their distinct side-effect profiles.
Tamoxifen , approved for both the treatment and prevention of ER-positive breast cancer, has demonstrated significant efficacy in reducing breast cancer recurrence and mortality.[1][2][3] However, its estrogenic effects in certain tissues are linked to serious long-term adverse events.
This compound (Acolbifene) is a fourth-generation SERM of the benzopyran class.[4] Preclinical and early clinical data suggest it acts as a pure estrogen antagonist in both the breast and endometrium, a key differentiator from tamoxifen, potentially offering a more favorable safety profile.[4][5]
Comparative Long-Term Safety Profiles
The assessment of long-term safety is paramount for drugs that may be administered for five to ten years or even longer. While tamoxifen's safety profile has been characterized over decades of clinical use, data for acolbifene is primarily from shorter-term, earlier phase clinical trials.
Endometrial Health and Uterine Cancer
Tamoxifen: One of the most significant long-term risks associated with tamoxifen is an increased incidence of endometrial cancer.[1][2][6] This is attributed to its partial agonist activity on the estrogen receptors in the endometrium, leading to endometrial proliferation. The risk of uterine cancer is a notable concern, though it is often detected at an early, treatable stage.[2] For every endometrial cancer death attributed to long-term tamoxifen use, it is estimated that 30 breast cancer deaths are prevented.[2]
This compound: Preclinical studies and early clinical trials with acolbifene have indicated no estrogenic agonist effects on the endometrium.[4] A phase II study in premenopausal women showed no change in endometrial thickness as measured by sonography after 6-8 months of treatment.[4][7] This antagonist effect in the uterus is a primary theoretical advantage of acolbifene over tamoxifen, though long-term data from larger, longer-duration trials are needed for confirmation.
Thromboembolic Events
Tamoxifen: The use of tamoxifen is associated with an increased risk of venous thromboembolic events (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][6][8] This risk is a serious consideration, particularly in patients with other predisposing factors for thromboembolism.[8][9] In one meta-analysis, six women who received tamoxifen died from a pulmonary embolus in the first five years of the study, compared to none in the control group.[1]
Cardiovascular Health
Tamoxifen: The cardiovascular effects of tamoxifen are complex. Some studies have suggested a potential cardioprotective effect, possibly through favorable modulation of lipid profiles.[10][11] However, other long-term data indicate an increased risk of stroke, particularly in women over 50.[2][6] A large breast cancer prevention trial found no significant difference in the rates of cardiovascular events between women taking tamoxifen and those on placebo, regardless of pre-existing coronary heart disease.[12] This suggests that while not overtly cardiotoxic in the way some other cancer therapies are, the long-term vascular implications are not entirely benign.
This compound: Data on the long-term cardiovascular effects of acolbifene are currently lacking. A phase II trial protocol included the assessment of cardiovascular risk markers such as C-reactive protein and lipid profiles, but detailed long-term outcomes are not yet available.[13][14]
Bone Health
Tamoxifen: In postmenopausal women, tamoxifen generally has a positive or neutral effect on bone mineral density (BMD) due to its estrogenic activity in bone, which can help to prevent osteoporosis.[15] Conversely, in premenopausal women, tamoxifen can lead to a loss of bone density.[4]
This compound: A pilot study in premenopausal women reported a clinically insignificant decrease in lumbar spine bone density.[4][7] The long-term effects on bone health, particularly in postmenopausal women, require further investigation to determine if it shares the bone-protective properties of other SERMs like raloxifene.
Other Adverse Events
Tamoxifen: Common side effects of tamoxifen are often related to its anti-estrogenic activity and can mimic menopausal symptoms, such as hot flashes and night sweats.[2] An increased risk of cataracts has also been demonstrated.[6]
This compound: Early studies of acolbifene in premenopausal women have reported minimal subjective side effects, with no significant increase in hot flashes, muscle cramps, arthralgias, or fatigue.[4][7] An increase in ovarian cysts was observed, which tended to resolve after discontinuation of the drug.[4]
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of key adverse events. It is crucial to note the disparity in the duration and size of the clinical trials from which these data are derived.
| Adverse Event | Tamoxifen (Data from long-term trials) | This compound (Data from short-term, Phase II trial) |
| Endometrial Cancer | Increased risk demonstrated in multiple large trials.[1][2] | No change in endometrial thickness observed in a 6-8 month study.[4][7] |
| Thromboembolic Events | Increased risk of DVT and PE.[1][8] | Long-term data not available. |
| Stroke | Increased risk, particularly in women over 50.[2][6] | Long-term data not available. |
| Hot Flashes | Common side effect.[2] | No significant increase reported in an early trial.[4][7] |
| Bone Density (Premenopausal) | Associated with bone density loss.[4] | Clinically insignificant decrease in lumbar spine density.[4][7] |
| Ovarian Cysts | Can cause an increase in size or number.[4] | Increase in ovarian cysts observed.[4] |
Mechanistic Differences: A Tale of Two SERMs
The differing safety profiles of tamoxifen and acolbifene can be largely attributed to their distinct interactions with estrogen receptors in various tissues. Tamoxifen is a partial agonist in the uterus, which drives the increased risk of endometrial cancer. Acolbifene is designed to be a pure antagonist in both breast and uterine tissue, which theoretically mitigates this risk.
Caption: Differential tissue-specific effects of Tamoxifen and this compound.
Experimental Protocols for Long-Term Safety Assessment of SERMs
A rigorous assessment of long-term safety is crucial during the development of any new SERM. This involves a combination of preclinical and clinical evaluations.
Preclinical Safety Assessment
-
Uterine Stimulation Assays: Immature or ovariectomized rodent models are used to assess the uterotrophic effects of the SERM. Uterine weight and histological changes are measured after chronic administration to determine agonist or antagonist activity.
-
Mammary Gland Carcinogenesis Models: The ability of the SERM to prevent or treat mammary tumors is evaluated in carcinogen-induced (e.g., DMBA) or xenograft models.
-
Bone Density Studies: Ovariectomized rat or primate models are used to assess the SERM's effect on bone mineral density and bone turnover markers.
-
Thrombosis Models: Animal models are used to evaluate the prothrombotic potential of the SERM.
Clinical Trial Safety Protocols
Long-term safety is a key component of Phase II and III clinical trials for SERMs. The following diagram outlines a typical workflow for safety monitoring in such a trial.
Caption: Clinical trial workflow for long-term SERM safety assessment.
Key Methodologies:
-
Endometrial Assessment: Regular transvaginal ultrasounds to measure endometrial thickness are standard. Any significant increase or abnormal bleeding would prompt an endometrial biopsy to rule out hyperplasia or carcinoma.
-
Thromboembolic Risk: Patients are closely monitored for clinical signs and symptoms of DVT and PE. Baseline and periodic assessment of coagulation markers may be included.
-
Cardiovascular Monitoring: Blood pressure, lipid profiles, and reporting of any cardiovascular events (myocardial infarction, stroke) are meticulously recorded.
-
Bone Mineral Density: Dual-energy X-ray absorptiometry (DEXA) scans are performed at baseline and at regular intervals (e.g., every 2 years) to monitor changes in BMD at the lumbar spine and hip.
Conclusion and Future Directions
Tamoxifen remains a vital and effective therapy for ER-positive breast cancer, with decades of data supporting its use despite its known long-term risks. The primary concerns of endometrial cancer and thromboembolic events are well-characterized, allowing for informed risk-benefit discussions with patients.
This compound represents a promising next-generation SERM, with early data suggesting a potentially superior safety profile, particularly concerning uterine health.[4] Its apparent lack of estrogenic agonism in the endometrium is its most significant theoretical advantage. However, the current assessment of its long-term safety is limited by the short duration and small scale of completed clinical trials.
For researchers and drug development professionals, the key takeaway is the critical need for long-term, large-scale comparative data. The ongoing Phase IIA trial directly comparing acolbifene to low-dose tamoxifen (NCT05941520) will be instrumental in providing more definitive insights into their relative safety and efficacy.[16][17][18][19] The long-term surveillance of participants in these and future trials will be essential to fully delineate the safety profile of acolbifene and determine its ultimate place in the armamentarium against breast cancer. The ideal SERM—one that retains anti-estrogenic effects in the breast while providing estrogenic benefits to bone and the cardiovascular system, with a neutral effect on the uterus and coagulation—remains the goal of ongoing research.[15]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of rac-Acolbifene for Laboratory Professionals
This guide provides essential, step-by-step procedures for the proper disposal of rac-Acolbifene, a potent selective estrogen receptor modulator (SERM), within a research laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. As a biologically active compound with high potency, all waste containing this compound must be treated as hazardous pharmaceutical waste.[1][2][3][4]
The following procedures are grounded in the foundational principles of the Resource Conservation and Recovery Act (RCRA), as administered by the U.S. Environmental Protection Agency (EPA), particularly the regulations pertaining to the management of hazardous waste pharmaceuticals.[5][6][7][8]
Understanding the Hazards: Why Proper Disposal Matters
Additionally, research has indicated that Acolbifene can be bioactivated to form reactive quinone methides, which have the potential to bind to DNA and could contribute to toxicity.[10][11] This underscores the importance of minimizing exposure and ensuring the complete destruction of the compound through proper disposal methods.
Waste Segregation: The First Line of Defense
Effective waste management begins with proper segregation at the point of generation. All items that come into contact with this compound must be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired pure compound (solid form).
-
Solutions containing this compound.
-
Contaminated laboratory consumables:
-
Pipette tips
-
Vials and tubes
-
Gloves, bench paper, and other personal protective equipment (PPE)
-
Wipes used for cleaning and decontamination
-
-
Contaminated glassware and equipment.
A designated, clearly labeled, and leak-proof hazardous waste container must be used for the collection of all this compound waste. The label should prominently display "Hazardous Pharmaceutical Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[12]
Table 1: Waste Stream Classification for this compound
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused/expired this compound powder, contaminated weigh boats, contaminated wipes. | Labeled, sealed, leak-proof hazardous waste container. |
| Liquid Waste | Stock solutions, experimental solutions containing this compound. | Labeled, sealed, leak-proof hazardous waste container compatible with the solvent used (e.g., DMSO, ethanol). |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Puncture-proof sharps container specifically for hazardous pharmaceutical waste. |
| Contaminated PPE | Gloves, lab coats, and other disposable protective gear. | Labeled, sealed, leak-proof hazardous waste container. |
Step-by-Step Disposal Protocol for this compound Waste
The primary and recommended method for the final disposal of this compound is incineration by a licensed hazardous waste management facility .[5][12] This method ensures the complete destruction of the active pharmaceutical ingredient. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. The EPA has explicitly prohibited the sewering of hazardous waste pharmaceuticals.[6][13]
Protocol for Waste Accumulation and Disposal:
-
Designate a Waste Accumulation Area: Establish a specific area within the laboratory for the temporary storage of the this compound hazardous waste container. This area should be clearly marked and away from general laboratory traffic.
-
Use Appropriate PPE: When handling this compound waste, always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Containment: Securely seal the hazardous waste container when not in use to prevent spills or the release of aerosols.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to transport the waste off-site yourself.
-
Documentation: Maintain a log of the waste generated, including the amount and date of disposal. This is a critical component of regulatory compliance.[12]
Diagram 1: Decision Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
Decontamination of Laboratory Surfaces and Equipment
Thorough decontamination of all surfaces and non-disposable equipment is essential to prevent cross-contamination and accidental exposure.
Decontamination Protocol:
-
Initial Cleaning: Begin by physically removing any visible this compound powder or residue. Use a damp wipe to gently clean the area. Avoid dry sweeping, which can generate aerosols.
-
Detergent Wash: Wash the contaminated surface or equipment with a laboratory-grade detergent and warm water.[14][15]
-
Solvent Rinse: A generic safety data sheet for a similar compound suggests scrubbing with alcohol.[16] Therefore, after the detergent wash, thoroughly rinse the area or equipment with 70% ethanol or isopropanol to help solubilize and remove any remaining traces of the compound.
-
Final Rinse: Rinse the surface or equipment with purified water (e.g., deionized or distilled water).
-
Drying: Allow the equipment and surfaces to air dry completely before their next use.
-
Waste Disposal: All wipes, cleaning materials, and PPE used during the decontamination process must be disposed of as hazardous pharmaceutical waste.[16]
Diagram 2: Laboratory Decontamination Workflow
Caption: Step-by-step process for decontaminating surfaces and equipment.
Spill Management
In the event of a spill of this compound powder or solution, immediate and appropriate action is required to contain the spill and protect personnel.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills or if there is a risk of airborne powder, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don a lab coat, safety goggles, and at least two pairs of nitrile gloves. For large spills of powder, respiratory protection (e.g., an N95 respirator) may be necessary.
-
Contain the Spill:
-
For liquid spills: Cover the spill with an absorbent material (e.g., absorbent pads or diatomaceous earth).[16]
-
For solid spills: Gently cover the spill with damp absorbent paper to avoid creating dust.
-
-
Clean the Spill: Working from the outside of the spill inward, carefully collect the absorbent material and any contaminated debris. Place all materials into the designated hazardous pharmaceutical waste container.
-
Decontaminate the Area: Once the bulk of the spill has been removed, follow the full decontamination procedure outlined in Section 4.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By implementing these procedures, researchers can handle and dispose of this compound in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
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Navigating the Safe Handling of rac-Acolbifene: A Guide to Personal Protective Equipment
The landscape of drug discovery and development is one of constant innovation, with novel compounds like rac-Acolbifene offering significant promise. As a selective estrogen receptor modulator (SERM), this compound is a potent molecule requiring meticulous handling to ensure the safety of laboratory personnel.[1][2][3] This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Understanding the Risks: Why Specialized PPE is Crucial
This compound, like other SERMs, is designed to interact with biological systems, specifically estrogen receptors.[4][5] While this targeted activity is beneficial in a therapeutic context, it necessitates a cautious approach in a laboratory setting to prevent unintended occupational exposure. The primary hazards associated with this compound, as outlined in its Material Safety Data Sheet (MSDS), include acute oral toxicity and significant aquatic toxicity.[6] Therefore, the cornerstone of safe handling is the prevention of ingestion, inhalation, and skin contact.
Engineering controls, such as fume hoods and ventilated balance enclosures, are the first line of defense. However, the use of appropriate PPE provides a critical secondary barrier against exposure.
Core Personal Protective Equipment (PPE) for this compound
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a research setting.
Hand Protection: The First Barrier
-
Gloves: Double gloving with powder-free nitrile gloves is mandatory. Nitrile provides excellent resistance to a wide range of chemicals. The inner glove should be tucked under the sleeve of the lab coat, while the outer glove cuff should be pulled over the sleeve. This prevents any skin exposure at the wrist.
-
Rationale: Double gloving provides an extra layer of protection in case the outer glove is compromised. Powder-free gloves are essential to prevent the aerosolization of this compound particles that may have settled on surfaces.
-
Body Protection: Shielding from Contamination
-
Lab Coat/Gown: A disposable, back-fastening gown made of a low-linting material is required. This provides protection against spills and contamination of personal clothing. For procedures with a high risk of splashing, a fluid-resistant gown should be used.
-
Rationale: A back-fastening gown ensures the front of the body, which is most likely to be exposed, remains covered. Disposable gowns eliminate the need for laundering potentially contaminated clothing.
-
Eye and Face Protection: Guarding Against Splashes and Aerosols
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn for all procedures involving this compound.
-
Chemical Splash Goggles: When there is a risk of splashes, such as during the preparation of solutions, chemical splash goggles are required.
-
Face Shield: For procedures with a high potential for generating aerosols or splashes, a full-face shield worn over safety goggles provides the most comprehensive protection.
-
Rationale: Protecting the eyes and face is critical to prevent accidental exposure through mucous membranes.
-
Respiratory Protection: Preventing Inhalation
-
Respirator: The use of a respirator should be determined by a risk assessment. For weighing and handling of the powdered form of this compound, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles. For procedures that may generate vapors or aerosols, a respirator with an appropriate chemical cartridge may be necessary. A fit test is essential to ensure the respirator provides a proper seal.
-
Rationale: Potent compounds can be hazardous if inhaled. A respirator provides a necessary barrier to protect the respiratory system.
-
Procedural Guidance: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Gown: Put on the disposable gown and tie it securely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator: If required, perform a fit check and put on the respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Gown and Inner Gloves: Remove the gown by rolling it outwards and away from the body. As the gown is being removed, peel off the inner gloves simultaneously, trapping them within the rolled-up gown.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Workflow for PPE selection based on the experimental procedure for handling this compound.
Summary of PPE Recommendations
| Procedure | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Powder | Double Nitrile Gloves | Disposable Gown | Safety Goggles | N95 Respirator |
| Preparing Solutions | Double Nitrile Gloves | Disposable Gown | Chemical Splash Goggles | As per risk assessment |
| Cell Culture | Double Nitrile Gloves | Lab Coat | Safety Glasses | Not typically required |
| In-vivo Dosing | Double Nitrile Gloves | Disposable Gown | Safety Glasses | As per risk assessment |
Disposal of Contaminated Materials
All disposable PPE used during the handling of this compound is considered hazardous waste and must be disposed of accordingly.[6]
-
Collection: Place all used PPE, including gloves, gowns, and disposable labware, into a designated, clearly labeled hazardous waste container.
-
Waste Stream: Follow your institution's guidelines for the disposal of chemical waste. Do not mix with regular or biohazardous waste.
-
Decontamination: Any non-disposable equipment that comes into contact with this compound should be decontaminated. A thorough cleaning with a suitable solvent (e.g., ethanol) followed by a detergent wash is recommended.
By adhering to these stringent safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
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- Decontamination procedures - University of Nottingham.
- Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - NIH.
- Personal Protective Equipment | US EPA. (2025-09-12).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
